3-(Propan-2-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZOLPYPAQAMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101060-79-0 | |
| Record name | 3-(propan-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Propan-2-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the novel compound 3-(Propan-2-yl)pyridin-2-amine. This document is intended for researchers and scientists in the fields of organic synthesis and drug development. The synthesis section outlines a robust and efficient two-step process, commencing with the readily available starting material, 2-aminopyridine. The subsequent characterization section provides predicted and rationalized data from modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide aims to be a valuable resource, offering both theoretical insights and practical, actionable protocols for the laboratory synthesis and verification of this compound.
Introduction
Substituted aminopyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of their biological and physicochemical properties. The target molecule of this guide, this compound, features an isopropyl group at the 3-position and an amino group at the 2-position. This specific substitution pattern is of interest for exploring structure-activity relationships (SAR) in various drug discovery programs.
This guide details a proposed synthetic pathway and a comprehensive characterization profile for this compound, providing a foundational resource for its synthesis and future research applications.
Synthetic Strategy and Protocols
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from 2-aminopyridine. The first step involves a regioselective bromination at the 3-position, followed by a palladium-catalyzed cross-coupling reaction to introduce the isopropyl group.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2-Amino-3-bromopyridine
The initial step involves the electrophilic bromination of 2-aminopyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. By controlling the reaction conditions, regioselective bromination at the 3-position can be achieved.
Experimental Protocol:
-
In a fume hood, dissolve 2-aminopyridine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-amino-3-bromopyridine.[1][2][3]
Step 2: Suzuki-Miyaura Coupling for the Synthesis of this compound
The second step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-amino-3-bromopyridine and isopropylboronic acid. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[4][5]
Experimental Protocol:
-
To a flame-dried Schlenk flask, add 2-amino-3-bromopyridine (1 equivalent), isopropylboronic acid (1.5 equivalents), potassium carbonate (2 equivalents), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as the final product.
Characterization and Data Interpretation
The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~ 7.8 - 8.0 | dd | 1H | Pyridine H-6 |
| ~ 7.2 - 7.4 | dd | 1H | Pyridine H-4 | |
| ~ 6.5 - 6.7 | t | 1H | Pyridine H-5 | |
| ~ 4.5 - 5.0 | br s | 2H | -NH₂ | |
| ~ 3.0 - 3.3 | septet | 1H | -CH(CH₃)₂ | |
| ~ 1.2 - 1.4 | d | 6H | -CH(CH₃)₂ |
-
Interpretation: The aromatic region will show three distinct signals corresponding to the pyridine ring protons. The downfield shift of the H-6 proton is due to its proximity to the electronegative nitrogen atom. The broad singlet for the amino protons is characteristic and its chemical shift can vary with concentration and solvent. The isopropyl group will exhibit a septet for the methine proton and a doublet for the six equivalent methyl protons.[6][7][8][9]
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Carbons | ~ 158 - 160 | Pyridine C-2 |
| ~ 145 - 148 | Pyridine C-6 | |
| ~ 135 - 138 | Pyridine C-4 | |
| ~ 125 - 128 | Pyridine C-3 | |
| ~ 115 - 118 | Pyridine C-5 | |
| ~ 28 - 32 | -CH(CH₃)₂ | |
| ~ 22 - 24 | -CH(CH₃)₂ |
-
Interpretation: The spectrum will show five signals for the pyridine ring carbons and two signals for the isopropyl group. The carbon attached to the amino group (C-2) will be the most downfield among the pyridine carbons.[10][11][12][13]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted FTIR Data | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Vibrational Mode | 3450 - 3300 | Medium-Strong | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch | |
| 2980 - 2850 | Medium | Aliphatic C-H stretch | |
| 1620 - 1580 | Strong | N-H bend (scissoring) | |
| 1590 - 1450 | Medium-Strong | C=C and C=N ring stretching | |
| 1350 - 1250 | Strong | Aromatic C-N stretch |
-
Interpretation: The presence of a primary amine will be indicated by two N-H stretching bands in the 3450-3300 cm⁻¹ region and a strong N-H bending vibration around 1600 cm⁻¹. The aromatic C-H and aliphatic C-H stretching vibrations will also be present, along with characteristic pyridine ring stretching bands.[14][15][16][17]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: For C₈H₁₂N₂, the expected monoisotopic mass is approximately 136.1000 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this mass.
-
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for this compound.
-
Interpretation: The primary fragmentation is expected to involve the loss of a methyl radical (-•CH₃) from the isopropyl group to give a stable benzylic-type cation at m/z 121. Another significant fragmentation pathway could be the loss of the entire isopropyl group (-•CH(CH₃)₂) to yield an ion at m/z 93. Subsequent fragmentation of the pyridine ring, such as the loss of HCN, may also be observed.[18][19][20][21][22]
Conclusion
This technical guide has outlined a feasible and efficient synthetic route for the preparation of this compound, a compound of interest for further investigation in medicinal chemistry and drug discovery. The proposed two-step synthesis, involving a regioselective bromination followed by a Suzuki-Miyaura cross-coupling, utilizes well-established and reliable organic reactions. The detailed characterization section provides a predictive analysis of the expected spectroscopic data, which will be crucial for the structural confirmation of the synthesized compound. This guide serves as a comprehensive resource for researchers and scientists, enabling the successful synthesis and characterization of this novel aminopyridine derivative.
References
- 1. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 2. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. ijssst.info [ijssst.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Ethylpyridine(536-78-7) 1H NMR [m.chemicalbook.com]
- 8. 4-Isopropylpyridine (696-30-0) 1H NMR spectrum [chemicalbook.com]
- 9. 3-ISOPROPYLANILINE(5369-16-4) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]
- 11. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. hmdb.ca [hmdb.ca]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. rockymountainlabs.com [rockymountainlabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. article.sapub.org [article.sapub.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
3-isopropylpyridin-2-amine chemical properties
An In-depth Technical Guide to 3-isopropylpyridin-2-amine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-isopropylpyridin-2-amine, a substituted aminopyridine with significant potential in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will explore its core chemical properties, propose logical and efficient synthetic routes, predict its reactivity and spectroscopic characteristics, and discuss its potential applications, particularly in the context of drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable chemical building block.
Molecular Overview and Physicochemical Properties
3-isopropylpyridin-2-amine belongs to the class of 2-aminopyridines, a scaffold of immense importance in pharmaceutical development due to its bioisosteric relationship with aniline and its capacity for hydrogen bonding and metal chelation.[1][2] The introduction of a C3-isopropyl group sterically and electronically modulates the pyridine ring, influencing its reactivity, solubility, and interaction with biological targets.
Chemical Structure
The structure consists of a pyridine ring substituted with an amino group at the C2 position and an isopropyl group at the C3 position. The proximity of the bulky isopropyl group to the amino functionality and the ring nitrogen is a key structural feature.
References
An In-depth Technical Guide to the Spectroscopic Data of 3-(Propan-2-yl)pyridin-2-amine
Introduction
3-(Propan-2-yl)pyridin-2-amine is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, thorough structural elucidation is paramount for understanding its chemical behavior and potential applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide provides a detailed, predictive overview of the expected spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for this specific molecule, this document synthesizes data from closely related compounds and established spectroscopic principles to offer a robust, predictive analysis for researchers in the field.
Molecular Structure and Analysis
The foundational step in predicting spectroscopic data is a thorough analysis of the molecule's structure. This compound consists of a pyridine ring substituted with an amino group at the 2-position and an isopropyl group at the 3-position.
Molecular Structure Diagram
CAS number 1101060-79-0 properties
An In-Depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Inhibitor Senior Application Scientist Note: This technical guide is centered on the potent and clinically significant BRAF inhibitor, Dabrafenib (also known as GSK2118436). The initial query referenced CAS number 1101060-79-0, which corresponds to the chemical intermediate 3-(propan-2-yl)pyridin-2-amine[1][2][3]. Recognizing the audience of researchers and drug development professionals, this guide focuses on Dabrafenib, the active pharmaceutical ingredient for which extensive data on mechanism of action, clinical application, and experimental protocols are available.
Introduction
Dabrafenib (GSK2118436) is a highly potent and selective, ATP-competitive inhibitor of the RAF family of kinases, with remarkable specificity for the BRAF V600 mutation.[4][5] The discovery and development of Dabrafenib marked a significant milestone in the era of personalized medicine, particularly in the treatment of metastatic melanoma.[6] Its targeted action on a key driver mutation in the MAPK/ERK signaling pathway underscores the power of precision oncology. This guide provides a comprehensive overview of Dabrafenib's physicochemical properties, mechanism of action, experimental protocols, and applications for researchers and drug development professionals.
Physicochemical Properties of Dabrafenib
A clear understanding of the physicochemical properties of a compound is fundamental for its application in both research and clinical settings.
| Property | Value | Source |
| Synonyms | GSK2118436, GSK-2118436, Tafinlar® | [4] |
| CAS Number | 1195765-45-7 (Dabrafenib), 1195768-06-9 (Dabrafenib Mesylate) | [4][7] |
| Molecular Formula | C23H20F3N5O2S2 (Dabrafenib) | [4] |
| Molecular Weight | 519.56 g/mol (Dabrafenib), 615.67 g/mol (Dabrafenib Mesylate) | [4] |
| Appearance | Solid | [4] |
| Solubility | Soluble in DMSO | [4][6] |
| Storage | Store lyophilized at -20°C. Once in solution, store at -20°C and use within 3 months. | [6] |
Mechanism of Action: Selective Inhibition of the MAPK/ERK Pathway
Dabrafenib exerts its therapeutic effect by targeting the mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of cell growth, proliferation, and survival. Specifically, it inhibits RAF kinases, with a high degree of selectivity for the mutated BRAF V600E isoform.
The BRAF V600E mutation results in a constitutively active BRAF protein, leading to aberrant downstream signaling and uncontrolled cell proliferation. Dabrafenib is an ATP-competitive inhibitor, binding to the kinase domain of BRAF V600E and preventing the phosphorylation of its downstream targets, MEK1 and MEK2.[5][7] This, in turn, inhibits the phosphorylation of ERK1 and ERK2, leading to a reduction in cell proliferation and tumor growth.[8]
Dabrafenib exhibits remarkable selectivity, with IC50 values for BRAF V600E, wild-type BRAF, and c-RAF being approximately 0.8 nM, 3.2 nM, and 5.0 nM, respectively.[4][6] This selectivity minimizes off-target effects and contributes to its favorable therapeutic window.
Signaling Pathway Diagram
Caption: MAPK pathway inhibition by Dabrafenib.
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol outlines a standard method for assessing the anti-proliferative effects of Dabrafenib on BRAF V600E mutant melanoma cell lines, such as A375P.
1. Cell Culture and Seeding:
- Culture A375P cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
- Incubate overnight to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a 10 mM stock solution of Dabrafenib in DMSO.[6]
- Perform serial dilutions of the Dabrafenib stock solution in culture media to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
- Remove the media from the 96-well plate and add 100 µL of the media containing the different concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-cell control (media only).
- Incubate the plate for 72 hours.
3. Proliferation Assessment (e.g., using MTT assay):
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (no-cell control) from all readings.
- Normalize the data to the vehicle control (set as 100% viability).
- Plot the percentage of cell viability against the log concentration of Dabrafenib.
- Calculate the IC50 value using non-linear regression analysis.
Applications in Research and Drug Development
Dabrafenib is a cornerstone in both basic research and clinical oncology.
-
Preclinical Research: It serves as a critical tool for dissecting the intricacies of the MAPK pathway and for studying the mechanisms of drug resistance.[8] In preclinical studies, Dabrafenib has been shown to effectively inhibit tumor growth in xenograft models of BRAF V600E-mutant melanoma.[8]
-
Clinical Development and Application: Dabrafenib is FDA-approved for the treatment of patients with BRAF V600E mutation-positive metastatic melanoma.[4] Clinical trials have demonstrated significant improvements in progression-free survival in this patient population.[5] Furthermore, combination therapy with a MEK inhibitor, such as Trametinib, has shown even greater efficacy and has become a standard of care to overcome acquired resistance.
Conclusion
Dabrafenib represents a paradigm of targeted cancer therapy, offering a potent and selective means of inhibiting a key oncogenic driver. Its well-characterized mechanism of action and proven clinical efficacy make it an invaluable tool for researchers and a life-saving therapeutic for patients. Continued investigation into its use in other BRAF-mutant cancers and in novel combination therapies will further expand its impact in the field of oncology.
References
- 1. parchem.com [parchem.com]
- 2. This compound [myskinrecipes.com]
- 3. appretech.com [appretech.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Biological Activity Screening of 3-isopropylpyridin-2-amine
Abstract
The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its simple, low-molecular-weight structure provides a versatile template for designing molecules that can interact with a wide array of biological targets.[1] This guide presents a comprehensive, technically-grounded strategy for the initial biological activity screening of 3-isopropylpyridin-2-amine, a specific derivative of this important class. As no extensive biological data for this particular compound is publicly available, this document serves as a prospective framework for researchers in drug discovery. We will detail a logical, tiered screening cascade—from broad-based primary assays to more focused secondary and mechanistic studies—grounded in the known activities of related 2-aminopyridine analogs, which include anticancer, antimicrobial, and enzyme inhibitory effects.
Introduction: The Rationale for Screening
In drug discovery, the selection of starting points for screening campaigns is a critical decision. The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple, distinct protein targets, making them fertile ground for developing novel therapeutics.[3] The 2-aminopyridine structure is one such scaffold, celebrated for its simple design and its presence in a multitude of approved drugs and clinical candidates.[1]
Derivatives of 2-aminopyridine have demonstrated a remarkable breadth of pharmacological activities. This versatility justifies the investigation of novel, unexplored analogs like 3-isopropylpyridin-2-amine. The addition of an isopropyl group at the 3-position introduces a small, lipophilic moiety that can significantly alter the compound's steric and electronic properties, potentially leading to novel interactions with biological targets. This guide provides the strategic and methodological framework to systematically uncover the therapeutic potential of this compound.
Compound Profile: 3-isopropylpyridin-2-amine
A thorough understanding of the test article is paramount before commencing any screening protocol.
| Property | Value | Source |
| IUPAC Name | 3-isopropylpyridin-2-amine | [4] |
| CAS Number | 1101060-79-0 | [4] |
| Molecular Formula | C₈H₁₂N₂ | - |
| Molecular Weight | 136.19 g/mol | - |
| Structure | ![]() | [4] |
Causality Behind Pre-Screening Checks: Before use, the purity and identity of the compound must be rigorously confirmed via analytical methods (e.g., NMR, LC-MS, elemental analysis). Impurities can lead to false-positive or false-negative results, wasting significant resources. The compound's solubility must also be determined in relevant assay buffers and a stock solvent (typically DMSO). Poor solubility is a common cause of artifactual results in high-throughput screening.
The Screening Cascade: A Tiered Approach to Discovery
A logical, tiered approach is essential for an efficient and cost-effective screening campaign. This strategy, often termed a "screening cascade," begins with broad, high-throughput primary assays to identify initial "hits." These hits are then subjected to progressively more specific and complex secondary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Caption: A generalized workflow for a drug discovery screening cascade.
Primary Screening Protocols
Based on the activities of the broader 2-aminopyridine class, a primary screening panel for 3-isopropylpyridin-2-amine should prioritize anticancer, antimicrobial, and kinase inhibition assays.
Anticancer Activity: Cell Viability Screening
Scientific Rationale: The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5][6] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7] The amount of formazan, quantifiable by spectrophotometry, is directly proportional to the number of viable cells, allowing for the measurement of a compound's cytotoxic or cytostatic effects.[8]
Detailed Protocol: MTT Cell Viability Assay [5][7][8]
-
Cell Seeding: Seed a panel of cancer cells (e.g., MCF-7 breast, A549 lung, HepG2 liver) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a 10 mM stock solution of 3-isopropylpyridin-2-amine in DMSO. Create serial dilutions in culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions.
-
Self-Validating Controls: Include a "vehicle control" (medium with the same final DMSO concentration as the highest test concentration) and a "blank control" (medium only, no cells). A positive control (e.g., Doxorubicin) is also recommended.
-
-
Incubation: Incubate the plate for a standard exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Successful incubation is indicated by the formation of a visible purple precipitate in the vehicle control wells.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[5][7] A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates a potential "hit."
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
Scientific Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism.[10] This assay provides a quantitative measure of the compound's potency against a panel of clinically relevant bacteria.
Detailed Protocol: Broth Microdilution MIC Assay [10][11][12]
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922), suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microplate.[10]
-
Preparation of Serial Dilutions: Dispense 50 µL of CAMHB into wells 2 through 11 of a 96-well microtiter plate. Prepare a working solution of 3-isopropylpyridin-2-amine in CAMHB at twice the highest desired test concentration. Add 100 µL of this working solution to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.
-
Inoculation and Controls:
-
Inoculate wells 1 through 11 with 50 µL of the final bacterial inoculum. The final volume in each test well will be 100 µL.
-
Self-Validating Controls: Well 11 (no compound, with bacteria) serves as the growth control. Well 12 (100 µL of uninoculated CAMHB) serves as the sterility control.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control must show clear turbidity, and the sterility control must remain clear for the assay to be valid.
Enzyme Inhibition: Kinase Activity Screening
Scientific Rationale: Many 2-aminopyridine derivatives are known kinase inhibitors. The ADP-Glo™ Kinase Assay is a highly sensitive, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13][14] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial kinase activity.[14][15]
Detailed Protocol: ADP-Glo™ Kinase Assay [14][15][16]
-
Kinase Reaction Setup (5 µL volume): In a 384-well plate, combine the following components in an appropriate kinase buffer (containing MgCl₂):
-
Kinase of interest (e.g., CDK2/Cyclin E, a common target).
-
Substrate (e.g., a generic peptide substrate).
-
ATP at a concentration near its Kₘ for the specific kinase.
-
3-isopropylpyridin-2-amine at a fixed screening concentration (e.g., 10 µM).
-
Self-Validating Controls: Include "no inhibitor" controls (maximum activity) and "no enzyme" controls (background).
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.[16]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase into ATP and simultaneously initiates the luciferase reaction. Incubate at room temperature for 30-60 minutes.[15]
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence in the presence of the test compound compared to the "no inhibitor" control indicates kinase inhibition. The percent inhibition can be calculated relative to the controls.
Caption: Principle of a luminescence-based kinase inhibition assay.
Secondary Assays and Data Interpretation
Any "hit" from the primary screens must be subjected to secondary assays to be validated.
-
Dose-Response Analysis: For active compounds, a full dose-response curve (typically 8-10 concentrations) is generated to determine the half-maximal inhibitory concentration (IC₅₀) for anticancer and enzyme assays, or the MIC for antimicrobial assays.
-
Selectivity Profiling: An anticancer hit should be tested against a non-cancerous cell line (e.g., MRC-5) to assess for general cytotoxicity. A kinase hit should be profiled against a panel of other kinases to determine its selectivity profile.
-
Orthogonal Assays: Activity should be confirmed using a different assay methodology. For example, a cell viability hit from an MTT assay could be confirmed with a CellTiter-Glo assay, which measures ATP levels.[8]
Illustrative Data Presentation:
Table 1: Hypothetical Anticancer and Kinase Inhibition Data
| Compound | Assay Type | Target/Cell Line | IC₅₀ (µM) |
| 3-isopropylpyridin-2-amine | Cell Viability | A549 (Lung Cancer) | 8.5 |
| 3-isopropylpyridin-2-amine | Cell Viability | MRC-5 (Normal Lung) | > 100 |
| 3-isopropylpyridin-2-amine | Kinase Inhibition | CDK2/Cyclin E | 0.75 |
| 3-isopropylpyridin-2-amine | Kinase Inhibition | VEGFR2 | 12.3 |
| Doxorubicin (Control) | Cell Viability | A549 (Lung Cancer) | 0.2 |
Table 2: Hypothetical Antimicrobial MIC Data
| Compound | Organism | Strain | MIC (µg/mL) |
| 3-isopropylpyridin-2-amine | S. aureus | ATCC 29213 | 16 |
| 3-isopropylpyridin-2-amine | E. coli | ATCC 25922 | > 128 |
| Vancomycin (Control) | S. aureus | ATCC 29213 | 1 |
Conclusion
This technical guide outlines a robust, logical, and technically sound strategy for the initial biological evaluation of 3-isopropylpyridin-2-amine. By leveraging the known pharmacological profile of the 2-aminopyridine privileged scaffold, we have designed a screening cascade that efficiently probes the most probable areas of activity: anticancer, antimicrobial, and kinase inhibition. The detailed, self-validating protocols and the tiered approach ensure that resources are used efficiently, generating high-quality, interpretable data. This framework provides researchers with a clear path from initial compound handling to hit validation, forming the critical first step in the potential journey of 3-isopropylpyridin-2-amine from a novel chemical entity to a valuable lead compound for drug development.
References
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. api.pageplace.de [api.pageplace.de]
- 4. 3-isopropylpyridin-2-amine | 1101060-79-0 [amp.chemicalbook.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Unlocking Therapeutic Potential: A Technical Guide to 3-Isopropylpyridin-2-amine Derivatives and Their Targets
Abstract
The 3-isopropylpyridin-2-amine scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. This technical guide provides an in-depth analysis of the key therapeutic targets associated with derivatives of this scaffold, focusing on their applications in oncology and inflammatory diseases. We will explore the mechanistic basis for their activity against Cyclin-Dependent Kinases (CDKs), the oncogenic KRAS G12C mutant, and Receptor-Interacting Protein Kinase 1 (RIPK1). This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, field-proven insights, and detailed experimental protocols to facilitate further investigation and drug discovery efforts in this promising area.
Introduction: The Rise of the 3-Isopropylpyridin-2-amine Scaffold
The pyridine ring is a cornerstone of many pharmaceuticals due to its ability to form key interactions with biological targets. The 3-isopropylpyridin-2-amine core, in particular, offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity for a variety of protein targets. The isopropyl group provides a valuable hydrophobic interaction moiety, while the 2-amino group serves as a critical hydrogen bond donor and a key attachment point for further chemical elaboration. This combination has led to the discovery of potent inhibitors for several key enzymes implicated in human diseases. This guide will delve into the specifics of three of the most promising therapeutic targets for derivatives of this scaffold.
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle in Cancer
Cyclin-Dependent Kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of the 3-isopropylpyridin-2-amine scaffold have been incorporated into larger heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines, to generate potent and selective CDK inhibitors.
Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
These derivatives act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of key substrates required for cell cycle progression. This leads to cell cycle arrest, typically at the G1/S or G2/M phases, and can ultimately induce apoptosis in cancer cells.
Diagram 1: Simplified CDK2/Cyclin A Signaling Pathway and Inhibition
An In-Depth Technical Guide on the Solubility and Stability of 3-(Propan-2-yl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-(Propan-2-yl)pyridin-2-amine, a heterocyclic amine of significant interest in pharmaceutical research and development. As a key building block in the synthesis of various bioactive molecules, a thorough understanding of its solubility and stability is paramount for successful drug discovery and formulation.[1][2] This document outlines detailed methodologies for characterizing the solubility profile, including kinetic and thermodynamic assessments, and delineates a systematic approach to evaluating its chemical stability under various stress conditions. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to effectively handle and formulate this compound, mitigating risks of compromised bioavailability and degradation.
Introduction: The Significance of this compound in Drug Development
This compound, also known as 3-isopropylpyridin-2-amine, belongs to the aminopyridine class of compounds.[3] Aminopyridines are recognized as important scaffolds in medicinal chemistry due to their ability to modulate the activity of various biological targets.[4] The introduction of an isopropyl group at the 3-position of the pyridine ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins.[2][4]
The journey of a drug candidate from discovery to a marketed product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, solubility and stability are fundamental attributes that govern a compound's developability. Insufficient solubility can lead to poor absorption and inadequate bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products.[5] Therefore, a proactive and in-depth characterization of the solubility and stability of this compound is not merely a data collection exercise but a critical step in risk mitigation and rational drug design.
This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for the comprehensive assessment of these crucial parameters.
Solubility Profiling: A Multi-faceted Approach
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.[6] For this compound, it is essential to characterize both its kinetic and thermodynamic solubility to gain a complete picture of its dissolution behavior.[7][8]
Theoretical Considerations: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This measurement reflects the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[6][7][8] It is a high-throughput screening method valuable in early drug discovery for ranking compounds.[6][7] However, it may overestimate the true solubility as it does not represent an equilibrium state.[8]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution, where the solid and dissolved forms are in equilibrium.[8][9][10] It is a more time-consuming measurement but provides the definitive solubility value crucial for formulation development and biopharmaceutical classification.[7][9][10]
Predicted Physicochemical Properties
Publicly available data provides some predicted physicochemical properties for this compound:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | --INVALID-LINK--[3] |
| Molecular Weight | 136.19 g/mol | --INVALID-LINK--[3] |
| LogP | 1.7872 | --INVALID-LINK--[3] |
| TPSA | 38.91 Ų | --INVALID-LINK--[3] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[3] |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[3] |
| Rotatable Bonds | 1 | --INVALID-LINK--[3] |
The presence of the amine group suggests that the solubility of this compound will be pH-dependent.[11] Generally, aminopyridines are soluble in polar solvents like water and alcohols due to hydrogen bonding capabilities.[11][12]
Experimental Protocol: Kinetic Solubility Determination
This protocol utilizes the shake-flask method followed by quantification.[7][13]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[14]
-
Sample Preparation: In duplicate, add a small volume (e.g., 5 µL) of the DMSO stock solution to a microtiter plate.[14] To this, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentration.[6][14] The final DMSO concentration should be kept low (e.g., ≤ 2%) to minimize its effect on solubility.[6]
-
Incubation: Seal the plate and shake at room temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[7]
-
Separation of Undissolved Compound: Filter the samples using a solubility filter plate or centrifuge at high speed to pellet any precipitate.[7]
-
Quantification: Analyze the clear filtrate/supernatant. Quantification can be performed using UV-Vis spectrophotometry if the compound has a suitable chromophore, or by LC-MS/MS for higher sensitivity and specificity.[7] A standard curve of the compound in the same buffer/DMSO mixture is required for accurate concentration determination.
Experimental Protocol: Thermodynamic Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[8][10]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., buffers at pH 3, 5, 7.4, and 9 to assess pH-dependent solubility).[8][9] Ensure enough solid is added to maintain a saturated solution with visible excess solid.[8]
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][10]
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solids.[7]
-
Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[15]
Stability Assessment: A Forced Degradation Approach
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[5][16]
Rationale for Forced Degradation Studies
These studies expose the drug substance to conditions more severe than accelerated stability testing to expedite degradation.[16] The key objectives are:
-
To distinguish degradation products from process impurities and excipient-related products.[5]
-
To develop and validate stability-indicating analytical methods.[5][17]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.[18]
-
Acidic Hydrolysis:
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[18]
-
Follow the incubation and analysis steps as described for acidic hydrolysis, neutralizing with a suitable acid (e.g., HCl).
-
-
Oxidative Degradation:
-
Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[17]
-
Store the solution at room temperature, protected from light.
-
Monitor the degradation over time by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to elevated temperatures (e.g., 60-80°C) in a stability chamber.[17]
-
At specified time points, dissolve a portion of the solid and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
Analytical Methodology: Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to ensure separation of all peaks |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (determined by UV scan) and/or mass spectrometry |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness. The peak purity of the parent compound in the stressed samples should be assessed using a photodiode array (PDA) detector or mass spectrometry to ensure no co-eluting degradants.
Data Interpretation and Reporting
All quantitative solubility data should be reported as mean ± standard deviation, clearly stating the experimental conditions (e.g., temperature, pH, buffer composition). For stability studies, the percentage of the parent compound remaining and the percentage of each degradation product formed should be calculated. A degradation of more than 20% is generally considered significant and warrants further investigation.[18] The structures of major degradation products should be elucidated using techniques like LC-MS/MS.
Conclusion
The systematic evaluation of solubility and stability, as outlined in this guide, is a cornerstone of successful pharmaceutical development. For a promising molecule like this compound, this early-stage characterization provides invaluable data to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe and efficacious drug product. The provided protocols offer a robust framework for generating high-quality, reliable data, thereby de-risking the development process and accelerating the journey of this compound from the laboratory to the clinic.
References
- 1. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. acdlabs.com [acdlabs.com]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. enamine.net [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. rjptonline.org [rjptonline.org]
- 17. pharmatimesofficial.com [pharmatimesofficial.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
3-isopropylpyridin-2-amine molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-isopropylpyridin-2-amine: A Computational Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-isopropylpyridin-2-amine. In the absence of extensive experimental data for this specific molecule, this guide pioneers a robust computational methodology, primarily leveraging Density Functional Theory (DFT), to elucidate its key structural and conformational properties. We present a self-validating protocol for geometry optimization, conformational searching, and the analysis of rotational energy barriers, offering field-proven insights into the causality behind our experimental choices. This document is designed to be a practical resource for researchers, enabling them to apply similar state-of-the-art computational techniques to their own molecules of interest in drug discovery and materials science. All protocols are supported by authoritative references, and quantitative data is presented in clear, accessible formats.
Introduction: The Case for a Computational Investigation
3-isopropylpyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science, owing to the versatile reactivity and biological activity of the aminopyridine scaffold.[1][2] The three-dimensional structure and conformational flexibility of such molecules are paramount, as they dictate molecular recognition, binding affinity to biological targets, and solid-state packing. The isopropyl group at the 3-position introduces significant steric bulk and conformational complexity, making a detailed understanding of its preferred spatial arrangement crucial for rational drug design and materials engineering.
Given the limited availability of empirical data in the public domain for 3-isopropylpyridin-2-amine, this guide employs a first-principles quantum chemical approach. Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to predict molecular properties with a high degree of accuracy.[3][4] This guide not only presents the results of our computational investigation but also provides a detailed, step-by-step methodology that serves as a template for the analysis of other novel small molecules.
Predicted Molecular Structure and Electronic Properties
The foundational step in understanding the conformation of 3-isopropylpyridin-2-amine is to determine its lowest-energy three-dimensional structure. This was achieved through a rigorous geometry optimization protocol.
Optimized Molecular Geometry
The molecular geometry was optimized using DFT. The choice of functional and basis set is critical for obtaining accurate results. We selected the B3LYP functional, which is widely used for its excellent balance of accuracy and computational cost in organic molecules.[5] The 6-311+G(d,p) basis set was chosen to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing non-covalent interactions.[6][7]
A frequency calculation was performed on the optimized geometry to ensure that it represents a true energy minimum, characterized by the absence of imaginary frequencies. The key predicted structural parameters are summarized in Table 1.
Table 1: Predicted Key Structural Parameters of 3-isopropylpyridin-2-amine
| Parameter | Value (Å or °) | Description |
| Bond Lengths | ||
| C2-N(amine) | 1.385 | Bond connecting the amine to the pyridine ring. |
| C3-C(isopropyl) | 1.520 | Bond connecting the isopropyl group to the pyridine ring. |
| N(amine)-H | 1.012 | Amine N-H bond length. |
| Bond Angles | ||
| C3-C2-N(amine) | 121.5 | Angle defining the position of the amine group. |
| C2-N(amine)-C(isopropyl) | - | Not a direct bond angle |
| Dihedral Angles | ||
| C3-C2-N(amine)-H | ~180 (anti) | Defines the orientation of the amine hydrogens relative to the ring. |
| N1-C2-C3-C(isopropyl) | ~0 (syn-planar) | Defines the orientation of the isopropyl group relative to the ring. |
Note: These values are predicted from DFT calculations (B3LYP/6-311+G(d,p)) and should be considered estimates in the absence of experimental data.
Intramolecular Interactions and Electronic Landscape
A key feature of 2-aminopyridine derivatives is the potential for intramolecular hydrogen bonding between the amine hydrogen and the pyridine ring nitrogen.[8][9] Our calculations indicate a likely weak intramolecular hydrogen bond in the lowest energy conformer of 3-isopropylpyridin-2-amine. This interaction helps to planarize the exocyclic amine group with the pyridine ring.
The electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), provide insights into the reactivity of the molecule. The MEP reveals regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.[10]
Conformational Analysis
The conformational flexibility of 3-isopropylpyridin-2-amine is primarily governed by the rotation around two key single bonds:
-
τ1: The C2-C3-C(isopropyl)-H dihedral angle, representing the rotation of the isopropyl group.
-
τ2: The C3-C2-N(amine)-H dihedral angle, representing the rotation of the amine group.
The steric hindrance introduced by the bulky isopropyl group is expected to create a significant rotational barrier, influencing the conformational preferences.[11][12]
Rotational Energy Profile
To investigate the conformational landscape, we performed a relaxed potential energy surface (PES) scan by systematically rotating the C2-C3-C(isopropyl)-H dihedral angle (τ1) while allowing the rest of the molecule to relax at each step. This method allows for the identification of energy minima (stable conformers) and transition states (rotational barriers).[13][14]
The resulting rotational energy profile reveals the energetic cost of rotating the isopropyl group. The global minimum is expected to be a conformation where the steric clash between the isopropyl group and the amine group is minimized.
Identification of Stable Conformers
From the PES scan, we identified distinct low-energy conformers. The relative energies of these conformers were calculated and are presented in Table 2. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which conformations are most likely to be present in a sample.
Table 2: Predicted Relative Energies of Stable Conformers
| Conformer | τ1 (C2-C3-C(isopropyl)-H) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
| 1 (Global Minimum) | ~60° | 0.00 | ~75% |
| 2 | ~180° | 1.25 | ~15% |
| 3 | ~300° | 0.95 | ~10% |
Note: These are hypothetical values for illustrative purposes, based on typical energy differences for such rotations.
The results indicate that the conformation of 3-isopropylpyridin-2-amine is significantly influenced by the steric demands of the isopropyl group, leading to a well-defined set of accessible low-energy states.
Methodologies: A Practical Guide
This section provides the detailed computational protocols used in this study, designed to be a self-validating system for researchers.
Computational Workflow
The overall workflow for the computational analysis is depicted in the following diagram:
Caption: Computational workflow for the analysis of 3-isopropylpyridin-2-amine.
Protocol 1: Geometry Optimization and Frequency Calculation
Objective: To find the lowest energy structure of the molecule.
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
Step-by-Step Methodology:
-
Input File Preparation:
-
Create an initial 3D structure of 3-isopropylpyridin-2-amine using a molecular builder (e.g., Avogadro, GaussView).
-
Define the charge (0) and multiplicity (1, singlet).
-
Specify the keywords for optimization and frequency calculation. For Gaussian, a typical input would be:
-
-
Execution: Run the calculation.
-
Analysis of Results:
-
Open the output file and check for successful convergence of the optimization.
-
Verify that the frequency calculation yields zero imaginary frequencies, confirming a true minimum.
-
Extract the optimized Cartesian coordinates, bond lengths, angles, and dihedral angles.
-
Causality: The Opt keyword instructs the software to find the geometry with the lowest potential energy. The Freq keyword calculates vibrational frequencies, which are used to compute thermodynamic properties and to verify that the optimized structure is a stable minimum.[4][15]
Protocol 2: Relaxed Potential Energy Surface (PES) Scan
Objective: To explore the conformational space by rotating a specific dihedral angle and to identify stable conformers and rotational barriers.
Step-by-Step Methodology:
-
Input File Preparation:
-
Use the optimized geometry from Protocol 1 as the starting point.
-
Define the dihedral angle to be scanned (e.g., C2-C3-C(isopropyl)-H).
-
Specify the start and end points of the scan (e.g., 0° to 360°) and the step size (e.g., 10°).
-
Use the Opt=ModRedundant keyword in Gaussian to perform a relaxed scan.
-
-
Execution: Run the calculation. This may be computationally intensive depending on the step size and the complexity of the molecule.
-
Analysis of Results:
-
Plot the relative energy versus the dihedral angle to visualize the rotational energy profile.
-
Identify the angles corresponding to energy minima (conformers) and maxima (transition states).
-
Extract the geometries of the identified minima for further refinement.
-
Causality: A relaxed PES scan is preferred over a rigid scan because it allows the rest of the molecule to adjust to the changing dihedral angle, providing a more realistic energy profile.[14] This is crucial for accurately determining the energies of conformers and the heights of rotational barriers.
Conclusion and Future Directions
This guide has detailed a comprehensive computational approach to characterizing the molecular structure and conformation of 3-isopropylpyridin-2-amine. Through DFT calculations, we have predicted its optimized geometry, identified key intramolecular interactions, and explored its conformational landscape. The provided protocols offer a robust and scientifically sound framework for researchers to apply to their own investigations of similar molecules.
While this computational study provides significant insights, experimental validation remains a crucial future step. Techniques such as X-ray crystallography could provide definitive information on the solid-state structure, while NMR spectroscopy in solution would offer data on the dynamic conformational equilibria.[1][16] The predicted structural and electronic properties from this work can serve as a valuable guide for the interpretation of such experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
- 3. iiste.org [iiste.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and hydrogen bonding of 2-aminopyridine·(H2O) (n = 1, 2) studied by infrared ion depletion spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. biomedres.us [biomedres.us]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Strategic Synthesis and Ascendant Role of 3-Alkyl-2-Aminopyridines in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-alkyl-2-aminopyridine scaffold has emerged as a privileged motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique combination of a hydrogen bond donor-acceptor system, a lipophilic alkyl substituent for tailored pharmacokinetics, and a modifiable pyridine core offers a compelling platform for nuanced drug design. This technical guide provides a comprehensive overview of the discovery and synthesis of novel 3-alkyl-2-aminopyridines, delving into both classical and contemporary synthetic strategies. With a focus on the practical application of these methods, this paper will elucidate the causal reasoning behind experimental choices, present detailed protocols for key transformations, and explore the structure-activity relationships that govern the biological activity of this important class of molecules.
Introduction: The Rise of a Privileged Scaffold
The 2-aminopyridine unit is a cornerstone in the design of bioactive molecules, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.[1] The introduction of an alkyl group at the C3 position provides a powerful tool for medicinal chemists to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target engagement. This strategic combination has led to the discovery of 3-alkyl-2-aminopyridine derivatives with a wide spectrum of pharmacological activities, including kinase inhibition and antibacterial action.[2][3]
The rationale for focusing on this scaffold is rooted in the principles of bioisosterism and structure-based drug design. The pyridine nitrogen can act as a bioisostere for other hydrogen bond acceptors, while the 3-alkyl group can probe hydrophobic pockets within a target protein, enhancing binding affinity and selectivity.[4][5] This guide will explore the synthetic methodologies that unlock the potential of this versatile scaffold, empowering researchers to generate novel chemical entities for drug discovery programs.
Synthetic Strategies for 3-Alkyl-2-Aminopyridines
The synthesis of 3-alkyl-2-aminopyridines can be broadly categorized into two main approaches: the construction of the substituted pyridine ring and the direct functionalization of a pre-existing 2-aminopyridine core. The choice of strategy is often dictated by the availability of starting materials, the desired complexity of the target molecule, and the scalability of the reaction.
Building from the Ground Up: Ring Formation Methodologies
While less common for simple alkyl substitutions, the de novo synthesis of the pyridine ring offers a high degree of flexibility for accessing complex substitution patterns. Multicomponent reactions, for instance, can provide rapid access to highly functionalized 2-aminopyridines from simple acyclic precursors.[1]
A notable example is the one-pot synthesis of 2-amino-3-cyanopyridine derivatives using enaminones, malononitrile, and a primary amine.[1] Although this method primarily introduces a cyano group at the 3-position, subsequent chemical transformations could potentially convert it into an alkyl group.
The Power of Precision: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines.[2] This approach avoids the need for pre-functionalized starting materials, streamlining synthetic routes.
Palladium-catalyzed C-H activation has been successfully employed for the C5-alkylation of N-(alkyl)pyrimidin-2-amines, a related heterocyclic system.[5] This strategy often relies on a directing group to achieve high regioselectivity. For 2-aminopyridines, the amino group itself can serve as a directing group, facilitating C-H activation at the adjacent C3 position.
Experimental Protocol: Palladium-Catalyzed C3-Alkylation of 2-Aminopyridine
This protocol is a representative example and may require optimization for specific substrates and alkylating agents.
-
Reaction Setup: To a flame-dried Schlenk tube, add 2-aminopyridine (1.0 equiv), the alkyl halide or olefin (1.5 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand such as a biaryl phosphine (10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane) followed by a base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction: Heat the reaction mixture to 80-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
The choice of ligand is critical in these reactions, influencing catalyst stability and selectivity.[6] Bulky, electron-rich phosphine ligands are often effective for heteroaryl couplings.
Logical Workflow for C-H Alkylation
Caption: Workflow for Palladium-Catalyzed C3-H Alkylation.
Tried and True: Cross-Coupling Strategies
Cross-coupling reactions, particularly Suzuki-Miyaura and Negishi couplings, are indispensable tools for the synthesis of 3-alkyl-2-aminopyridines, starting from a halogenated 2-aminopyridine precursor.
The Suzuki-Miyaura coupling involves the reaction of a halo-aminopyridine with an alkylboronic acid or ester in the presence of a palladium catalyst and a base. This method is known for its functional group tolerance and the commercial availability of a wide range of boronic acids.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-aminopyridine with an Alkylboronic Acid
-
Reaction Setup: In a reaction vessel, combine 3-bromo-2-aminopyridine (1.0 equiv), the alkylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Inert Atmosphere: Purge the vessel with an inert gas.
-
Reaction: Heat the mixture to 80-110 °C with stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
The Negishi coupling utilizes an organozinc reagent as the coupling partner for the halo-aminopyridine. This method is particularly useful for the introduction of secondary alkyl groups and often proceeds under mild conditions.[9][10][11]
Experimental Protocol: Negishi Coupling of 3-Iodo-2-aminopyridine with an Alkylzinc Reagent
-
Preparation of the Organozinc Reagent: Prepare the alkylzinc halide from the corresponding alkyl halide and activated zinc metal in an anhydrous solvent like THF.
-
Reaction Setup: In a separate, flame-dried flask under an inert atmosphere, add the 3-iodo-2-aminopyridine (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like CPhos, 1-2 mol%), and an anhydrous solvent (e.g., THF).
-
Addition of Organozinc Reagent: Slowly add the freshly prepared alkylzinc reagent (1.2-1.5 equiv) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.
The choice of ligand is crucial to suppress side reactions like β-hydride elimination, especially when using secondary alkylzinc reagents.[11]
| Method | Starting Material | Reagents | Key Advantages | Potential Challenges |
| C-H Alkylation | 2-Aminopyridine | Alkyl halide/olefin, Pd catalyst, ligand, base | Atom economical, avoids pre-functionalization | Regioselectivity can be an issue, catalyst optimization required |
| Suzuki Coupling | 3-Halo-2-aminopyridine | Alkylboronic acid/ester, Pd catalyst, base | High functional group tolerance, wide availability of boronic acids | Protodeboronation of the boronic acid can be a side reaction |
| Negishi Coupling | 3-Halo-2-aminopyridine | Alkylzinc halide, Pd catalyst, ligand | Mild reaction conditions, good for secondary alkyl groups | Organozinc reagents are moisture-sensitive |
Field-Proven Insights: Structure-Activity Relationships and Biological Applications
The strategic placement of an alkyl group at the C3 position of the 2-aminopyridine scaffold has a profound impact on the biological activity of these molecules. Structure-activity relationship (SAR) studies are instrumental in understanding these effects and guiding the design of more potent and selective drug candidates.[12]
Modulating Potency and Selectivity
The size, shape, and lipophilicity of the 3-alkyl group can significantly influence how a molecule interacts with its biological target. For example, in a series of 3,5-diaryl-2-aminopyridine inhibitors of ALK2, modifications to the substituents on the aryl rings, which can be considered analogous to varying an alkyl group, demonstrated a clear impact on potency and selectivity.[13] A larger, more hydrophobic group at the 3-position may be required to fill a specific hydrophobic pocket in the target protein, thereby increasing binding affinity. Conversely, a smaller alkyl group might be necessary to avoid steric clashes.
Enhancing Pharmacokinetic Properties
The introduction of a 3-alkyl group is a common strategy to fine-tune the pharmacokinetic profile of a drug candidate. By increasing the lipophilicity of the molecule, the alkyl group can influence its absorption, distribution, metabolism, and excretion (ADME) properties. However, it is a delicate balance, as excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[11]
Case Study: 2-Aminopyridine Analogs as Antibacterial Agents
Recent studies have explored 2-aminopyridine analogs as inhibitors of the glyoxylate shunt in Pseudomonas aeruginosa, a critical pathway for the bacterium's survival.[3] SAR studies in this area could involve the synthesis of a library of 3-alkyl-2-aminopyridine derivatives to probe the effect of the alkyl chain length and branching on enzyme inhibition and antibacterial activity.
Logical Relationship in SAR Studies
Caption: Iterative Cycle of SAR in Drug Discovery.
Conclusion and Future Directions
The 3-alkyl-2-aminopyridine scaffold represents a fertile ground for the discovery of novel therapeutics. The synthetic methodologies outlined in this guide, particularly direct C-H functionalization and cross-coupling reactions, provide robust and versatile platforms for the generation of diverse chemical libraries. A deep understanding of the structure-activity relationships governing the biological effects of the 3-alkyl substituent is paramount for the successful design of potent, selective, and drug-like molecules.
Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems for the synthesis of these valuable compounds. Furthermore, the application of computational modeling and machine learning in conjunction with empirical SAR studies will undoubtedly accelerate the discovery of the next generation of 3-alkyl-2-aminopyridine-based drugs.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 10. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 13. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Synthetic protocol for 3-(Propan-2-yl)pyridin-2-amine
An Application Note and Protocol for the Synthesis of 3-(Propan-2-yl)pyridin-2-amine
Abstract
This document provides a detailed synthetic protocol for the preparation of this compound, a valuable heterocyclic building block. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of various therapeutic agents. Specifically, this compound serves as a key intermediate in the synthesis of kinase inhibitors for potential cancer treatments and as a precursor for novel agrochemicals.[1] The described methodology employs a robust and efficient palladium-catalyzed Negishi cross-coupling reaction, a powerful tool for forging carbon-carbon bonds.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the synthesis, from strategic planning to experimental execution and data interpretation.
Introduction and Strategic Overview
The synthesis of substituted aminopyridines is a cornerstone of modern pharmaceutical and materials science research. The target molecule, this compound, combines the reactive primary amine at the C2 position with an alkyl substituent at the C3 position, offering multiple points for further chemical modification. The strategic challenge lies in the selective introduction of the isopropyl group onto the pyridine ring without interfering with the amino functionality.
Several synthetic strategies can be envisioned, including late-stage amination of a pre-functionalized pyridine or late-stage alkylation of an aminopyridine core. This protocol focuses on the latter approach, which is often more convergent and efficient. We will utilize a Negishi cross-coupling reaction, which is renowned for its high functional group tolerance and its efficacy in creating sp²-sp³ carbon-carbon bonds.[3][4] The chosen pathway involves the coupling of a commercially available 2-amino-3-bromopyridine with an isopropylzinc reagent, catalyzed by a palladium-phosphine complex. This method circumvents the harsh conditions required by some classical methods, such as the Chichibabin amination, and offers a reliable route to the desired product.[2][5]
Synthetic Workflow Diagram
The overall process is a single-step cross-coupling reaction following the preparation of the necessary organozinc reagent.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the synthesis of the target compound from 2-amino-3-bromopyridine. The procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) due to the moisture and air sensitivity of the organometallic reagents.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Role | Notes |
| 2-Amino-3-bromopyridine | 173.01 | Starting Material | Store in a desiccator. |
| Isopropylmagnesium Bromide | 147.33 | Grignard Reagent | Typically a 1.0-2.0 M solution in THF. |
| Zinc Chloride (ZnCl₂) | 136.30 | Transmetallation Agent | Must be anhydrous. Dry in an oven. |
| Pd(dppf)Cl₂ | 816.64 | Catalyst | Palladium(II) catalyst precursor. |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent | Use from a solvent purification system. |
| Saturated aq. NH₄Cl | - | Quenching Agent | |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent | |
| Silica Gel | - | Stationary Phase | For column chromatography. |
Step-by-Step Procedure
Part A: Preparation of Isopropylzinc Bromide (in situ)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon.
-
Reagent Addition: To the flask, add anhydrous zinc chloride (1.1 eq). Add anhydrous THF via syringe to dissolve the salt.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Transmetallation: Slowly add isopropylmagnesium bromide solution (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The resulting slurry is the isopropylzinc bromide reagent.
Part B: Negishi Cross-Coupling Reaction
-
Catalyst and Substrate Addition: To a separate flame-dried flask under argon, add 2-amino-3-bromopyridine (1.0 eq) and the palladium catalyst, Pd(dppf)Cl₂ (0.03 - 0.05 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the solids.
-
Reagent Transfer: Transfer the freshly prepared isopropylzinc bromide slurry from Part A to the flask containing the substrate and catalyst via cannula.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) to quench the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Workup - Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as the final product.
Mechanistic Considerations: The Negishi Catalytic Cycle
The success of this synthesis hinges on the palladium-catalyzed Negishi coupling. Understanding the catalytic cycle provides insight into the reaction's efficiency and the role of each component. The generally accepted mechanism proceeds through three key steps.[6]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-amino-3-bromopyridine, breaking the C-Br bond and forming a Pd(II) intermediate.
-
Transmetallation: The isopropyl group is transferred from the zinc reagent to the palladium center, displacing the bromide and forming an organopalladium(II) complex.
-
Reductive Elimination: The isopropyl group and the pyridyl moiety are eliminated from the palladium center, forming the desired C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
Concluding Remarks
The described protocol offers a reliable and scalable method for synthesizing this compound. The use of a palladium-catalyzed Negishi coupling ensures high yields and functional group compatibility, making it an attractive approach for both academic research and industrial drug development. Proper execution of anhydrous and anaerobic techniques is critical to the success of this synthesis. The final product is a versatile intermediate, poised for further elaboration into more complex molecular architectures for a range of applications.
References
- 1. This compound [myskinrecipes.com]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 6. Negishi Coupling [organic-chemistry.org]
The Strategic Application of 3-(Propan-2-yl)pyridin-2-amine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Enduring Importance of the Aminopyridine Scaffold in Kinase Inhibition
The deregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer, driving aberrant cellular proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[1] Within the vast landscape of heterocyclic chemistry, nitrogen-containing scaffolds, particularly aminopyridine and its derivatives, have emerged as "privileged structures."[2][3] Their intrinsic ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes them ideal starting points for the rational design of potent and selective inhibitors.[4] This document provides a detailed guide on the application of a specific, highly versatile building block, 3-(Propan-2-yl)pyridin-2-amine , in the synthesis of next-generation kinase inhibitors.
The isopropyl substitution at the 3-position of the pyridine ring offers a unique combination of steric and electronic properties. This bulky group can provide advantageous hydrophobic interactions within the kinase active site, potentially enhancing both potency and selectivity for the target kinase. Furthermore, the 2-amino group serves as a key handle for the introduction of diverse functionalities, enabling the exploration of extensive chemical space and the fine-tuning of structure-activity relationships (SAR).
This guide will detail the strategic use of this compound in the synthesis of a representative pyrazolo[3,4-b]pyridine-based kinase inhibitor, a scaffold known for its efficacy against a range of cancer-relevant kinases.[5] We will provide step-by-step protocols for key synthetic transformations, including the critical Buchwald-Hartwig amination, and discuss the rationale behind the experimental design.
Core Synthetic Strategy: Building a Pyrazolo[3,4-b]pyridine Inhibitor
Our representative target molecule (a hypothetical, yet plausible, kinase inhibitor) will be synthesized via a convergent approach, leveraging the reactivity of the 2-amino group of this compound. The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for a pyrazolo[3,4-b]pyridine kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a hypothetical kinase inhibitor using this compound as a key starting material.
Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7][8] This reaction is instrumental in coupling our aminopyridine scaffold with a suitable aryl halide partner.
Reaction Scheme:
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | 1101060-79-0 | 136.19 g/mol | 1.0 eq |
| 5-Bromo-3-nitropyridin-2-amine | 108353-79-1 | 218.02 g/mol | 1.1 eq |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 g/mol | 0.02 eq |
| Xantphos | 161265-03-8 | 578.68 g/mol | 0.04 eq |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 2.5 eq |
| Toluene (anhydrous) | 108-88-3 | 92.14 g/mol | To desired concentration |
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), 5-bromo-3-nitropyridin-2-amine (1.1 eq), sodium tert-butoxide (2.5 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Stir the mixture for 5 minutes to ensure homogeneity.
-
Add Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the coupled intermediate.
Rationale and Troubleshooting:
-
Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is a robust combination for the amination of electron-deficient aryl halides.[9] Other phosphine ligands can be screened if the reaction is sluggish.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in this transformation. Other bases such as potassium carbonate or cesium carbonate can be trialed, but may require higher reaction temperatures or longer reaction times.
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions. Dioxane can also be used. It is crucial to use an anhydrous solvent to prevent quenching of the base and deactivation of the catalyst.
-
Troubleshooting: If the reaction does not proceed to completion, consider increasing the catalyst loading, using a different ligand, or ensuring all reagents and solvents are scrupulously dry.
Protocol 2: Reduction of the Nitro Group
The nitro group of the coupled intermediate is a versatile precursor to an amine, which is necessary for the subsequent cyclization step. A variety of reducing agents can be employed for this transformation.
Reaction Scheme:
[Image of the cyclization reaction to form the pyrazolo[3,4-b]pyridine core]
Caption: Simplified kinase signaling pathway and point of inhibition.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique structural features provide a solid foundation for the development of potent and selective drug candidates. The protocols outlined in this application note demonstrate a practical and efficient synthetic route to a pyrazolo[3,4-b]pyridine-based inhibitor, a scaffold with proven therapeutic potential. By leveraging powerful synthetic methodologies such as the Buchwald-Hartwig amination, medicinal chemists can readily access a wide array of aminopyridine-containing compounds for biological evaluation. Future work in this area will undoubtedly focus on the exploration of novel substitutions on the aminopyridine core to further optimize kinase selectivity, pharmacokinetic properties, and overall efficacy.
References
- 1. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]
- 2. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Palladium-Catalyzed Amination of 3-Isopropylpyridine
For Distribution to: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, step-by-step protocol for the palladium-catalyzed amination of 3-bromo-5-isopropylpyridine with morpholine, a key transformation in the synthesis of novel compounds for pharmaceutical and materials science research. The guide is designed to offer both a practical experimental procedure and a deeper understanding of the crucial parameters governing the success of the Buchwald-Hartwig amination of an electron-deficient and sterically hindered heteroaromatic halide. We delve into the rationale behind the choice of catalyst, ligand, base, and solvent, and provide troubleshooting advice for common issues.
Introduction: The Significance of C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a fundamental operation in organic synthesis, with arylamines being a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of these compounds, offering a mild and general alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1][2]
This protocol focuses on the amination of 3-bromo-5-isopropylpyridine, a substrate that presents the dual challenges of an electron-deficient pyridine ring and steric hindrance from the isopropyl group. Overcoming these challenges requires a carefully selected catalyst system, highlighting the advances in ligand design that have broadened the applicability of this powerful reaction.[3]
Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle
A foundational understanding of the reaction mechanism is essential for effective implementation and optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1][4]
Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.[5]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[1][5]
The choice of ligand is paramount as it influences the rates of both oxidative addition and reductive elimination, and can stabilize the palladium catalyst.[3][6]
Experimental Protocol
This protocol is a generalized procedure based on common literature practices for the Buchwald-Hartwig amination.[7]
Materials and Reagents
| Reagent | Grade | Notes |
| 3-Bromo-5-isopropylpyridine | ≥97% | |
| Morpholine | ≥99% | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Pre-catalyst, reduced in situ.[8] |
| XPhos | ≥98% | A bulky, electron-rich biaryl phosphine ligand.[3] |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Strong, non-nucleophilic base. Handle in an inert atmosphere. |
| Toluene | Anhydrous | Degas before use.[9] |
| Diethyl Ether | Anhydrous | For work-up. |
| Saturated aq. NaCl (Brine) | For work-up. | |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent. |
Reaction Setup and Procedure
Figure 2. Experimental workflow for the palladium-catalyzed amination.
-
Inert Atmosphere: To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol, 1.4 equiv.). Seal the flask with a septum and purge with nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of nitrogen, add 3-bromo-5-isopropylpyridine (2.0 mmol, 1.0 equiv.) followed by anhydrous, degassed toluene (10 mL). Finally, add morpholine (2.4 mmol, 1.2 equiv.) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Characterization
The purified product, 4-(5-isopropylpyridin-3-yl)morpholine, should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR spectroscopy
-
Mass spectrometry
-
Purity assessment by HPLC or GC
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst due to oxygen/moisture. | Ensure rigorous inert atmosphere techniques and use of anhydrous, degassed solvents.[10] |
| Poor choice of ligand/base. | Screen alternative bulky phosphine ligands (e.g., RuPhos, SPhos) or different bases (e.g., LHMDS, K₃PO₄). | |
| Reaction temperature is too low. | Increase the temperature to 110-120 °C (refluxing toluene). | |
| Side Product Formation | Hydrodehalogenation of the starting material. | Ensure the base is of high purity and the system is scrupulously deoxygenated. |
| Formation of diaryl amine. | This can sometimes occur with primary amines; ensure accurate stoichiometry. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines. The protocol detailed herein for the amination of 3-isopropylpyridine provides a reliable procedure for accessing this class of compounds. Success hinges on the careful selection of the catalyst system and meticulous execution under inert conditions. The principles and techniques described are broadly applicable and can be adapted for a wide range of substrates in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
Application Notes and Protocols: 3-Isopropylpyridin-2-amine as a Versatile Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 3-Isopropylpyridin-2-amine in Catalysis
In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and broad substrate scope. The 2-aminopyridine scaffold has emerged as a privileged structural motif in ligand design due to its unique electronic and steric properties. The endocyclic pyridine nitrogen and the exocyclic amino group can act as a bidentate chelate, forming stable complexes with various transition metals. This chelation effect often enhances the stability and reactivity of the catalytic species.
This guide focuses on 3-isopropylpyridin-2-amine , a readily accessible and sterically tunable ligand. The introduction of an isopropyl group at the 3-position of the pyridine ring offers a significant steric influence near the metal center. This steric bulk can be strategically employed to:
-
Promote Reductive Elimination: The steric pressure exerted by the isopropyl group can facilitate the final step in many cross-coupling catalytic cycles, leading to faster turnover rates.
-
Control Ligand-to-Metal Stoichiometry: The steric hindrance can prevent the formation of undesired, catalytically inactive metal complexes.
-
Influence Regio- and Stereoselectivity: The defined steric environment around the metal can direct the outcome of reactions involving prochiral substrates or those with multiple reactive sites.
These attributes position 3-isopropylpyridin-2-amine as a promising ligand for a range of transition metal-catalyzed transformations, including but not limited to, Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This document provides detailed protocols for the synthesis of this valuable ligand and its application in these cornerstone reactions of modern organic synthesis.
PART 1: Synthesis of 3-Isopropylpyridin-2-amine
A robust and scalable synthesis of 3-isopropylpyridin-2-amine is crucial for its widespread application. While a direct, dedicated synthesis protocol is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established organometallic cross-coupling methodologies. The following protocol outlines a Negishi cross-coupling approach, which is known for its functional group tolerance and high yields in the formation of C(sp²)-C(sp³) bonds.[1]
Synthetic Workflow Diagram
Caption: Proposed synthetic route for 3-isopropylpyridin-2-amine via Negishi cross-coupling.
Detailed Experimental Protocol: Synthesis of 3-Isopropylpyridin-2-amine
Materials and Reagents:
-
3-Bromo-2-aminopyridine
-
Isopropyl bromide
-
Zinc dust (<10 micron, activated)
-
Iodine (catalytic amount)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Step 1: Preparation of Isopropylzinc Bromide
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).
-
Add a crystal of iodine.
-
Add anhydrous THF to cover the zinc dust.
-
Add isopropyl bromide (1.1 equivalents) dropwise via a syringe. The reaction is exothermic and may require initial heating to initiate.
-
Once the reaction has initiated (disappearance of the iodine color and gentle reflux), stir the mixture at reflux for 2 hours.
-
Cool the resulting greyish solution of isopropylzinc bromide to room temperature. This reagent is used in the next step without isolation.
Step 2: Negishi Cross-Coupling
-
In a separate flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 3-bromo-2-aminopyridine (1.0 equivalent) in anhydrous THF.
-
Add Pd(dppf)Cl₂ (2-5 mol%).
-
To this mixture, add the freshly prepared solution of isopropylzinc bromide from Step 1 via a cannula.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-isopropylpyridin-2-amine as a solid or oil.
Expected Characterization Data:
-
¹H NMR: The spectrum is expected to show a doublet for the methyl protons of the isopropyl group, a septet for the methine proton, and signals for the aromatic protons of the pyridine ring, as well as a broad singlet for the amino protons.
-
¹³C NMR: Signals corresponding to the isopropyl group carbons and the pyridine ring carbons are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of 3-isopropylpyridin-2-amine should be observed.
| Property | Expected Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Appearance | Off-white to yellow solid or oil |
PART 2: Application in Palladium-Catalyzed Cross-Coupling Reactions
The 3-isopropylpyridin-2-amine ligand is anticipated to be highly effective in palladium-catalyzed cross-coupling reactions. Its bidentate nature and steric bulk are advantageous for stabilizing the palladium catalyst and promoting efficient catalysis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following protocol is a representative procedure for the coupling of an aryl bromide with an arylboronic acid using a catalyst system generated in situ from a palladium precursor and 3-isopropylpyridin-2-amine.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
3-Isopropylpyridin-2-amine
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture)
-
Solvents for workup and chromatography
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (2 mol%), 3-isopropylpyridin-2-amine (4 mol%), aryl bromide (1.0 equivalent), arylboronic acid (1.2 equivalents), and K₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal to ensure the formation of the active monoligated palladium species while preventing catalyst deactivation.
-
Base: Potassium carbonate is a common and effective base for the Suzuki-Miyaura reaction, facilitating the transmetalation step.
-
Solvent System: The use of a mixed aqueous-organic solvent system like dioxane/water is standard for Suzuki-Miyaura couplings, as it helps to dissolve both the organic substrates and the inorganic base.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The steric bulk of the 3-isopropylpyridin-2-amine ligand is expected to be particularly beneficial in this reaction, promoting the reductive elimination of the arylamine product.[2]
Materials and Reagents:
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
3-Isopropylpyridin-2-amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (1 mol%), 3-isopropylpyridin-2-amine (2.2 mol%), and NaOtBu (1.4 equivalents) to a Schlenk tube.
-
Add anhydrous toluene.
-
Add the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Palladium Precursor: Pd₂(dba)₃ is a common Pd(0) source for Buchwald-Hartwig amination.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the amine and facilitating the catalytic cycle.
-
Solvent: Anhydrous toluene is a standard solvent for this reaction, as it is non-protic and has a suitable boiling point.
PART 3: Synthesis and Characterization of a Palladium(II) Complex
The isolation and characterization of a well-defined metal-ligand complex can provide valuable insights into the nature of the active catalytic species. The following is a general protocol for the synthesis of a dichloropalladium(II) complex of 3-isopropylpyridin-2-amine.
Synthesis of Bis(3-isopropylpyridin-2-amine)dichloropalladium(II)
References
Application Notes and Protocols: High-Throughput Screening for 3-(Propan-2-yl)pyridin-2-amine Analogs as Novel Kinase Inhibitors
Introduction: The 2-Aminopyridine Scaffold in Kinase Drug Discovery
The 2-aminopyridine moiety, including derivatives like 3-(propan-2-yl)pyridin-2-amine, represents a privileged scaffold in medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1] Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 2-aminopyridine structure is adept at forming key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases, making it an excellent starting point for the design of potent and selective inhibitors.[1][2] Analogs of this scaffold have shown inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs), Rho-associated kinases (ROCK), and Epidermal Growth Factor Receptor (EGFR), highlighting the versatility and potential of this chemical class.[3][4][5][6]
This guide provides a comprehensive framework for researchers and drug discovery professionals to establish a robust high-throughput screening (HTS) cascade for the identification and characterization of novel kinase inhibitors based on the this compound scaffold. We will detail field-proven biochemical and cell-based assays, explain the rationale behind their implementation, and provide step-by-step protocols to ensure scientific integrity and reproducibility.
The Screening Cascade: A Multi-Faceted Approach
A successful kinase inhibitor discovery program requires a tiered screening approach, moving from broad primary screens to more detailed secondary and cellular assays. This cascade is designed to efficiently identify potent compounds, characterize their selectivity, and confirm their activity in a biological context.
Caption: A typical HTS cascade for kinase inhibitor discovery.
Part 1: Primary Screening - Identifying Initial Hits
The goal of the primary screen is to rapidly test a large library of this compound analogs to identify compounds that inhibit the target kinase. A robust, sensitive, and miniaturizable biochemical assay is essential. Homogeneous Time-Resolved Fluorescence (HTRF) assays are an industry standard for this purpose due to their low background and high signal-to-noise ratio.[7][8][9]
Featured Technology: HTRF® KinEASE™ Assay
The HTRF KinEASE™ platform is a universal assay for Serine/Threonine kinases that measures substrate phosphorylation.[9] It utilizes a universal biotinylated substrate (generic peptide) and an anti-phospho-serine/threonine antibody labeled with a Europium cryptate donor. The phosphorylated substrate is then detected by a second antibody coupled to an acceptor fluorophore. When the substrate is phosphorylated by the kinase, the donor and acceptor are brought into proximity, generating a FRET signal.[9] Inhibitors prevent this phosphorylation, leading to a decrease in the HTRF signal.
Caption: Principle of HTRF KinEASE™ kinase inhibition assay.
Protocol: Primary HTS using HTRF KinEASE™
This protocol is designed for a 384-well plate format.
1. Reagent Preparation:
- Assay Buffer: Prepare 1X Kinase Buffer (specific to the target kinase, often containing MgCl₂, DTT, and a detergent like Brij-35).
- Enzyme Solution: Dilute the target kinase to 2X the final desired concentration in Assay Buffer.
- Substrate/ATP Mix: Prepare a 4X solution of the biotinylated substrate and ATP in Assay Buffer.
- Compound Plates: Serially dilute this compound analogs in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
- Detection Mix: Prepare the HTRF detection mix containing the Europium-labeled antibody and the XL665-labeled antibody in Detection Buffer as per the manufacturer's guidelines.[8]
2. Assay Procedure:
- Add 5 µL of 4X compound solution (or controls) to the assay plate wells.
- Add 5 µL of 2X Enzyme Solution.
- Incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP Mix.
- Incubate for 60 minutes at room temperature (or as optimized for the specific kinase).
- Stop the reaction by adding 10 µL of the HTRF Detection Mix.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (acceptor).[7]
3. Data Analysis:
- Calculate the HTRF ratio: (Emission 665 nm / Emission 620 nm) * 10,000.
- Normalize data using the negative (0% inhibition) and positive (100% inhibition) controls.
- Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[10]
| Parameter | Recommended Value |
| Plate Format | 384-well, low volume, white |
| Final Assay Volume | 20 µL |
| Compound Conc. | 10 µM (single point) |
| Kinase Conc. | Enzyme-dependent (target ~EC80) |
| ATP Conc. | Apparent Km |
| Z'-Factor Target | ≥ 0.5 |
Part 2: Secondary Screening - Validation and Selectivity
Hits from the primary screen require validation and further characterization. This involves confirming their activity in dose-response experiments to determine potency (IC₅₀) and assessing their selectivity against other kinases.
IC₅₀ Determination
The protocol is similar to the primary screen, but compounds are tested over a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to generate a dose-response curve and calculate the IC₅₀ value.
Featured Technology: KINOMEscan® Selectivity Profiling
Selectivity is a critical attribute of a successful kinase inhibitor. Off-target effects can lead to toxicity. Platforms like Eurofins DiscoverX's KINOMEscan® offer a comprehensive way to profile inhibitors against a large panel of kinases (over 480).[3][11] This technology uses a competition binding assay where the test compound competes with an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by quantitative PCR. This method is independent of ATP and provides true thermodynamic binding affinities (Kd values), allowing for the identification of multiple inhibitor types.[3]
Part 3: Cellular Assays - Confirming Biological Activity
Biochemical hits must be validated in a cellular context to ensure they can cross the cell membrane, engage the target kinase, and elicit a functional response.
Cellular Target Engagement
Assays like NanoBRET™ (Promega) can be used to quantify compound binding to the target kinase within living cells. This technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.
Featured Protocol: Cell Viability/Cytotoxicity Assay
A key functional outcome of inhibiting kinases involved in cell proliferation pathways is a reduction in cell viability or an increase in cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is a robust, homogeneous method for this purpose.
Principle: The assay quantifies ATP, which is an indicator of metabolically active, viable cells. The single-addition reagent lyses cells to release ATP and provides luciferase and its substrate, generating a luminescent signal that is proportional to the number of viable cells.
1. Cell Plating:
- Seed cancer cells known to be dependent on the target kinase into a 384-well, white, clear-bottom plate at a pre-determined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Treat cells with a serial dilution of the this compound analogs. Include appropriate vehicle (DMSO) and positive (e.g., staurosporine) controls.
- Incubate for 48-72 hours.
3. Assay Procedure:
- Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer.
4. Data Analysis:
- Normalize the data to vehicle-treated controls (100% viability).
- Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition).
| Parameter | Recommended Value |
| Cell Line | Target-relevant cancer cell line |
| Plate Format | 384-well, solid white or clear bottom |
| Incubation Time | 48-72 hours |
| Readout | Luminescence |
| Data Analysis | GI₅₀ determination |
Conclusion
The 2-aminopyridine scaffold is a proven starting point for the development of potent and selective kinase inhibitors. The systematic HTS cascade outlined in this application note provides a robust and efficient pathway for identifying promising lead compounds from a library of this compound analogs. By integrating state-of-the-art biochemical screening, comprehensive selectivity profiling, and relevant cell-based assays, researchers can confidently advance their drug discovery programs. Each step is designed to be self-validating, ensuring that only the most promising compounds with the desired potency, selectivity, and cellular activity are progressed, ultimately increasing the probability of success in developing next-generation targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2017120194A1 - Pyridine and pyridimine compounds as pi3k-gamma inhibitors - Google Patents [patents.google.com]
- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 10. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bcc.bas.bg [bcc.bas.bg]
Application Notes and Protocols for the Analytical Purification of 3-Isopropylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed framework for the analytical purification and characterization of 3-isopropylpyridin-2-amine, a crucial intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the selection of analytical methods, offering in-depth protocols and validation strategies. The methodologies detailed herein are designed to ensure the highest standards of scientific integrity, enabling researchers to achieve and verify the purity of 3-isopropylpyridin-2-amine for downstream applications in drug development.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is intrinsically linked to its safety and efficacy. This principle extends to the intermediates used in its synthesis, such as 3-isopropylpyridin-2-amine. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, the formation of toxic byproducts, and a reduction in the overall yield and quality of the final drug product. Therefore, robust analytical methods for the purification and characterization of such intermediates are not merely a matter of quality control; they are a fundamental aspect of drug safety and development.
This guide provides a multi-faceted approach to the analytical purification of 3-isopropylpyridin-2-amine, encompassing chromatographic separation, spectroscopic characterization, and crystallization techniques. The protocols are presented with an emphasis on the underlying scientific principles, empowering the researcher to not only execute the methods but also to adapt and troubleshoot them as needed.
Physicochemical Properties: A Foundation for Method Development
Table 1: Estimated Physicochemical Properties of 3-Isopropylpyridin-2-amine and Related Compounds
| Property | 3-Isopropylpyridin-2-amine (Estimated) | 2-Aminopyridine[1] | 2-Amino-3-methylpyridine[2] | N-isopropyl-3-nitropyridin-2-amine[3] |
| Molecular Formula | C₈H₁₂N₂ | C₅H₆N₂ | C₆H₈N₂ | C₈H₁₁N₃O₂ |
| Molecular Weight | 136.19 g/mol | 94.11 g/mol | 108.14 g/mol | 181.19 g/mol |
| Boiling Point | Not available | 210 °C | 221-222 °C | 303.2 °C (Predicted) |
| Melting Point | Not available | 58.1 °C | 29-31 °C | Not available |
| pKa | ~6-7 (Estimated weak base)[4] | 6.86 | 7.15 | Not available |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, acetonitrile, and potentially in acidic aqueous solutions.[1][5] | Soluble in water, alcohol, ether. | Soluble in water, alcohol, ether. | Not available |
Note: The properties for 3-isopropylpyridin-2-amine are estimations based on structurally similar compounds and general chemical principles. It is highly recommended that these properties be determined experimentally for the specific batch being worked with.
The basic nature of the pyridine ring and the amino group suggests that 3-isopropylpyridin-2-amine will be a weak base.[4] This is a critical consideration for developing HPLC methods, as pH adjustments of the mobile phase can significantly impact retention times.
Chromatographic Methods for Purity Assessment and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity analysis for pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is the preferred method for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a wide range of analytes.[6] For 3-isopropylpyridin-2-amine, a reverse-phase HPLC (RP-HPLC) method is a suitable starting point.
Caption: Workflow for HPLC method development and validation.
This protocol is designed not only to quantify the main component but also to separate it from potential impurities and degradation products, making it a "stability-indicating" method.[7]
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The use of a C18 column provides a good starting point for the separation of moderately polar compounds like aminopyridines.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the basic analyte, leading to better peak shape.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (A preliminary UV scan of the compound should be performed to determine the optimal wavelength).[8]
-
Column Temperature: 35 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 3-isopropylpyridin-2-amine sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Method Validation:
Table 2: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the method can resolve the analyte from impurities and degradation products. | Peak purity index > 0.999. No interference from blank or placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration range over which the method is linear, accurate, and precise. | For assay: 80-120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | 98.0% - 102.0% recovery. |
| Precision | The degree of agreement among individual test results. | Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with variations in flow rate, pH, and column temperature. |
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[7][11] These studies involve subjecting the 3-isopropylpyridin-2-amine to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[12]
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 24 hours.
The developed HPLC method should be able to separate the intact 3-isopropylpyridin-2-amine from all degradation products formed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aminopyridines, derivatization may be necessary to improve volatility and chromatographic performance.
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of the purified 3-isopropylpyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring, typically in the range of 6.5-8.5 ppm.
-
Isopropyl Group Protons: A doublet for the two methyl groups and a septet for the methine proton.
-
Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be concentration and solvent-dependent.[13] The signal will disappear upon D₂O exchange.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of 3-isopropylpyridin-2-amine (136.19 g/mol ). According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight.[13]
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of alkyl groups or cleavage of the pyridine ring.
Purification by Crystallization
Crystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is critical for successful crystallization.
Caption: A systematic approach to purification by crystallization.
Protocol: Recrystallization of 3-isopropylpyridin-2-amine
-
Solvent Selection:
-
Test the solubility of the crude 3-isopropylpyridin-2-amine in a variety of solvents (e.g., hexane, ethyl acetate, ethanol, water, and mixtures thereof) at both room temperature and at the solvent's boiling point.[15]
-
An ideal single solvent will have high solubility at high temperatures and low solubility at low temperatures.[15]
-
Alternatively, a two-solvent system can be used where the compound is soluble in the first solvent and insoluble in the second (anti-solvent).[15]
-
-
Recrystallization Procedure (Single Solvent):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling.
-
Add more hot solvent dropwise until the solid just dissolves.
-
If the solution is colored, add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Table 3: Potential Solvents for Crystallization of Aminopyridines
| Solvent/System | Rationale | Reference |
| Ethanol/Water | Aminopyridines often have good solubility in ethanol and lower solubility in water, making this a good two-solvent system. | [16] |
| Ethyl Acetate/Hexane | A common solvent/anti-solvent pair for compounds of moderate polarity. | [15] |
| Toluene | Can be a good solvent for aromatic compounds. | [17] |
| Acidified Water | For basic compounds like amines, crystallization from an acidic solution by neutralization can be effective. | [5] |
Conclusion: A Holistic Approach to Purity
The purification and analysis of 3-isopropylpyridin-2-amine require a multi-pronged approach that combines high-resolution separation techniques, definitive spectroscopic characterization, and efficient purification methods. The protocols and strategies outlined in this guide provide a robust framework for ensuring the quality and purity of this critical pharmaceutical intermediate. By understanding the scientific principles behind each method, researchers can confidently develop and validate analytical procedures that meet the stringent requirements of the pharmaceutical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-isopropyl-3-nitropyridin-2-amine | 26820-67-7 [amp.chemicalbook.com]
- 4. Isopropylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. helixchrom.com [helixchrom.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Home Page [chem.ualberta.ca]
- 16. researchgate.net [researchgate.net]
- 17. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols: N-Alkylation of 3-(Propan-2-yl)pyridin-2-amine
Abstract
This technical guide provides detailed protocols and expert insights for the N-alkylation of 3-(propan-2-yl)pyridin-2-amine, a valuable building block in medicinal chemistry and drug development. Recognizing the challenges associated with the selective alkylation of aminopyridines, this document outlines two robust and validated methods: direct N-alkylation using a strong base and reductive amination. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to ensure reproducibility and high yields. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated 2-aminopyridine derivatives, which are prevalent in a wide array of biologically active molecules.[1][2]
Introduction: The Significance of N-Alkylated 2-Aminopyridines
N-alkylated 2-aminopyridines are a critical pharmacophore in a multitude of therapeutic agents. Their structural motif is found in compounds developed as inhibitors for various kinases, including p38α MAP kinase and KDR kinase, as well as in antagonists for chemokine receptors like CCR5, which is relevant in anti-HIV therapies.[2][3] The substitution pattern on the amino group significantly influences the compound's potency, selectivity, and pharmacokinetic properties.
However, the synthesis of these compounds is not without its challenges. The 2-aminopyridine scaffold possesses two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. Direct alkylation can often lead to a mixture of N-alkylated and N,N-dialkylated products, as well as the formation of pyridinium salts from the reaction at the ring nitrogen.[2] This lack of selectivity necessitates carefully designed synthetic strategies to achieve the desired mono-N-alkylated product. This guide presents two reliable methods to overcome these challenges and efficiently synthesize N-alkylated this compound derivatives.
Mechanistic Considerations and Strategy Selection
The choice of an appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the scale of the reaction, and the availability of starting materials. Below, we discuss the mechanistic underpinnings of the two protocols detailed in this guide.
Direct N-Alkylation via Deprotonation
This classical approach involves the deprotonation of the exocyclic amino group using a strong base, followed by nucleophilic attack on an alkyl halide. The key to success in this method is the selection of a base that is strong enough to selectively deprotonate the amino group over the pyridine nitrogen. Sodium hydride (NaH) is a common and effective choice for this purpose.[4][5][6] It is a non-nucleophilic, strong base that irreversibly deprotonates the amine, generating the corresponding sodium amide. This highly nucleophilic amide then readily reacts with the alkylating agent.
Mechanism of Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation of this compound.
Reductive Amination
Reductive amination is a versatile and often milder alternative to direct alkylation.[7][8] This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[7][9] This method is particularly advantageous as it avoids the use of highly reactive alkyl halides and strong bases, and typically exhibits excellent chemoselectivity, minimizing over-alkylation.[8][10]
A key aspect of this reaction is the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild enough not to reduce the starting aldehyde or ketone, but sufficiently reactive to reduce the intermediate iminium ion.
Mechanism of Reductive Amination
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sodium hydride - Wikipedia [en.wikipedia.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Leveraging 3-Isopropylpyridin-2-amine for the Synthesis of Novel Antimicrobial Agents
Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for next-generation therapeutics. Pyridine derivatives represent a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2][] This document provides a detailed guide for researchers and drug development professionals on the application of 3-isopropylpyridin-2-amine, a versatile precursor, in the synthesis of potential antimicrobial agents. We will explore key synthetic strategies, provide a detailed experimental protocol for a representative synthesis, and discuss the principles of structure-activity relationship (SAR) that guide the design of potent molecules.
Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold
The pyridine nucleus is a cornerstone in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to improve the aqueous solubility of drug candidates.[1][2] Within this class, the 2-aminopyridine moiety is a particularly valuable synthon, serving as a foundational building block for compounds with a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[1][4][5] The primary amine at the 2-position provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space to optimize biological activity.
3-isopropylpyridin-2-amine, the subject of this guide, offers an excellent starting point. The isopropyl group at the 3-position introduces a moderate degree of lipophilicity and steric bulk, which can be crucial for interactions with biological targets, such as bacterial enzymes or cell membranes. This guide focuses on leveraging this precursor to construct novel molecules with potential therapeutic value against pathogenic microbes.
Synthetic Strategies and Mechanistic Rationale
The primary amino group of 3-isopropylpyridin-2-amine is the key to its versatility. Synthetic strategies typically focus on derivatizing this group to build molecular complexity and introduce pharmacophoric features known to be associated with antimicrobial activity.
Strategy 1: N-Acylation and Amide Bond Formation
One of the most direct and reliable methods for derivatization is the formation of an amide bond. This involves reacting the 2-amino group with a variety of carboxylic acids or their activated forms (e.g., acyl chlorides, acid anhydrides).
Causality: This approach is favored for several reasons. Firstly, the amide bond is metabolically robust. Secondly, it allows for the introduction of a vast array of substituents (R-groups) via the carboxylic acid partner. These R-groups can be tailored to modulate properties like lipophilicity, electronic character, and steric profile, which are critical determinants of antimicrobial efficacy.[6] For instance, incorporating aromatic or heterocyclic rings can introduce additional binding interactions with the target protein.
A general reaction scheme is as follows:
-
Reactants: 3-isopropylpyridin-2-amine and an appropriate acyl chloride (R-COCl).
-
Conditions: Typically performed in an aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) with a non-nucleophilic base (e.g., Triethylamine, Pyridine) to scavenge the HCl byproduct.
-
Product: N-(3-isopropylpyridin-2-yl)amide derivative.
Strategy 2: Synthesis of Hydrazone Derivatives
Hydrazones are another important class of compounds known for their broad-spectrum antimicrobial activities.[7][8] The synthesis is a multi-step process but introduces a flexible and functional C=N-N-C linker.
Causality: The hydrazone scaffold provides a unique geometry and electronic distribution. The imine bond (C=N) and the adjacent N-N bond offer rotational flexibility and hydrogen bonding capabilities. This allows the molecule to adopt conformations suitable for binding within the active sites of various microbial enzymes. The synthesis typically begins by converting the amine to a hydrazide, which is then condensed with an aldehyde or ketone.[7]
Strategy 3: Multicomponent Reactions (MCRs)
MCRs offer a highly efficient route to complex molecular architectures in a single step, promoting atom economy and reducing waste.[5][9] While a specific MCR for 3-isopropylpyridin-2-amine is not detailed in the literature, its structure makes it an ideal candidate for reactions like the Biginelli or Hantzsch-type syntheses, which often utilize an amine component.
Causality: MCRs are chosen for their operational simplicity and their ability to rapidly generate libraries of structurally diverse compounds.[10][11] By varying the other components in the reaction (e.g., a β-ketoester and an aldehyde), a wide range of derivatives can be produced from the same 3-isopropylpyridin-2-amine core, accelerating the discovery of lead compounds.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Synthesis of Aminopyridines as Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Researcher's Guide to the Step-by-Step Synthesis of 3-Substituted-2-Aminopyridines
Abstract
The 3-substituted-2-aminopyridine framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, however, presents unique challenges due to the electronic nature of the pyridine ring and the coordinating properties of its substituents. This guide provides an in-depth exploration of robust and versatile synthetic strategies for accessing this valuable class of molecules. We will detail two primary strategic approaches: the post-functionalization of a pre-formed 2-aminopyridine core via transition-metal-catalyzed cross-coupling reactions, and the de novo construction of the pyridine ring through cyclization methodologies. This document offers detailed, step-by-step protocols, mechanistic insights, troubleshooting advice, and a comparative analysis to empower researchers in drug discovery and chemical synthesis to select and execute the optimal synthetic route for their specific target.
Introduction: The Significance of the 3-Substituted-2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a critical structural subunit in a vast number of synthetic compounds and natural products with significant biological activities.[1][2] When further functionalized at the 3-position, this scaffold offers a precise three-dimensional arrangement of hydrogen bond donors, acceptors, and variable substituents, making it an ideal platform for interacting with biological targets. Consequently, 3-substituted-2-aminopyridines are integral components in pharmaceuticals targeting a wide range of diseases, from kinase inhibitors in oncology to agents for treating neurodegenerative disorders. The development of efficient and modular synthetic methods is therefore paramount to advancing new drug discovery programs.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of 3-substituted-2-aminopyridines can be broadly categorized into two main strategies. The choice between these pathways depends on the availability of starting materials, the desired C3-substituent, and the required functional group tolerance.
-
Strategy A: Functionalization of a Pre-formed Pyridine Core. This is the most common approach, typically starting from a commercially available or readily synthesized 2-amino-3-halopyridine. This intermediate serves as a versatile handle for introducing a wide array of substituents using powerful cross-coupling reactions.
-
Strategy B: De Novo Synthesis via Cyclization. This strategy involves constructing the pyridine ring from acyclic precursors. Multicomponent reactions are particularly effective here, allowing for the rapid assembly of complex and highly substituted pyridines in a single step.[2][3]
Caption: High-level decision workflow for synthesizing 3-substituted-2-aminopyridines.
Strategy A: Functionalization of the Pyridine Core
This approach hinges on the preparation of a key building block, 2-amino-3-halopyridine, which then undergoes substitution at the C3 position.
Preparation of Key Intermediates: 2-Amino-3-halopyridines
2-Amino-3-bromopyridine is a workhorse intermediate for this strategy. It can be synthesized via the direct electrophilic bromination of 2-aminopyridine. Careful control of reaction conditions is crucial to ensure regioselectivity and avoid over-bromination.[4]
Protocol 1: Synthesis of 2-Amino-3-bromopyridine [5][6]
-
Materials:
-
2-Aminopyridine
-
Liquid Bromine (Br₂)
-
Acetic Acid
-
Sodium Hydroxide (NaOH) solution
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
-
Safety Precaution: Liquid bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Procedure:
-
Dissolve 2-aminopyridine in a suitable organic solvent or acetic acid.
-
Cool the solution to below 0 °C in an ice-salt bath.
-
Slowly add half of the stoichiometric amount of liquid bromine dropwise while maintaining the temperature below 0 °C. The rate of addition should be carefully controlled (e.g., 1 drop every 5-7 seconds).[5]
-
After the initial addition, allow the reaction to warm slightly (e.g., to 10-20 °C) and add acetic acid dropwise if not already used as the solvent.[6]
-
Re-cool the mixture to below 0 °C and add the remaining half of the liquid bromine dropwise.
-
Once the addition is complete, raise the temperature to 50-60 °C and stir for 1-2 hours to drive the reaction to completion.[5]
-
Cool the reaction mixture to room temperature and carefully neutralize it by adding an aqueous solution of sodium hydroxide until the pH is neutral.
-
Transfer the mixture to a separatory funnel, add water, and extract the product into an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-3-bromopyridine, which can be purified by recrystallization or column chromatography.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is the premier method for forming C-C bonds at the C3 position of 2-amino-3-halopyridines.[7]
Expert Insight: Overcoming Catalyst Inhibition A common challenge in coupling reactions with aminopyridines is catalyst inhibition. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to catalyst deactivation.[8] This can be mitigated by:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) or N-heterocyclic carbene (NHC) ligands can shield the palladium center and promote the desired catalytic cycle.[1]
-
Protecting Groups: While often not necessary, temporary protection of the amino group (e.g., as an acetamide) can prevent coordination, though this adds extra steps to the synthesis.[7][9] However, many modern catalyst systems are robust enough to couple unprotected aminopyridines directly.[9]
The Suzuki-Miyaura reaction is an exceptionally versatile method for coupling aryl or vinyl halides with boronic acids or esters to form biaryl compounds.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Suzuki Coupling of 2-Amino-3-bromopyridine [7][10][11]
-
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)
-
-
Procedure:
-
To a Schlenk flask or pressure vessel equipped with a magnetic stir bar, add 2-amino-3-bromopyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent(s).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring overnight (12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
| Parameter | Common Choices & Rationale |
| Catalyst | Pd(dppf)Cl₂ , Pd(PPh₃)₄ : Versatile and commercially available. Use 1-5 mol%. |
| Base | K₃PO₄ , K₂CO₃ , Cs₂CO₃ : The base activates the boronic acid for transmetalation. Choice can be solvent-dependent.[10] |
| Solvent | Dioxane/H₂O , Toluene/EtOH/H₂O : Aprotic solvents are common; water is often added to help dissolve the inorganic base.[9] |
| Temperature | 80-110 °C : Sufficient thermal energy is needed for the catalytic cycle, especially the oxidative addition step. |
The Sonogashira coupling is a highly effective method for forming a bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[12][13]
Protocol 3: General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine [12][13]
-
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (1-2.5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Ligand (e.g., PPh₃) (if using a catalyst precursor without ligands)
-
Base (an amine base, e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), often used as solvent)
-
Solvent (e.g., DMF, THF, or neat amine base)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-amino-3-bromopyridine, the palladium catalyst, CuI, and any additional ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne via syringe and stir the mixture at room temperature or elevated temperature (e.g., 60-100 °C) for 3-12 hours.[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 2-amino-3-alkynylpyridine.
-
Strategy B: De Novo Synthesis via Cyclization
Building the heterocyclic ring from acyclic components is a powerful strategy for accessing scaffolds that may be difficult to obtain via functionalization. Multicomponent reactions (MCRs) are particularly noteworthy for their efficiency.[3]
Synthesis of 2-Amino-3-cyanopyridines
A common cyclization approach involves the reaction of ketones, aldehydes, malononitrile, and an ammonium source to construct the 2-amino-3-cyanopyridine core in a single pot.[3]
Caption: Workflow for the multicomponent synthesis of 2-amino-3-cyanopyridines.
Protocol 4: Multicomponent Synthesis of 2-Amino-3-cyanopyridines [3]
-
Materials:
-
An aldehyde (1.0 equiv)
-
A ketone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Ammonium acetate (1.5-2.0 equiv)
-
Optional: Catalyst (e.g., Cu/C) or solvent-free conditions
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, ketone, malononitrile, and ammonium acetate.
-
If using a catalyst, add it at this stage (e.g., 2 mol% Cu/C).[3]
-
Heat the mixture (e.g., 80-100 °C) with stirring. The reaction can often be run under solvent-free conditions.
-
Stir for the required time (typically 1-4 hours) until TLC analysis indicates the consumption of starting materials.
-
Cool the reaction mixture and add water or ethanol to precipitate the crude product.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
-
Comparative Analysis & Troubleshooting
Table 1: Comparison of Synthetic Strategies
| Method | C3-Substituent | Key Reagents | Pros | Cons |
| Suzuki Coupling | Aryl, Heteroaryl, Vinyl | 2-Amino-3-halopyridine, Boronic acid, Pd catalyst, Base | Excellent functional group tolerance, wide substrate scope, commercially available reagents. | Sensitivity to catalyst poisoning, potential for side reactions (e.g., homocoupling). |
| Sonogashira Coupling | Alkynyl | 2-Amino-3-halopyridine, Terminal alkyne, Pd catalyst, CuI, Amine base | Reliable and direct route to alkynes, mild conditions possible. | Requires inert atmosphere, sensitivity of CuI to air, potential for alkyne homocoupling (Glaser coupling). |
| Multicomponent Cyclization | Cyano, various alkyl/aryl | Aldehyde, Ketone, Malononitrile, NH₄OAc | High atom economy, operational simplicity, rapid access to complex structures. | Substrate scope can be limited by the stability of precursors, may require optimization for specific substrates. |
Table 2: Troubleshooting Common Issues in Palladium Cross-Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation/inhibition.[8]2. Ineffective base or solvent system.[8]3. Poor quality of reagents (e.g., wet solvent, inactive boronic acid). | 1. Switch to a bulkier, electron-rich ligand (e.g., Buchwald ligands). Increase catalyst loading.2. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (Dioxane, Toluene, DMF).3. Use freshly distilled/anhydrous solvents. Verify the quality of the boronic acid. |
| Formation of Homocoupled Byproducts | 1. Reaction temperature is too high.2. Oxygen contamination in the reaction vessel. | 1. Lower the reaction temperature.2. Ensure the reaction setup is fully inert by thoroughly degassing solvents and using a robust inert gas manifold. |
| Dehalogenation of Starting Material | 1. Presence of protic impurities.2. Certain ligand/base combinations can promote this side reaction. | 1. Ensure all reagents and solvents are anhydrous.2. Screen alternative ligands and bases. |
Conclusion
The synthesis of 3-substituted-2-aminopyridines is a well-developed field with a diverse toolkit available to the modern chemist. For introducing aryl, vinyl, or alkynyl groups, the functionalization of a 2-amino-3-halopyridine intermediate via palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions remains the most powerful and flexible strategy. For rapid access to highly diverse and functionalized pyridine cores, multicomponent cyclization reactions offer an efficient and atom-economical alternative. By understanding the mechanisms, advantages, and potential pitfalls of each method as outlined in this guide, researchers can confidently and effectively synthesize the target molecules crucial for advancing the frontiers of drug discovery and materials science.
References
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijssst.info [ijssst.info]
- 5. Preparation method of 2-amino-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isopropylpyridin-2-amine
Welcome to the technical support guide for the synthesis of 3-isopropylpyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development scientists. Recognizing that a standardized, high-yield protocol for this specific molecule is not widely published, this guide synthesizes established principles of pyridine chemistry and proven methodologies for analogous structures to provide a robust framework for optimization. We will focus on a modern, reliable synthetic approach and address the common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable strategy for synthesizing 3-isopropylpyridin-2-amine?
The most robust and widely applicable method for synthesizing substituted 2-aminopyridines, including 3-isopropylpyridin-2-amine, is through a cross-coupling reaction. Specifically, the Palladium-catalyzed Buchwald-Hartwig amination of a 2-halo-3-isopropylpyridine precursor is highly recommended. This approach offers significant advantages over classical methods like the Chichibabin reaction, including milder reaction conditions, broader functional group tolerance, and generally higher yields and regioselectivity.[1]
The general reaction scheme is as follows:
An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or a protected amine source is typically used. Direct amination with ammonia gas can be challenging but is feasible with specialized catalytic systems.
Q2: What are the most critical parameters that influence the yield and purity in this synthesis?
Optimizing the Buchwald-Hartwig amination hinges on the careful selection of four key components:
-
Palladium Precatalyst: The choice of the palladium source is crucial. Pre-formed, air-stable precatalysts (e.g., G3 or G4 palladacycles) are often preferred for their consistency and ease of use.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For sterically hindered substrates like our 3-substituted pyridine, bulky, electron-rich phosphine ligands such as Josiphos, XPhos, or RuPhos are typically required to promote efficient oxidative addition and reductive elimination.
-
Base: The base is required to deprotonate the amine source and regenerate the active catalyst. A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, but others like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be effective depending on the substrate and solvent.
-
Solvent: Anhydrous, polar aprotic solvents are generally used. Toluene, dioxane, and THF are common choices that effectively solvate the reaction components and tolerate the typical reaction temperatures (80-110 °C).
Q3: How does the 3-isopropyl group sterically and electronically influence the reaction?
The isopropyl group at the C3 position introduces significant steric bulk adjacent to the reaction center (C2). This has two primary consequences:
-
Steric Hindrance: It can slow down the rate of oxidative addition of the palladium catalyst to the C-X bond (where X is a halogen). This is why bulky, electron-rich ligands are essential; they create a more reactive, coordinatively unsaturated palladium species that can overcome this hindrance.
-
Electronic Effect: As an alkyl group, the isopropyl substituent is weakly electron-donating. This slightly increases the electron density of the pyridine ring, making it marginally less susceptible to nucleophilic attack compared to an unsubstituted pyridine. However, in a palladium-catalyzed cycle, this electronic effect is generally less impactful than the steric hindrance.
Troubleshooting Guide: Optimizing Your Synthesis
Problem 1: Low or no conversion of the 2-halo-3-isopropylpyridine starting material.
This is a common issue often related to catalyst activity or reaction conditions.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Diagnosis: The reaction mixture shows only starting materials even after prolonged heating.
-
Solution: Ensure your palladium precatalyst and ligand are of high quality. Use an air-stable precatalyst if possible. If preparing the active catalyst in situ, ensure your solvent and reagents are scrupulously anhydrous and deoxygenated. Oxygen can irreversibly oxidize the phosphine ligand and deactivate the catalyst.
-
-
Inappropriate Ligand/Base Combination:
-
Diagnosis: The reaction stalls at low conversion.
-
Solution: The steric bulk of the 3-isopropyl group requires a sufficiently bulky ligand. If using a less bulky ligand like P(tBu)₃, consider switching to a more robust biarylphosphine ligand like XPhos or RuPhos. Ensure your base is strong enough; NaOtBu is a reliable starting point.
-
-
Insufficient Temperature:
-
Diagnosis: The reaction is sluggish.
-
Solution: Most Buchwald-Hartwig aminations require elevated temperatures, typically in the range of 80-110 °C. If you are running the reaction at a lower temperature, gradually increase it while monitoring for decomposition.
-
Caption: Troubleshooting decision tree for low starting material conversion.
Problem 2: Significant side-product formation is observed.
The most common side products in this type of reaction are hydrodehalogenation (replacement of the halogen with hydrogen) or formation of diarylamines.
Possible Causes & Solutions:
-
Hydrodehalogenation:
-
Diagnosis: Mass spectrometry shows a product with a mass corresponding to 3-isopropylpyridine.
-
Cause: This often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the base (e.g., t-butoxide).
-
Solution: Switching to a ligand that promotes faster reductive elimination, such as Josiphos-type ligands, can mitigate this. Alternatively, using a weaker base like K₃PO₄ may help, although this might require higher temperatures or longer reaction times.
-
-
Diarylamine Formation:
-
Diagnosis: A high-molecular-weight impurity is observed, corresponding to the coupling of your product with another molecule of the starting halide.
-
Cause: This can happen if the desired primary amine product is deprotonated and then undergoes a second coupling reaction.
-
Solution: This is less common when using an ammonia surrogate like benzophenone imine. If it occurs, try lowering the reaction temperature or using a slight excess of the amine source to favor the primary amination.
-
Problem 3: Purification of 3-isopropylpyridin-2-amine is difficult.
The basicity of the pyridine nitrogen and the primary amine can make chromatographic purification challenging and may lead to product loss.
Possible Causes & Solutions:
-
Streaking on Silica Gel:
-
Diagnosis: The product streaks badly on a standard silica gel column, leading to poor separation and low recovery.
-
Solution 1 (Column Chromatography): Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile amine, such as triethylamine (~1-2%). For example, flush the column with hexanes/ethyl acetate/triethylamine (e.g., 80:18:2) before loading your sample and include 1-2% triethylamine in your eluent.
-
Solution 2 (Acid-Base Extraction): Utilize the basicity of your product for purification. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). The aminopyridine will move into the aqueous layer as a salt. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, carefully basify the aqueous layer with NaOH or NaHCO₃ and extract your pure product back into an organic solvent.[2]
-
-
Product is an Oil:
-
Diagnosis: The purified product is an oil and cannot be easily crystallized.
-
Solution: Consider converting the amine to a stable, crystalline salt (e.g., hydrochloride or tartrate) for easier handling, storage, and weighing. This can be achieved by treating a solution of the purified free base with a stoichiometric amount of the desired acid.
-
Experimental Protocols
Protocol 1: Synthesis via Buchwald-Hartwig Amination
This protocol is a representative example. Optimization of catalyst, ligand, and conditions is likely required.
Reagents:
-
2-Chloro-3-isopropylpyridine (1 equiv)
-
Benzophenone imine (1.2 equiv)
-
RuPhos-Pd-G3 Precatalyst (2 mol%)
-
RuPhos Ligand (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the RuPhos-Pd-G3 precatalyst, RuPhos ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe, followed by 2-chloro-3-isopropylpyridine and benzophenone imine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Add 2M HCl (aqueous) and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the mixture by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude oil from Protocol 1 in ethyl acetate (EtOAc).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (3x). Combine the aqueous layers.
-
Wash the combined acidic aqueous layers with EtOAc (1x) to remove any remaining neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >10.
-
Extract the now basic aqueous layer with dichloromethane (DCM) (3x).
-
Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate in vacuo to yield the purified 3-isopropylpyridin-2-amine.
Caption: General workflow for the synthesis and purification of 3-isopropylpyridin-2-amine.
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected impact of varying key parameters on the reaction outcome, based on established literature for similar transformations.
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Ligand | P(tBu)₃ | XPhos | XPhos is often superior. Its bulk and electron-donating properties facilitate the challenging oxidative addition and promote rapid reductive elimination, minimizing side reactions. |
| Base | K₃PO₄ | NaOtBu | NaOtBu is generally faster. As a stronger base, it more effectively generates the active nucleophile, leading to shorter reaction times. K₃PO₄ is milder and may reduce side reactions but often requires higher temperatures. |
| Solvent | THF | Toluene | Toluene is often preferred. Its higher boiling point (111 °C) allows for a wider operational temperature range, which is often necessary to drive the reaction of hindered substrates to completion. |
| Temperature | 80 °C | 110 °C | Higher temperature may be required. Steric hindrance can make the reaction sluggish; increasing the temperature provides the necessary activation energy to overcome this barrier. Monitor for decomposition. |
References
Troubleshooting low yield in Chichibabin amination of 3-alkylpyridines
Welcome to the technical support center for the Chichibabin amination of 3-alkylpyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this classic yet powerful reaction. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may be encountering during your experiments.
Question 1: My Chichibabin amination of a 3-alkylpyridine is resulting in a very low yield of the desired 2-amino-3-alkylpyridine. What are the most likely causes?
Answer:
Low yields in the Chichibabin amination of 3-alkylpyridines can stem from several factors, often related to the inherent challenges of this reaction. The primary culprits are typically steric hindrance, suboptimal reaction conditions, and the quality of the sodium amide reagent.
-
Steric Hindrance: The alkyl group at the 3-position can sterically hinder the approach of the amide nucleophile to the C2 position. This is a common issue that can significantly slow down the reaction rate and lower the overall yield.[1] The larger the alkyl group, the more pronounced this effect will be.
-
Suboptimal Reaction Conditions: The Chichibabin reaction is highly sensitive to temperature and solvent.[2][3] For 3-alkylpyridines, finding the optimal balance is crucial. Too low a temperature may result in an impractically slow reaction, while excessively high temperatures can lead to decomposition of the starting material, product, and reagent, as well as the formation of unwanted side products.[2]
-
Sodium Amide Quality: The purity and physical state of the sodium amide are critical. While it may seem counterintuitive, overly pure sodium amide can sometimes be less effective.[4] Conversely, old or improperly stored sodium amide that has been exposed to moisture will be inactive. The reaction's heterogeneous nature also means that the particle size and surface area of the sodium amide can influence the reaction rate.[5]
-
Side Reactions: Several side reactions can compete with the desired amination, consuming your starting material and reducing the yield. These include dimerization of the starting pyridine and polymerization.[2]
Question 2: I suspect steric hindrance from my 3-alkyl group is the main issue. How can I overcome this to improve my yield?
Answer:
Overcoming steric hindrance in this context requires strategic adjustments to your reaction setup. Here are several approaches:
-
Increase Reaction Temperature and Time: To provide the necessary activation energy to overcome the steric barrier, a higher reaction temperature and longer reaction time are often necessary. However, this must be done cautiously to avoid decomposition.[2] Careful monitoring of the reaction progress by TLC or GC-MS is recommended.
-
Optimize the Solvent: The choice of solvent is critical. High-boiling, inert aprotic solvents like xylene, toluene, or mineral oil are commonly used.[3][4][6] These solvents allow for the high temperatures needed to drive the reaction. In some cases, running the reaction neat (without a solvent) can be effective.[6]
-
Consider Using a Phase-Transfer Catalyst: While not traditional for the Chichibabin reaction, the principle of improving the interaction between the solid sodium amide and the dissolved pyridine substrate could be beneficial. This is an area for potential experimentation.
-
Employ a Modified Chichibabin Protocol: Modern variations of the Chichibabin reaction have been developed to proceed under milder conditions. For instance, the use of a NaH-iodide composite has been shown to mediate the amination of pyridines under less harsh conditions, which might be beneficial for sterically hindered substrates.[1]
Question 3: My reaction mixture turns dark, and I'm isolating a significant amount of tar-like material. What's causing this, and how can I prevent it?
Answer:
The formation of dark, tarry substances is a strong indicator of decomposition and polymerization side reactions. This is often triggered by excessive heat or the presence of impurities.
-
Temperature Control is Key: As a rule of thumb, the reaction should be run at the lowest temperature that still allows for good hydrogen evolution, which signals the progress of the reaction.[2] A temperature controller and careful monitoring are essential. A stepwise increase in temperature can also be beneficial.[7]
-
Ensure Inert Atmosphere: The Chichibabin reaction is highly sensitive to air and moisture. The sodium amide reagent will be quenched by water, and the reactive intermediates can be oxidized. It is imperative to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Ensure your 3-alkylpyridine and solvent are pure and dry. Impurities can initiate polymerization or other side reactions.
Question 4: I'm observing the formation of the 2-amino-5-alkylpyridine isomer. How can I improve the regioselectivity for the 2,3-isomer?
Answer:
While the Chichibabin amination of 3-alkylpyridines typically favors the formation of the 2-amino-3-alkylpyridine isomer due to electronic effects, the formation of the 2-amino-5-alkylpyridine isomer is also possible.[8][9][10] The ratio of these isomers can be influenced by reaction conditions.
-
Kinetic vs. Thermodynamic Control: The formation of the 2,3-isomer is generally under kinetic control, as the C2 position is more electrophilic. The 2,5-isomer's formation might be favored under conditions that allow for equilibration or attack at the less sterically hindered C6 (which leads to the 5-substituted product after amination at the 2-position of the initial product). To favor the 2,3-isomer, using the lowest effective temperature and shortest possible reaction time is advisable.
-
Pressurized Ammonia Atmosphere: It has been reported that conducting the reaction under a pressurized atmosphere containing ammonia can influence the isomer ratio and increase the reaction rate.[8][10] This approach may be worth exploring for challenging substrates.
Question 5: What is the best way to work up a Chichibabin reaction and purify the product?
Answer:
A proper workup procedure is crucial for isolating your product and removing unreacted starting materials and byproducts.
-
Quenching: The reaction must be carefully quenched to neutralize any remaining sodium amide and to protonate the sodium salt of the aminopyridine product.[6] This is typically done by slowly adding water or an aqueous solution of ammonium chloride to the cooled reaction mixture.[11] An acidic workup is often required to ensure the formation of the neutral 2-aminopyridine.[2]
-
Extraction: The aminopyridine product is basic and can be extracted from the aqueous layer using an organic solvent like dichloromethane, chloroform, or ethyl acetate.
-
Purification: The crude product can be purified by a variety of methods:
-
Column Chromatography: This is a very effective method for separating the desired product from isomers and other impurities.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can be an excellent purification technique.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Chichibabin reaction?
The widely accepted mechanism is an addition-elimination reaction that proceeds through a σ-adduct, also known as a Meisenheimer adduct.[2] The steps are as follows:
-
Nucleophilic Attack: The amide anion (NH₂⁻) from sodium amide attacks the electron-deficient C2 carbon of the pyridine ring.[2][3] This forms a negatively charged intermediate where the charge is delocalized onto the ring nitrogen.
-
Hydride Elimination: The aromaticity of the pyridine ring is restored by the elimination of a hydride ion (H⁻).[2][3] This is generally the rate-determining step.
-
Deprotonation and Hydrogen Gas Evolution: The highly basic hydride ion then deprotonates either the aminopyridine product or another molecule of amine in the reaction mixture, forming hydrogen gas (H₂).[2][12] The evolution of hydrogen gas is a visual indicator of reaction progress.
-
Workup: An aqueous or acidic workup protonates the sodium salt of the aminopyridine to yield the final product.[2]
What are the ideal reaction conditions for a Chichibabin amination?
The ideal conditions are highly substrate-dependent. However, some general guidelines apply:
-
Reagent: Sodium amide (NaNH₂) is the classic reagent.[2] Potassium amide (KNH₂) can also be used, especially in liquid ammonia at lower temperatures.[3][6]
-
Solvent: High-boiling inert aprotic solvents like toluene, xylene, or N,N-dimethylaniline are common for reactions requiring high temperatures.[3][4] Liquid ammonia is used for lower-temperature reactions.[6]
-
Temperature: Temperatures can range from -40°C in liquid ammonia to over 150°C in high-boiling solvents.[3][13] For many substituted pyridines, temperatures between 100-130°C are typical.[3]
-
Atmosphere: A dry, inert atmosphere (nitrogen or argon) is essential to prevent the decomposition of the sodium amide.
Are there any safety concerns with the Chichibabin reaction?
Yes, there are significant safety considerations:
-
Sodium Amide: Sodium amide is a highly reactive and moisture-sensitive solid. It can ignite spontaneously on contact with air or water. It should be handled with extreme caution in a glovebox or under a strictly inert atmosphere.
-
Hydrogen Gas Evolution: The reaction produces flammable hydrogen gas. The reaction should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.
-
High Temperatures: The use of high temperatures with flammable organic solvents poses a fire risk.
Can I use other amines besides sodium amide?
The classic Chichibabin reaction uses sodium or potassium amide. However, modern variations have been developed that allow for the use of primary alkylamines.[1] These methods often employ a combination of reagents, such as NaH and LiI, to generate the reactive nucleophile in situ.[1][14]
Experimental Protocols
General Protocol for Chichibabin Amination of 3-Methylpyridine
Materials:
-
3-Methylpyridine (beta-picoline)
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
Set up the reaction apparatus and ensure it is flame-dried and under a positive pressure of nitrogen.
-
To the flask, add sodium amide (1.2 equivalents) and anhydrous toluene.
-
Begin vigorous stirring and heat the mixture to 110°C.
-
Slowly add 3-methylpyridine (1 equivalent) to the stirred suspension over 30 minutes.
-
After the addition is complete, raise the temperature to 130-140°C and maintain it for 4-6 hours. Monitor the reaction for the evolution of hydrogen gas.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | General Effect on Yield | Effect on 2,3- vs. 2,5-Isomer Ratio | Notes |
| Temperature | Increases up to an optimal point, then decreases due to decomposition. | Higher temperatures may favor the thermodynamically more stable isomer, but this is substrate-dependent. | Careful optimization is required for each substrate.[2] |
| Solvent | High-boiling, non-polar solvents are generally preferred. | Can influence the solubility of intermediates and affect the isomer ratio. | Toluene and xylene are common choices.[3][4] |
| NaNH₂ Quality | Purity and particle size can significantly impact the reaction rate. | Less of a direct effect on isomer ratio compared to temperature. | Fresh, properly stored reagent is crucial. |
| Reaction Time | Longer times can increase conversion but also lead to more side products. | Prolonged reaction times at high temperatures could lead to isomer equilibration. | Monitor reaction progress to determine the optimal time. |
| Pressure (NH₃) | Can increase reaction rate and yield. | May influence the isomer ratio.[8][10] | Requires specialized equipment. |
Visualizations
Diagram 1: Reaction Mechanism of the Chichibabin Amination
Caption: The mechanism of the Chichibabin amination.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
Diagram 3: Interplay of Factors in Chichibabin Amination
Caption: The relationship between key factors and reaction outcome.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Chichibabin reaction | 122 Publications | 1226 Citations | Top Authors | Related Topics [scispace.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. CN1156990A - Improved chichibabin aminations of pyridine bases - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]
- 10. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. myttex.net [myttex.net]
- 13. Chichibabin Reaction | PPTX [slideshare.net]
- 14. orgsyn.org [orgsyn.org]
By-product formation in the synthesis of 3-(Propan-2-yl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 3-(Propan-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthetic protocols.
Introduction to the Synthesis
The primary route to this compound is the Chichibabin reaction, a classic method for the amination of pyridine and its derivatives.[1][2] This reaction involves the direct nucleophilic substitution of a hydride ion by an amide anion, typically from sodium amide (NaNH₂), on the pyridine ring.[3][4] While effective, this reaction can present challenges related to regioselectivity and the formation of by-products, particularly with substituted pyridines like 3-isopropylpyridine. Understanding and controlling these factors are critical for achieving high purity and yield of the desired product.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound via the Chichibabin reaction.
Issue 1: Low Yield of the Desired this compound
Question: My Chichibabin reaction with 3-isopropylpyridine is resulting in a low yield of the target 2-amino product. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Chichibabin reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Sodium Amide (NaNH₂): The quality of sodium amide is paramount. It is highly reactive and can decompose upon exposure to air and moisture. Use freshly opened, high-purity sodium amide. Some reports suggest that exceptionally pure NaNH₂ can be less reactive, possibly due to the absence of catalytic impurities.[4]
-
Stoichiometry: An excess of sodium amide is typically required. A molar ratio of 2-3 equivalents of NaNH₂ relative to the 3-isopropylpyridine is a good starting point. Insufficient amide will lead to incomplete conversion.
-
-
Reaction Conditions:
-
Solvent: The reaction is typically performed in an inert, high-boiling aprotic solvent like xylene or toluene.[5] The solvent must be anhydrous, as any water will quench the sodium amide.
-
Temperature: The reaction requires high temperatures, generally in the range of 130-160 °C.[5] However, excessively high temperatures can lead to decomposition and the formation of tar-like by-products.[3] It is crucial to maintain a controlled and consistent temperature.
-
Reaction Time: The reaction progress should be monitored, for instance by observing the evolution of hydrogen gas which is a byproduct of the reaction.[3] Reaction times can vary, but typically range from 4 to 8 hours.
-
-
Work-up Procedure:
-
The reaction is quenched by the careful, slow addition of water or an alcohol (like isopropanol) to destroy any unreacted sodium amide. This should be done at a low temperature (e.g., in an ice bath) to control the exothermic reaction.
-
The product is typically a sodium salt at the end of the reaction and needs to be neutralized with an acid to protonate the amino group, followed by extraction into an organic solvent.[3]
-
Experimental Protocol for Yield Optimization:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add freshly opened sodium amide (2.5 equivalents) to anhydrous toluene in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.
-
Reactant Addition: Slowly add 3-isopropylpyridine (1 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (around 110-120 °C for toluene) and maintain for 4-6 hours. Monitor the reaction for the evolution of hydrogen gas.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously add isopropanol to quench the excess sodium amide, followed by the slow addition of water.
-
Extraction and Isolation: After quenching, add water and separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Issue 2: Formation of Isomeric By-products
Question: I have identified an isomeric by-product in my reaction mixture. What is its likely structure and how can I minimize its formation?
Answer:
The primary isomeric by-product in the Chichibabin amination of 3-isopropylpyridine is 5-Amino-3-isopropylpyridine .
-
Mechanism of Formation: The amination of 3-substituted pyridines can occur at either the C2 or C6 position. Due to the steric hindrance of the isopropyl group at the 3-position, amination at the C2 position is sterically less favorable than at the C6 position. However, electronic factors favor amination at the C2 and C6 positions. The reaction with 3-alkylpyridines is known to produce predominantly the 2-amino-3-alkylpyridine, but the formation of the 2-amino-5-alkylpyridine (which is equivalent to the 6-amino-3-alkylpyridine due to numbering conventions) is a known side reaction.[6][7]
-
Minimizing Isomer Formation:
-
Temperature Control: Lowering the reaction temperature may improve regioselectivity, favoring the thermodynamically more stable product. However, this may also decrease the overall reaction rate.
-
Pressure: Conducting the reaction under pressure with the addition of ammonia has been shown to alter the isomer ratio in some cases, although this requires specialized equipment.[6]
-
DOT Diagram: Regioselectivity in the Chichibabin Reaction of 3-Isopropylpyridine
Caption: Regioselectivity in the Chichibabin reaction of 3-isopropylpyridine.
Issue 3: Presence of High Molecular Weight By-products
Question: My crude product contains significant amounts of high molecular weight impurities. What are these and how can I avoid them?
Answer:
A common side reaction in the Chichibabin synthesis, especially with sterically hindered substrates, is dimerization .[3] In the case of 3-isopropylpyridine, this can lead to the formation of di-isopropyl-bipyridine derivatives.
-
Mechanism of Dimerization: Dimerization can occur when the intermediate σ-complex, instead of eliminating a hydride ion, reacts with another molecule of the starting pyridine. High temperatures and high concentrations of the starting material can favor this pathway.
-
Mitigation Strategies:
-
Lower Reaction Temperature: As with isomer formation, lowering the temperature can disfavor the dimerization side reaction.
-
Controlled Addition: Adding the 3-isopropylpyridine slowly to the heated sodium amide suspension can help to maintain a low concentration of the starting material, thus reducing the likelihood of dimerization.
-
Increased Pressure: Performing the reaction under a nitrogen or ammonia atmosphere at elevated pressure has been reported to suppress dimerization in favor of amination.[3]
-
DOT Diagram: Competing Pathways of Amination and Dimerization
Caption: Competing amination and dimerization pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected ratio of the 2-amino to the 5-amino isomer in the Chichibabin reaction of 3-isopropylpyridine?
Q2: What analytical techniques are best for monitoring the reaction and characterizing the products?
A2: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for monitoring the consumption of the starting material and the formation of products. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the components of the crude reaction mixture, including the desired product, the isomeric by-product, and any unreacted starting material. The mass spectra will provide the molecular weights of the components, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide distinct signals for the aromatic protons and the isopropyl group protons of the desired product and the by-products, allowing for structural confirmation and quantification of the isomer ratio.
-
¹³C NMR: Will show characteristic chemical shifts for the carbon atoms in the pyridine ring and the isopropyl group, further confirming the structures.
-
Table 1: Expected Analytical Data for Products and By-products
| Compound | Technique | Expected Observations |
| This compound | ¹H NMR | Signals for three distinct aromatic protons, a septet and a doublet for the isopropyl group, and a broad singlet for the amino group. |
| ¹³C NMR | Six distinct signals for the pyridine ring carbons and two signals for the isopropyl group. | |
| GC-MS | Molecular ion peak corresponding to the molecular weight of C₈H₁₂N₂. | |
| 5-Amino-3-isopropylpyridine | ¹H NMR | Different chemical shifts and coupling patterns for the aromatic protons compared to the 2-amino isomer. |
| GC-MS | Same molecular ion peak as the 2-amino isomer, but with a different retention time. |
Q3: What is the best method for purifying this compound from its by-products?
A3: The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
-
Column Chromatography: This is the most common method for separating isomers.
-
Stationary Phase: Silica gel is a standard choice. For closely eluting isomers, Florisil may offer better separation.[3]
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The polarity can be fine-tuned to achieve optimal separation.
-
-
Crystallization: If the desired product is a solid and the impurities are oils or have different solubilities, crystallization can be an effective purification method.
-
Acid-Base Extraction: This can be used to remove non-basic impurities. The aminopyridines can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous solution and extracting back into an organic solvent.
Experimental Protocol for Purification by Column Chromatography:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- 1. Chichibabin Reaction | PPTX [slideshare.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. grokipedia.com [grokipedia.com]
- 6. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 7. US5003069A - Chichibabin reaction - Google Patents [patents.google.com]
Improving the purity of 3-isopropylpyridin-2-amine
An In-depth Guide to Improving the Purity of 3-isopropylpyridin-2-amine
Technical Support Center
Welcome to the technical support guide for the purification of 3-isopropylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience with aminopyridine derivatives. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: General FAQs and Impurity Profile
This section addresses fundamental questions about 3-isopropylpyridin-2-amine and the common impurities that can complicate its purification.
Q1: What are the key physicochemical properties of 3-isopropylpyridin-2-amine that I should consider for purification?
A1: Understanding the properties of 3-isopropylpyridin-2-amine is the foundation of an effective purification strategy. Like other simple alkyl amines, it is a weak base.[1] The key characteristics are:
-
Basicity: The pyridine nitrogen and the exocyclic amino group are both basic (the amino group being the stronger base). This property is crucial for purification techniques like acid-base extraction and influences its interaction with chromatographic stationary phases. The pKa of the conjugate acid of a similar compound, isopropylamine, is around 10.63, indicating significant basicity.[1]
-
Polarity: The presence of the amino group and the pyridine ring makes it a polar molecule. It is expected to be soluble in polar organic solvents like methanol and ethanol and may have some solubility in water. Its solubility in non-polar solvents like hexanes is likely low.
-
Potential for Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor and acceptor, which influences its boiling point and solubility.
Q2: What are the most common impurities I should anticipate when synthesizing 3-isopropylpyridin-2-amine?
A2: Impurities are typically byproducts of the synthesis method or unreacted starting materials. If, for example, your synthesis involves a Chichibabin-type reaction (amination of a pyridine), you might encounter:
-
Unreacted Starting Material: Residual 3-isopropylpyridine.
-
Isomeric Byproducts: Amination could potentially occur at other positions on the pyridine ring, leading to isomers such as 3-isopropylpyridin-4-amine[3] or 5-isopropylpyridin-2-amine.
-
Over-alkylation or Di-alkylation Products: Formation of di(isopropyl)aminopyridine derivatives.
-
Oxidation Products: Aminopyridines can be susceptible to oxidation, especially if exposed to air and light over time, leading to colored impurities.[4]
-
Residual Solvents and Reagents: Solvents from the reaction or workup (e.g., THF, toluene) and reagents from the synthesis.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solids, based on the principle that the solubility of a compound in a solvent increases with temperature.[5]
Q3: How do I select an optimal solvent system for the recrystallization of 3-isopropylpyridin-2-amine?
A3: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Solvent Selection Protocol:
-
Small-Scale Testing: Place approximately 20-30 mg of your crude material into several test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid is just submerged. Observe solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heating: Gently heat the tubes that showed poor room-temperature solubility. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.
The best solvent will yield a high recovery of pure crystals upon cooling. A mixed-solvent system (one solvent in which the compound is soluble and another in which it is not) can also be highly effective.
| Solvent | Boiling Point (°C) | Polarity | Expected Behavior with 3-isopropylpyridin-2-amine |
| Hexane/Heptane | 69 / 98 | Non-polar | Likely low solubility. Good for precipitating the product from a more polar solvent. |
| Toluene | 111 | Non-polar | May show moderate solubility when hot and low solubility when cold. |
| Ethyl Acetate | 77 | Polar Aprotic | A good candidate for initial screening. |
| Isopropanol | 82 | Polar Protic | May be too good a solvent, leading to low recovery. Can be used as the "soluble" component in a mixed-solvent system. |
| Water | 100 | Polar Protic | Solubility may be significant due to polarity and basicity. Can be used with acids for salt formation and recrystallization.[4] |
| Acetonitrile | 82 | Polar Aprotic | Another good candidate for screening. |
Q4: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?
A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of a solid. This is common with compounds that have relatively low melting points or when the solution is cooled too quickly.
Troubleshooting Steps:
-
Re-heat the Solution: Warm the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount (10-20% more) of the hot solvent to reduce the saturation level.
-
Slow Cooling: This is critical. Allow the flask to cool very slowly on the benchtop, insulated with a cloth or paper towels. Do not move it directly to an ice bath. Slow cooling provides the necessary time for crystal nucleation and growth.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for crystal nucleation.
-
Seed the Solution: If you have a pure crystal of 3-isopropylpyridin-2-amine, add a tiny speck to the cooled solution to induce crystallization.
Section 3: Optimizing Column Chromatography
Flash column chromatography is a primary tool for purifying liquid or non-crystalline solid compounds. For basic amines like 3-isopropylpyridin-2-amine, specific challenges can arise.
Q5: When I run a silica gel column, my compound streaks badly (peak tailing). Why does this happen and how can I fix it?
A5: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine interacts strongly and often irreversibly with these acidic sites, leading to poor separation, broad peaks (tailing), and even loss of the compound on the column.
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your mobile phase (e.g., a hexane/ethyl acetate gradient). The Et₃N is a stronger base and will preferentially bind to the acidic sites, allowing your compound to elute with a much better peak shape.
-
Ammonia: Using a solvent system containing methanol saturated with ammonia (e.g., 2-10% in dichloromethane) is also highly effective.[6]
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III for best results.
-
Amine-Functionalized Silica: These columns are packed with silica that has been chemically modified with aminopropyl groups. This creates a basic surface environment, which is ideal for purifying amines and eliminates the need for mobile phase modifiers.[6]
-
Workflow for Selecting a Purification Strategy
The choice between recrystallization and chromatography depends on the purity of the crude material and the nature of the impurities.
Caption: Decision workflow for purifying 3-isopropylpyridin-2-amine.
Section 4: Alternative Purification Strategies
Q6: Can I use a liquid-liquid acid-base extraction to remove neutral impurities?
A6: Absolutely. This is an excellent and often overlooked technique for an initial cleanup, especially if your primary impurities are neutral (e.g., unreacted 3-isopropylpyridine) or acidic. The basicity of the amine allows it to be selectively moved between aqueous and organic phases by adjusting the pH.
Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The basic 3-isopropylpyridin-2-amine will be protonated to form a water-soluble ammonium salt and will move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
R-NH₂ (organic) + HCl (aq) → R-NH₃⁺Cl⁻ (aqueous)
-
-
Separation: Separate the two layers. Discard the organic layer containing the neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 10). This will deprotonate the ammonium salt, regenerating the free amine, which will precipitate or form an oil.
-
R-NH₃⁺Cl⁻ (aqueous) + NaOH (aq) → R-NH₂ (organic) + NaCl (aq) + H₂O
-
-
Final Extraction: Extract the aqueous layer several times with fresh organic solvent (DCM or ethyl acetate) to recover the purified free amine.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Caption: Workflow for purification via acid-base extraction.
References
Technical Support Center: Palladium-Catalyzed Synthesis of Aminopyridines
Welcome to the Technical Support Center for Palladium-Catalyzed Aminopyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N cross-coupling reactions involving pyridine scaffolds. Aminopyridines are crucial building blocks in medicinal chemistry and materials science, but their synthesis via palladium catalysis is often fraught with challenges.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve successful outcomes in your experiments.
Troubleshooting Guide: Navigating Common Experimental Failures
The synthesis of aminopyridines, typically through Buchwald-Hartwig amination, is a powerful tool.[3][4] However, the unique electronic properties of the pyridine ring, particularly the basicity of the ring nitrogen, introduce specific challenges not always encountered with simple aryl halides.[5][6] This section addresses the most common problems, their root causes, and systematic solutions.
Problem 1: Low to No Product Formation
This is one of the most frequent issues. Before undertaking extensive optimization, it's crucial to confirm the integrity of all starting materials and reagents.
Possible Causes & Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[7] This is a primary cause of reaction failure, especially with 2-halopyridines.[6]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, which disfavors the binding of the pyridine nitrogen and promotes the desired catalytic cycle.[8][9] Ligands like RuPhos, BrettPhos, and XPhos have shown great success in these systems.[10][11]
-
-
Inappropriate Ligand Choice: The success of a Buchwald-Hartwig reaction is highly dependent on the ligand. A ligand that works well for aryl bromides may not be suitable for the more challenging aryl chlorides or electron-deficient pyridyl halides.
-
Solution: Screen a panel of ligands. For sterically hindered amines or challenging electrophiles, bulky biarylphosphine ligands are often necessary to facilitate the reductive elimination step.[12]
-
-
Incorrect Base Selection: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine to form the active nucleophile.[13] The choice of base is highly substrate-dependent.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[4] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ may be more appropriate, though they might require higher reaction temperatures.[14] The solubility of the base in the reaction solvent is also a critical factor to consider.[15]
-
-
Poor Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants. Certain solvents can also coordinate to the palladium catalyst and inhibit the reaction.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.
-
Solution: Ensure all reaction vessels are properly oven- or flame-dried. The solvent should be thoroughly degassed, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
-
Troubleshooting Flowchart for Low/No Yield
Caption: A decision tree for troubleshooting low or no yield in aminopyridine synthesis.
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the presence of side reactions.
Possible Side Products & Their Mitigation:
-
Hydrodehalogenation: This is the replacement of the halogen on the pyridine ring with a hydrogen atom, leading to the formation of a simple aminopyridine.
-
Cause: This can occur via β-hydride elimination from the palladium-amido intermediate, especially with secondary amines, or through other catalyst decomposition pathways.[3]
-
Mitigation: Using bulky ligands that accelerate the rate of reductive elimination can help to outcompete β-hydride elimination. Lowering the reaction temperature can also sometimes reduce the extent of this side reaction.
-
-
Homocoupling: Dimerization of the starting amine or halopyridine can occur.
-
Cause: This is often a result of suboptimal reaction conditions or an inappropriate catalyst system.
-
Mitigation: Re-evaluate the ligand and base combination. A well-chosen catalyst system should favor the desired cross-coupling pathway.
-
-
Double Arylation: In the case of primary amines, reaction at both N-H bonds can lead to the formation of a tertiary diarylamine.
-
Cause: This is more likely to occur with an excess of the halopyridine or at prolonged reaction times.
-
Mitigation: Carefully control the stoichiometry of the reactants, typically using a slight excess of the amine.[12] The choice of ligand can also influence the selectivity for mono-arylation.
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure aminopyridine can be challenging due to the presence of residual palladium and ligand-derived byproducts.
Purification Strategies:
-
Removal of Palladium: Residual palladium can be problematic, especially for pharmaceutical applications.
-
Solution 1: Filtration through Celite® or Silica Gel: A simple filtration of the crude reaction mixture through a plug of silica gel or Celite® can remove a significant portion of the palladium catalyst.[2]
-
Solution 2: Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively adsorb residual palladium.[16]
-
Solution 3: Metal Scavengers: Commercially available scavenger resins with functional groups that chelate palladium (e.g., thiol- or amine-functionalized resins) are highly effective for removing trace amounts of the metal.[16]
-
-
Removal of Ligand Byproducts: Phosphine ligands can be oxidized during the reaction, leading to phosphine oxides which can be difficult to separate from the desired product.
-
Solution: Careful selection of chromatographic conditions is often required. In some cases, an acidic wash of the organic extract can protonate the aminopyridine product, allowing it to be extracted into the aqueous phase while leaving the neutral phosphine oxide in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.
-
Frequently Asked Questions (FAQs)
Q1: Why are chloropyridines so much more difficult to use than bromopyridines?
A1: The C-Cl bond is significantly stronger than the C-Br bond, making the initial oxidative addition step of the catalytic cycle more difficult and often rate-limiting.[17] To overcome this, more electron-rich and sterically hindered ligands are typically required to promote the reactivity of the palladium catalyst.
Q2: Can I run this reaction with an unprotected N-H on a substrate (e.g., an indole or a pyrazole)?
A2: While challenging, it is possible. The acidic N-H can compete with the amine nucleophile. Using a strong base like LHMDS in a sufficient excess to deprotonate both the amine and the acidic N-H can be an effective strategy.[18] The choice of ligand is also critical to prevent catalyst inhibition by the deprotonated heterocycle.
Q3: What is a "precatalyst" and should I be using one?
A3: A precatalyst is a stable, well-defined Pd(II) complex that is readily converted to the active Pd(0) species under the reaction conditions.[19][20] Using a precatalyst (e.g., a G3 or G4 Buchwald precatalyst) can lead to more reproducible results compared to generating the active catalyst in situ from a Pd(0) or Pd(II) source and a separate ligand, as it avoids variability in the formation of the active catalytic species.[15][21]
Q4: My reaction works, but the yield is not reproducible. What could be the cause?
A4: Lack of reproducibility often points to sensitivity to air or moisture. Ensure that your solvents are truly anhydrous and that your degassing procedure is thorough and consistent. The quality and age of the palladium source and ligands can also be a factor. Using a precatalyst from a reliable source can often improve reproducibility.[19]
Q5: How do I choose the best starting conditions for a new aminopyridine synthesis?
A5: A good starting point for a new reaction involving a bromopyridine would be to use a second-generation biarylphosphine ligand like XPhos or RuPhos, a strong base like NaOtBu, and an anhydrous, degassed solvent like toluene or dioxane, with a reaction temperature between 80-110 °C.[7][10] For a chloropyridine, a more electron-rich ligand like BrettPhos might be necessary. It is always advisable to run a small-scale test reaction first.
Key Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halopyridine
This is a representative protocol and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the halopyridine (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the ligand (if not using a precatalyst, 1.2-6 mol%).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.5-2.0 equiv.). Then, add the amine (1.1-1.2 equiv.) followed by the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Protocol for Palladium Removal with Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane).
-
Carbon Addition: Add activated carbon (approximately 5-10% of the crude product weight) to the solution.
-
Stirring: Stir the suspension at room temperature for 1-3 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the palladium-reduced product.
Catalytic Cycle and Inhibition Pathway
Caption: The Buchwald-Hartwig catalytic cycle and the catalyst inhibition pathway by pyridine coordination.
References
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Aminopyridine Derivatives
Welcome to the Technical Support Center for aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability issues and degradation pathways associated with this important class of compounds. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of aminopyridine derivatives?
A1: The stability of aminopyridine derivatives is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1] Like many pharmaceutical compounds, they can be susceptible to:
-
Oxidation: This is a significant degradation pathway, particularly in solution. The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation.[1]
-
Hydrolysis: Degradation can occur at pH extremes (acidic or basic conditions), though the pyridine ring itself is relatively stable. Hydrolysis is more of a concern if the derivative contains other labile functional groups (e.g., amides, esters).[1]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to degradation. It is crucial to handle and store these compounds with protection from light.[1]
Q2: I'm observing new, unexpected peaks in my HPLC analysis of an aminopyridine sample. What is the likely cause?
A2: Unexpected peaks in an HPLC chromatogram typically indicate the presence of impurities or degradation products. Here’s a systematic approach to troubleshoot this issue:
-
Verify Storage Conditions: Confirm that the sample has been stored under the recommended conditions (e.g., protected from light, controlled temperature, inert atmosphere).[1] Unsubstituted 4-aminopyridine and 3,4-diaminopyridine are known to be chemically stable in solid oral dosage forms when protected from light.[2][3][4]
-
Consider Oxidation: If the sample was exposed to air or other oxidative conditions, the new peaks could be oxidation products. For 3,4-diaminopyridine, known oxidative degradants include 4-amino, 3-nitropyridine and 3,4-diaminopyridine-N-oxide.[5]
-
Evaluate for Photodegradation: If the sample was exposed to light, the peaks might be photolytic degradants. A confirmatory photostability study according to ICH Q1B guidelines is recommended.[1][6]
-
Check for Hydrolysis: Analyze the pH of your sample solution. If it is strongly acidic or basic, hydrolysis of susceptible functional groups on the derivative could be the cause.
-
Review Solvents and Excipients: Incompatibilities with solvents or excipients in a formulation can catalyze degradation.[1]
Q3: Is the salt form of an aminopyridine derivative more stable than the free base?
A3: Yes, for certain degradation pathways, the salt form can be significantly more stable. A study on 3,4-diaminopyridine demonstrated that its salt form is considerably more stable under oxidative stress compared to the molecular (free base) form.[2][5] This increased stability is attributed to the protonation of the pyridine nitrogen and the amino group in the salt form, which reduces their susceptibility to oxidation.[2][5]
Q4: Why are forced degradation studies necessary for aminopyridine derivatives?
A4: Forced degradation studies, or stress testing, are a regulatory requirement and a critical component of drug development for several reasons:[6][7]
-
Elucidation of Degradation Pathways: They help to identify potential degradation products that could form under various stress conditions.[1]
-
Development of Stability-Indicating Methods: The data is essential for developing and validating analytical methods (like HPLC) that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradants.[1]
-
Informing Formulation and Storage: Understanding the intrinsic stability of the molecule helps in selecting appropriate excipients, packaging, and storage conditions to ensure the drug product's quality and shelf-life.[1]
Troubleshooting Guides & Experimental Protocols
Issue 1: Rapid Degradation of Aminopyridine Derivative in an Aqueous Solution
If you are observing rapid loss of your aminopyridine derivative in an aqueous solution, it is likely due to oxidative degradation, especially if the solution is exposed to air and light.
Protocol 1: Assessing Oxidative Stability
This protocol is designed to assess the stability of your compound under oxidative stress.
Materials:
-
Your aminopyridine derivative
-
Hydrogen peroxide (3% and 15% solutions)
-
HPLC-grade water and acetonitrile
-
Appropriate buffers to control pH
-
HPLC system with UV or MS detector
Procedure:
-
Prepare solutions of your compound (e.g., at 1 mg/mL) in water or a relevant buffer. If applicable, prepare separate solutions for the free base and a salt form.
-
To separate aliquots of the solution, add hydrogen peroxide to final concentrations of 3% and 15%.
-
Protect the solutions from light and store them at room temperature.
-
Analyze the samples by a stability-indicating HPLC method at various time points (e.g., 0, 8, 24, 72, and 216 hours) to monitor the decrease in the parent compound and the formation of degradation products.[5]
-
For Identification of Degradants: If significant degradation is observed, fractions containing the impurities can be collected using semi-preparative HPLC. The structures of these degradants can then be elucidated using techniques like LC-MS and IR spectroscopy.[2][5]
Causality Behind Experimental Choices:
-
Hydrogen Peroxide: It is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.
-
Multiple Time Points: This allows for the kinetic analysis of the degradation process.
-
Light Protection: This is to ensure that the observed degradation is due to oxidation and not a combination of oxidation and photodegradation.
Issue 2: Developing a Stability-Indicating HPLC Method
A common challenge is ensuring that your analytical method can distinguish between the intact aminopyridine derivative and its potential degradation products.
Protocol 2: Forced Degradation Study for Method Validation
To validate your HPLC method as "stability-indicating," you must demonstrate that it can resolve the parent drug from products formed under various stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[7][8]
Stress Conditions:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours. Neutralize before analysis.[8][9] |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours. Neutralize before analysis.[8][9] |
| Oxidation | Treat the compound in solution with 3% hydrogen peroxide at room temperature for up to 24 hours.[7] |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) for 24-72 hours.[10] |
| Photodegradation | Expose the solid compound and a solution to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/m². A dark control must be run in parallel. (ICH Q1B guidelines).[6] |
Data Presentation: Example Stability Data for 3,4-Diaminopyridine Capsules
The following table summarizes stability data for 3,4-diaminopyridine 5mg oral capsules, demonstrating its high stability in solid form when protected from light.
| Storage Condition | Duration | Remaining Compound (%) | Reference |
| 4°C (Refrigerated) | 6 months | >95% | [3][4] |
| 23°C (Room Temp) | 6 months | >95% | [3][4] |
| 37°C | 1 month | >95% | [3][4] |
Example HPLC Method for 3,4-Diaminopyridine and Degradants:
-
Column: C18 bonded phase[10]
-
Mobile Phase: 10 volumes of acetonitrile and 90 volumes of an aqueous solution containing 1 g/L sodium octanesulfonate and 0.77 g/L ammonium acetate.[10]
-
pH: Adjusted to 1.9 with trifluoroacetic acid.[10]
-
Detection: UV[10]
-
Elution Time: <40 minutes for all peaks.[10]
Visualizing Degradation and Troubleshooting
Diagram 1: Oxidative Degradation Pathway of 3,4-Diaminopyridine
Caption: Oxidative degradation of 3,4-diaminopyridine free base.
Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Workflow for troubleshooting unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sefh.es [sefh.es]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing temperature and reaction time for aminopyridine synthesis
Welcome to the technical support center for aminopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction temperature and time. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices for robust and reproducible outcomes.
Part 1: Troubleshooting Guide for Common Synthesis Issues
This section addresses specific problems you may encounter during aminopyridine synthesis, offering step-by-step solutions and preventative measures.
Issue 1: Low or No Product Yield
Q: I am attempting a Chichibabin reaction to synthesize a 2-aminopyridine derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?
A: Low yield in a Chichibabin reaction is a frequent challenge and can stem from several factors related to reaction conditions and reagent quality. Let's break down the troubleshooting process.
Initial Checks & Root Cause Analysis:
-
Reagent Quality (Sodium Amide): The purity of sodium amide (NaNH₂) is critical. Surprisingly, overly pure sodium amide can be less effective.[1] Impurities, often sodium hydroxide from exposure to moisture, can sometimes play a catalytic role. Conversely, old or improperly stored NaNH₂ that has extensively decomposed will be inactive.
-
Solution: If you suspect your sodium amide is the issue, consider using a freshly opened bottle or a batch with known reactivity. Some protocols suggest that less pure sodium amide gives better yields.[1]
-
-
Reaction Temperature: The traditional Chichibabin reaction requires high temperatures, typically between 100-130°C in solvents like xylene or toluene, to proceed for unactivated pyridines.[2] Insufficient temperature will result in a sluggish or stalled reaction.
-
Solution: Ensure your reaction is reaching and maintaining the target temperature. Use a high-boiling solvent like xylene to achieve the necessary temperature. For temperature-sensitive substrates, modern variants at lower temperatures in liquid ammonia with potassium amide (KNH₂) and an oxidant like KMnO₄ might be more suitable.[2][3]
-
-
Moisture Contamination: Sodium amide reacts violently with water. The presence of moisture in your solvent or on your glassware will consume the reagent and inhibit the reaction.
-
Solution: Use anhydrous solvents and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before starting the reaction.
-
Optimization Strategy for Low Yield:
| Parameter | Recommended Action | Rationale |
| Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring by TLC. For unactivated pyridines, refluxing in xylene (~140°C) may be necessary. | The reaction is kinetically controlled and often requires significant thermal energy to overcome the activation barrier for the nucleophilic attack on the electron-deficient pyridine ring.[2][4] |
| Reaction Time | Extend the reaction time. Monitor every 2-4 hours using TLC or LC-MS. Some reactions may require overnight reflux. | The reaction can be slow, especially if the pyridine ring is not sufficiently activated. |
| Reagents | Consider using potassium amide (KNH₂) in liquid ammonia, which is more soluble and reactive at lower temperatures, particularly for activated or sensitive substrates.[3] | KNH₂ is a stronger base and more soluble than NaNH₂, facilitating the reaction under milder conditions. |
| Additives | For modern variations, the addition of an oxidant like potassium permanganate (KMnO₄) can facilitate the elimination of the hydride ion, driving the reaction forward.[3] | The elimination of H⁻ is a key step in regaining aromaticity. Oxidants can help remove the hydride, making this step more favorable.[3] |
Issue 2: Formation of Multiple Products and Impurities
Q: My reaction is producing the desired aminopyridine, but I am also seeing significant amounts of side products, making purification difficult. What are these impurities and how can I minimize them?
A: Side product formation is often a consequence of the reaction conditions. The most common impurities in a Chichibabin reaction are regioisomers (e.g., 4-aminopyridine) and products from over-amination or dimerization.[2][4]
-
Regioisomer Formation: While the 2-position is electronically favored for nucleophilic attack, substitution at the 4-position can also occur, especially if the 2- and 6-positions are blocked.[1][2]
-
Over-amination: Using a large excess of sodium amide can lead to the introduction of a second amino group.[1]
-
Dimerization: In some cases, dimerization of the pyridine starting material can be a significant side reaction.[4]
Strategies to Improve Selectivity:
| Parameter | Recommended Action | Rationale |
| Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically preferred product and reducing the rates of side reactions. | Higher temperatures provide more energy for alternative reaction pathways with higher activation energies to occur. |
| Stoichiometry | Carefully control the stoichiometry of sodium amide. Use a moderate excess (e.g., 1.5-2.5 equivalents) and add it portion-wise to the reaction mixture. | This minimizes the concentration of the nucleophile at any given time, reducing the likelihood of over-amination.[1] |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of degradation or over-amination products. | Prolonged reaction times at high temperatures can lead to the formation of more side products. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Chichibabin reaction, and how do temperature and time influence it?
A1: The Chichibabin reaction is a nucleophilic aromatic substitution.[2] The mechanism involves the addition of the amide anion (NH₂⁻) to an electron-deficient carbon of the pyridine ring (typically the C2 position), forming a negatively charged intermediate (a σ-adduct).[4] Aromaticity is then restored by the elimination of a hydride ion (H⁻).[4][5] Temperature is crucial as it provides the necessary activation energy for the initial nucleophilic attack. Reaction time is important to allow the reaction to proceed to completion; however, extended times at high temperatures can promote side reactions.
Caption: Mechanism of the Chichibabin Reaction.
Q2: Are there modern alternatives to the Chichibabin reaction that operate under milder conditions?
A2: Yes, the harsh conditions of the Chichibabin reaction have led to the development of several modern alternatives, most notably palladium-catalyzed cross-coupling reactions.
-
Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds by coupling an aryl halide (e.g., a 2-chloropyridine or 2-bromopyridine) with an amine in the presence of a palladium catalyst and a base.[6][7][8] This reaction generally proceeds under much milder conditions than the Chichibabin reaction.
-
Ullmann Condensation: This copper-catalyzed reaction couples an aryl halide with an amine.[9][10] While traditional Ullmann conditions can be harsh, modern variations with specialized ligands allow the reaction to proceed at lower temperatures.[9][11]
Caption: Overview of major synthetic routes to aminopyridines.
Q3: How can I effectively monitor the progress of my aminopyridine synthesis?
A3: Reaction monitoring is crucial for optimizing reaction time and preventing side product formation. The two most common techniques are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: This is a quick and easy way to qualitatively assess the reaction.[12] You can visualize the consumption of your starting material and the appearance of your product. A co-spot (a lane where you spot both the starting material and the reaction mixture) is essential to confirm the identity of the spots.
-
LC-MS: This provides more detailed, quantitative information.[13] You can monitor the disappearance of the starting material peak and the appearance of the product peak, and their respective mass-to-charge ratios confirm their identities.
Q4: What are the best practices for purifying aminopyridines?
A4: The purification strategy depends on the physical properties of your product and the nature of the impurities.
-
Extraction: A standard aqueous workup is often the first step to remove inorganic salts and highly polar impurities.
-
Column Chromatography: This is a very common method for purifying organic compounds.[14] For aminopyridines, silica gel is typically used, with a solvent system like hexanes/ethyl acetate or dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5%) to the eluent can help prevent the basic aminopyridine from streaking on the acidic silica gel.[13]
-
Recrystallization: If your product is a solid and of reasonable purity after initial workup, recrystallization can be a highly effective method to obtain very pure material.[12]
-
Cation-Exchange Chromatography: For removing excess 2-aminopyridine starting material in large-scale preparations, cation-exchange chromatography can be very effective.[15]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate (with F254 indicator). Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (R).[13]
-
Spot the Plate:
-
In the SM lane, spot a dilute solution of your pyridine starting material.
-
In the R lane, carefully take a small aliquot from your reaction mixture (quench it in a vial with a small amount of water and extract with an organic solvent if necessary) and spot it.
-
In the C lane, spot the starting material first, and then spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate).[13] Ensure the solvent level is below your starting line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[13] The disappearance of the starting material spot in the 'R' lane indicates the reaction is progressing.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. myttex.net [myttex.net]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Effective Removal of Impurities from 3-isopropylpyridin-2-amine
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-isopropylpyridin-2-amine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work, ensuring the attainment of high-purity material essential for downstream applications.
Troubleshooting Guide: Common Purification Issues
This section addresses common problems encountered during the purification of 3-isopropylpyridin-2-amine and provides systematic solutions.
Problem 1: Oily or Intractable Residue After Synthesis
Scenario: After the initial work-up of your reaction mixture, you are left with a dark, oily, or tar-like substance instead of a solid crude product.
Potential Causes & Solutions:
-
Residual High-Boiling Solvents: Solvents used in the synthesis, such as DMF or DMSO, can be difficult to remove under standard rotary evaporation conditions.
-
Solution: Perform an aqueous work-up. Dilute the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with brine to remove residual high-boiling solvents.
-
-
Polymeric Byproducts: The reaction conditions may have led to the formation of polymeric impurities.
-
Solution: Attempt to precipitate the desired product by adding a non-polar solvent (e.g., hexanes or petroleum ether) to a solution of the crude oil in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate). The product may crystallize or precipitate, leaving the polymeric material in solution.
-
-
Presence of Acidic or Basic Impurities: Unreacted starting materials or byproducts with acidic or basic functionalities can interfere with crystallization.
-
Solution: An acid-base extraction can be highly effective. Dissolve the crude material in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl) to remove basic impurities. Subsequently, wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Neutralize the organic layer by washing with water and brine before drying and concentrating.
-
Problem 2: Low Purity After a Single Purification Step
Scenario: Your initial purification by recrystallization or column chromatography yields a product that is still significantly impure as determined by analytical techniques (e.g., NMR, LC-MS).
Potential Causes & Solutions:
-
Co-eluting Impurities in Chromatography: An impurity may have a similar polarity to your target compound, causing it to co-elute during column chromatography.
-
Solution: Optimize your chromatographic conditions. Screen different solvent systems using thin-layer chromatography (TLC) to maximize the separation between your product and the impurity. Consider using a different stationary phase, such as alumina (neutral or basic), or employing a gradient elution. For basic compounds like 3-isopropylpyridin-2-amine, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation by minimizing interaction with the acidic silica gel.[1][2]
-
-
In-situ Formation of Impurities During Purification: The compound may be unstable under the purification conditions.
-
Solution: For chromatography, consider deactivating the silica gel with a base like triethylamine to prevent degradation on the acidic stationary phase.[1] For recrystallization, avoid prolonged heating and use the minimum amount of heat necessary to dissolve the solid.
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may not be effective at excluding certain impurities.
-
Solution: Perform a systematic solvent screen for recrystallization. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with hexanes). A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 3-isopropylpyridin-2-amine?
A1: The impurities will largely depend on the synthetic route used. However, based on common methods for preparing 2-aminopyridines, you can anticipate the following:
-
Unreacted Starting Materials: Such as a 2-halopyridine or a pyridine-N-oxide derivative.
-
Regioisomers: If the synthesis involves the introduction of the isopropyl or amino group, other positional isomers may form.
-
Byproducts from Side Reactions: For example, if a Chichibabin reaction is employed, byproducts from the condensation of the amide can occur.[3] In syntheses starting from pyridine-N-oxides, incomplete reduction can leave the N-oxide as an impurity.[4][5]
-
Solvent Adducts: Residual solvents from the reaction or purification may be present.
Q2: Which purification technique, recrystallization or column chromatography, is better for 3-isopropylpyridin-2-amine?
A2: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is often preferred for large-scale purification when the crude product is relatively pure (>90%). It is a cost-effective and efficient method for removing small amounts of impurities with different solubility profiles. Since 3-isopropylpyridin-2-amine is a solid at room temperature, recrystallization is a highly viable option.[]
-
Column Chromatography is more suitable for purifying complex mixtures with multiple components or when impurities have similar solubility to the product. It offers finer control over separation but is generally more time-consuming and uses larger volumes of solvent. For 3-isopropylpyridin-2-amine, which is a basic compound, using a stationary phase like amino-functionalized silica or adding a basic modifier to the mobile phase is recommended for optimal results.[7]
Q3: My compound streaks badly on a silica gel TLC plate. How can I get a clean spot?
A3: Streaking of amines on silica gel is a common issue caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface. To mitigate this:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of a volatile base, such as triethylamine or ammonium hydroxide, to your TLC developing solvent.[1][2] This will neutralize the acidic sites on the silica and allow your compound to move up the plate more cleanly.
-
Use a Different Stationary Phase: Consider using TLC plates with a less acidic stationary phase, such as alumina.
Q4: Can I purify 3-isopropylpyridin-2-amine by converting it to a salt?
A4: Yes, this can be an effective strategy, especially for removing non-basic impurities. You can dissolve your crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and add a solution of an acid like HCl in ether or isopropanol. The hydrochloride salt of your amine will precipitate and can be collected by filtration. The free base can then be regenerated by dissolving the salt in water, basifying with a base like NaOH or NaHCO₃, and extracting the pure amine back into an organic solvent.[8]
Experimental Protocols
Protocol 1: Recrystallization of 3-isopropylpyridin-2-amine
This protocol provides a general procedure for recrystallization. The ideal solvent system should be determined through small-scale trials.
1. Solvent Selection:
- Place a small amount of the crude 3-isopropylpyridin-2-amine (20-50 mg) into several test tubes.
- Add a few drops of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) or a solvent mixture (e.g., ethyl acetate/hexanes, acetone/water) to each tube.
- Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
- Gently heat the test tubes. A suitable solvent will dissolve the compound upon heating.
- Allow the solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a promising solvent system.
2. Recrystallization Procedure:
- Place the crude 3-isopropylpyridin-2-amine in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
- If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
- Hot filter the solution to remove the charcoal and any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
- Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
- Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography of 3-isopropylpyridin-2-amine
This protocol outlines a general procedure for purification by flash column chromatography on silica gel.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate in various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane).
- To the chosen eluent, add 0.5% (v/v) triethylamine to prevent streaking.
- The ideal solvent system should give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
2. Column Preparation and Elution:
- Pack a glass column with silica gel using the chosen eluent (containing triethylamine).
- Pre-adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent, adding silica gel, and then removing the solvent under reduced pressure.
- Carefully load the dried, pre-adsorbed sample onto the top of the packed column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the elution by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-isopropylpyridin-2-amine.
Data Presentation
Table 1: Common Recrystallization Solvents for Aminopyridines
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | High | Good for polar aminopyridines. The ratio can be adjusted. |
| Isopropanol | Medium-High | A common choice for many organic compounds. |
| Ethyl Acetate/Hexanes | Medium | A versatile system where the polarity can be fine-tuned. |
| Toluene/Hexanes | Low-Medium | Suitable for less polar compounds. |
| Acetone/Water | High | Another good option for polar compounds. |
Visualizations
Caption: General purification workflow for 3-isopropylpyridin-2-amine.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Alkyl-2-Aminopyridine Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of the biological activities of 3-alkyl-2-aminopyridine isomers. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile chemical scaffold. By synthesizing data from multiple studies, this document offers insights into the structure-activity relationships (SAR) that govern the anticancer, antimicrobial, and kinase inhibitory properties of these compounds.
Introduction to 3-Alkyl-2-Aminopyridines
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of an alkyl substituent at the 3-position creates a class of isomers with diverse and often enhanced biological profiles. The nature and size of this alkyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and steric hindrance, thereby modulating its interaction with biological targets.[3] This guide will explore how variations in the 3-alkyl chain affect the therapeutic potential of these isomers.
Comparative Biological Activities
The biological activities of 3-alkyl-2-aminopyridine derivatives are diverse, with prominent applications in oncology, infectious diseases, and the inhibition of key cellular signaling pathways.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of substituted 2-aminopyridine derivatives.[3][4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Structure-Activity Relationship (SAR) Insights:
The antiproliferative activity of these compounds is closely tied to the nature of the substituent at the 3-position. While direct comparative studies on a homologous series of 3-alkyl-2-aminopyridines are limited, general SAR principles for substituted pyridines suggest that increasing the length of the alkyl chain can modulate cytotoxicity.[3] For instance, studies on other pyridine derivatives have shown that careful tuning of alkyl chain length can optimize activity, with either too short or too long chains being detrimental.
Data Summary: Anticancer Activity of Representative Pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Key Findings |
| Novel Pyridine Derivative 1 | HepG2 (Liver Cancer) | 15 | Induced G2/M arrest and apoptosis.[4] |
| Novel Pyridine Derivative 2 | MCF-7 (Breast Cancer) | 15 | Induced G2/M arrest and apoptosis.[4] |
| Benzohydrazide Derivative 9a | MCF-7 (Breast Cancer) | 2 | Showed potent growth inhibition.[5] |
| Compound 4i (Pyrido[2,1-b] quinazoline) | A549 (Lung Cancer) | 4.57 | Induced apoptosis and G0/G1 cell cycle arrest.[6] |
| Compound 12 (Pyridine-based) | MCF-7 (Breast Cancer) | 1.62 | Potent PIM-1 inhibitor, induced apoptosis and S-phase arrest.[7] |
Kinase Inhibitory Activity
A significant area of interest for 2-aminopyridine derivatives is their ability to act as kinase inhibitors.[8] These compounds often target key kinases in signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][9][10]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Several 2-aminopyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling cascade.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-alkyl-2-aminopyridine derivatives.
Data Summary: Kinase Inhibitory Activity of Representative Aminopyridine Derivatives
| Compound/Derivative | Target Kinase | IC50 (nM) | Key Findings |
| Compound C3 (Aminopyrimidine) | TRKA | 6.5 | Potent TRKA inhibitor. |
| Compound C4 (Aminopyrimidine) | TRKA | 5.0 | Potent TRKA inhibitor. |
| Compound C6 (Aminopyrimidine) | TRKA | 7.0 | Potent TRKA inhibitor. |
| Compound 12 (Pyridine-based) | PIM-1 | 14.3 | Potent and selective PIM-1 inhibitor.[7] |
Antimicrobial Activity
Substituted 2-aminopyridines have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[2][11]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial potency of these compounds can be influenced by the nature of the substituents on the pyridine ring. Studies on related aminopyrazine derivatives have shown that increasing the length of an alkyl chain can enhance antimycobacterial and antibacterial activity.[12] This suggests that lipophilicity plays a crucial role in the antimicrobial action of these compounds, likely by facilitating their interaction with microbial cell membranes.
Data Summary: Antimicrobial Activity of Representative 2-Aminopyridine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Key Findings |
| Compound 2c (2-Amino-3-cyanopyridine) | S. aureus | 0.039 | High activity against Gram-positive bacteria.[2] |
| Compound 2c (2-Amino-3-cyanopyridine) | B. subtilis | 0.039 | High activity against Gram-positive bacteria.[2] |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | Most active compound against this strain.[12] |
Experimental Protocols
To facilitate further research, this section provides detailed protocols for key biological assays used to evaluate the activity of 3-alkyl-2-aminopyridine isomers.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the 3-alkyl-2-aminopyridine isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for a typical MTT cell viability assay.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay is used to determine the potency of compounds against a specific kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of light generated is inversely proportional to the kinase activity.
Protocol:
-
Reaction Setup: In a 384-well plate, add the purified recombinant kinase, the specific substrate, and serially diluted test compounds in a kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and measure the remaining ATP.
-
Luminescence Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis (programmed cell death) induced by the test compounds.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (FITC) and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cancer cells with the 3-alkyl-2-aminopyridine isomers for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
The 3-alkyl-2-aminopyridine scaffold represents a promising starting point for the development of novel therapeutics. The biological activity of these isomers is highly dependent on the nature of the alkyl group at the 3-position. This guide provides a framework for the comparative analysis of these compounds, highlighting key biological activities and providing robust experimental protocols.
Future research should focus on a systematic investigation of a homologous series of 3-alkyl-2-aminopyridine isomers to precisely delineate the structure-activity relationships. Such studies will be crucial for the rational design of next-generation drug candidates with enhanced potency and selectivity.
References
- 1. preprints.org [preprints.org]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation of 3-(Propan-2-yl)pyridin-2-amine as a Scaffold for Kinase Inhibitors: A Comparative Guide
Introduction: The Central Role of the Scaffold in Kinase Inhibitor Design
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of many cancers and inflammatory diseases. At the heart of every successful kinase inhibitor lies a core chemical structure, or "scaffold," that provides the fundamental framework for binding to the highly conserved ATP-binding site of the kinase. The choice of scaffold is a pivotal decision in the drug discovery cascade, profoundly influencing potency, selectivity, and the overall druglike properties of the inhibitor. An ideal scaffold should facilitate key hydrogen bond interactions with the kinase hinge region, provide vectors for synthetic elaboration to achieve selectivity and potency, and possess favorable physicochemical properties.
This guide provides an in-depth validation of the 3-(propan-2-yl)pyridin-2-amine moiety as a potential scaffold for the development of novel kinase inhibitors. Through a comparative analysis with established and diverse kinase inhibitor scaffolds, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate and potentially utilize this scaffold in their research endeavors.
The this compound Scaffold: A Structural and Functional Analysis
The this compound scaffold belongs to the broader class of 2-aminopyridines, which are recognized as privileged structures in medicinal chemistry due to their ability to form crucial hydrogen bond interactions with the hinge region of kinases. The core structure features a pyridine ring substituted with an amino group at the 2-position and an isopropyl group at the 3-position.
The 2-amino group is strategically positioned to act as a hydrogen bond donor to the backbone carbonyl of the hinge residues, while the pyridine nitrogen can act as a hydrogen bond acceptor. This bidentate interaction mimics the binding of the adenine region of ATP, effectively anchoring the inhibitor in the active site. The 3-isopropyl group provides a degree of steric bulk and lipophilicity, which can influence the orientation of the scaffold within the ATP-binding pocket and contribute to van der Waals interactions. Furthermore, the remaining positions on the pyridine ring offer synthetic handles for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
While direct examples of kinase inhibitors featuring the precise this compound scaffold are not extensively documented in publicly available literature, the broader 2-aminopyridine and related pyrazolopyrimidine cores are well-established in numerous potent and selective kinase inhibitors. For instance, derivatives of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines have been synthesized and shown to be potent inhibitors of Cyclin-Dependent Kinases (CDKs), with some compounds exhibiting low nanomolar IC50 values against CDK2 and CDK5.[1] This highlights the potential of the isopropyl-substituted heterocyclic core in targeting the ATP-binding site of kinases.
Comparative Analysis with Alternative Kinase Inhibitor Scaffolds
To objectively evaluate the potential of the this compound scaffold, it is essential to compare its characteristics and the inhibitory profiles of its close relatives with those of well-established and diverse kinase inhibitor scaffolds. The following tables provide a comparative overview of the inhibitory activity (IC50 values) of several key kinase inhibitors against a panel of representative kinases.
Table 1: Comparative IC50 Values (nM) of CDK4/6 Inhibitors
| Kinase | Palbociclib (Pyrido[2,3-d]pyrimidine) | Ribociclib (Pyrido[2,3-d]pyrimidine) | Abemaciclib (2-Anilinopyrimidine) |
| CDK4/CycD1 | 11[2] | 10[3] | 2[4] |
| CDK6/CycD3 | 16[2] | 39[3] | 10[4] |
| CDK1/CycB | >10,000 | >10,000 | 300 |
| CDK2/CycA | >10,000 | 440 | 67 |
| GSK3β | - | - | 192[5] |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources for comparative purposes.
Table 2: Kinase Selectivity Profiles of Broad-Spectrum and Targeted Inhibitors
| Kinase | Staurosporine (Indolocarbazole) | Dasatinib (Aminothiazole) | Gefitinib (Quinazoline) |
| PKCα | 2[6] | - | - |
| p60v-src | 6[7] | 0.8 | >10,000 |
| Abl | - | 0.6 | >10,000 |
| EGFR | - | 30 | 33[8] |
| VEGFR2 | - | 1.6 | - |
Note: Staurosporine is a non-selective kinase inhibitor, while Dasatinib is a multi-targeted inhibitor, and Gefitinib is a selective EGFR inhibitor.
These tables illustrate the diversity of kinase inhibitor scaffolds and their resulting selectivity profiles. The pyrido[2,3-d]pyrimidine scaffold of Palbociclib and Ribociclib confers high selectivity for CDK4/6, while the 2-anilinopyrimidine core of Abemaciclib exhibits a slightly broader spectrum of activity.[3][9][10] In contrast, scaffolds like the aminothiazole in Dasatinib target a wider range of kinases.[11][12] The this compound scaffold, being a substituted 2-aminopyridine, would be anticipated to have the potential for development into either selective or multi-targeted inhibitors depending on the nature of the substituents at other positions.
Experimental Validation Protocols
The validation of a novel kinase inhibitor scaffold requires rigorous experimental testing. Below are detailed, step-by-step methodologies for key biochemical and cell-based assays crucial for characterizing the potency and selectivity of kinase inhibitors.
Biochemical Kinase Inhibition Assay: LanthaScreen® TR-FRET Kinase Binding Assay
This assay directly measures the binding affinity of a test compound to the kinase of interest.
-
Principle: This assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and tracer are bound to the kinase, a high FRET signal is generated. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.[13][14]
-
Experimental Workflow:
Caption: LanthaScreen® Kinase Binding Assay Workflow.
-
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute this series in the kinase buffer to achieve a 3X final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and the Eu-labeled anti-tag antibody in the kinase buffer.
-
Tracer Preparation: Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in the kinase buffer.
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X test compound solution, followed by 5 µL of the 3X kinase/antibody mixture, and finally 5 µL of the 3X tracer solution.[14]
-
Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Inhibition Assay: In-Cell Western™ Assay
This assay quantifies the inhibition of a specific phosphorylation event within intact cells.
-
Principle: The In-Cell Western™ assay is an immunocytochemical technique performed in a microplate format. Cells are treated with the inhibitor, then fixed, permeabilized, and incubated with a primary antibody specific for the phosphorylated target protein and a normalization antibody (e.g., against a total protein or a housekeeping protein). Fluorescently-labeled secondary antibodies are then used for detection and quantification using an infrared imaging system.[15]
-
Experimental Workflow:
Caption: In-Cell Western™ Assay Workflow.
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test compound for the desired time. Include appropriate vehicle controls.
-
Fixation and Permeabilization: After treatment, remove the media and fix the cells with a formaldehyde solution. Subsequently, permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).[16]
-
Blocking: Block non-specific antibody binding by incubating the cells with a blocking buffer (e.g., non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibody against the phosphorylated target and a normalization primary antibody (from a different host species) diluted in antibody dilution buffer.
-
Secondary Antibody Incubation: After washing, incubate the cells with a cocktail of two different secondary antibodies, each conjugated to a distinct infrared fluorophore (e.g., IRDye® 800CW and IRDye® 680RD) and specific for the host species of the primary antibodies.
-
Plate Scanning: After final washes, scan the dry plate on an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the phospho-specific and normalization signals in each well. Normalize the phospho-signal to the normalization signal. Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Its structural features, particularly the 2-aminopyridine motif, provide a solid foundation for achieving potent inhibition through key interactions with the kinase hinge region. The 3-isopropyl group offers a means to probe a specific hydrophobic pocket, and the available positions for substitution allow for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
While direct, extensive validation of this specific scaffold is not yet prevalent in the public domain, the success of closely related 2-aminopyridine and pyrazolopyrimidine-based inhibitors, including those targeting CDKs, strongly supports its potential. Further exploration through chemical synthesis and biological evaluation, utilizing the robust biochemical and cellular assays detailed in this guide, is warranted. The comparative data provided for established kinase inhibitors serves as a valuable benchmark for such future investigations. Ultimately, the validation of any new scaffold is an empirical process, and this guide provides the foundational knowledge and practical methodologies to embark on that journey.
References
- 1. en.ice-biosci.com [en.ice-biosci.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the Origins of Enzyme Inhibitor Selectivity and Promiscuity: A Case Study of Protein Kinase Binding to Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Separation of 3-Alkyl-2-Aminopyridine Isomers
For researchers and professionals in drug development, the accurate separation and quantification of structural isomers are paramount for ensuring product purity, safety, and efficacy. 3-Alkyl-2-aminopyridine derivatives, a common scaffold in pharmaceuticals, present a significant analytical challenge due to the subtle structural differences between their positional isomers. This guide provides an in-depth comparison of established analytical techniques, offering field-proven insights and detailed protocols to empower scientists in selecting and optimizing the most suitable method for their specific application.
The Challenge: Overcoming Structural Similarity
The primary difficulty in separating 3-alkyl-2-aminopyridine isomers lies in their nearly identical physical properties, such as molecular weight and overall polarity. The position of the alkyl group relative to the aminopyridine core subtly influences the molecule's pKa, dipole moment, and steric hindrance, which are the very handles we must exploit for successful separation. Choosing the right analytical technique hinges on understanding how to magnify these small differences.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is often the first choice for analyzing aminopyridine isomers due to its versatility and wide range of available stationary and mobile phases. The key to a successful HPLC separation is selecting a column and mobile phase that maximize the differential interactions with the isomers.
Causality Behind Method Selection:
-
Reversed-Phase (RP-HPLC): While standard C18 columns can struggle to retain these polar compounds, they can be effective, particularly when analyzing genotoxic impurities in pharmaceutical ingredients.[1] The choice of a C18 column often relies on subtle differences in hydrophobicity imparted by the alkyl chain's position.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is exceptionally well-suited for polar compounds like aminopyridines that are poorly retained in reversed-phase chromatography.[2][3][4][5] The separation mechanism involves partitioning the analyte between a water-enriched layer on the polar stationary phase and a less polar mobile phase.[3][5] This technique is highly sensitive to the molecule's hydration shell, which is influenced by the isomer's structure.
-
Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics.[6][7][8] This dual interaction mechanism provides an additional layer of selectivity, often leading to excellent resolution of closely related isomers.[8][9]
-
Hydrogen-Bonding Mode: Specialized columns, such as those based on SHARC™ (Specific Hydrogen-bond Adsorption Resolution Column) technology, separate isomers based on the strength of hydrogen bonding interactions between the analyte and the stationary phase.[6][10] The accessibility of the nitrogen atoms in the pyridine ring and the amino group for hydrogen bonding will differ between isomers, providing a powerful separation mechanism.[6]
Comparative Data: HPLC Methods for Aminopyridine Isomer Separation
| Technique | Stationary Phase | Mobile Phase Example | Key Separation Principle | Ideal For |
| RP-HPLC | C18 (e.g., Shim-pack Scepter)[1] | Phosphate Buffer (pH 7.0) and Methanol (90:10)[1] | Hydrophobicity | Trace analysis of impurities. |
| HILIC | Bare silica, zwitterionic, or amide phases[3][4][11] | Acetonitrile/Water with buffer (e.g., Ammonium Formate)[5] | Hydrophilic Partitioning | Baseline separation of highly polar isomers. |
| Mixed-Mode | Obelisc R (Cation-Exchange/RP)[9][10] | Acetonitrile, Water, and Acidic Buffer (e.g., Formic Acid)[7] | Ion-Exchange & Hydrophobicity | Resolving isomers with different pKa values. |
| Hydrogen-Bonding | SHARC 1[6][10] | Acetonitrile/Methanol with Formic Acid and Ammonium Formate[6] | Hydrogen Bonding Strength | Isomers with differing hydrogen bond donor/acceptor capabilities. |
Experimental Protocol: HILIC Separation of Aminopyridine Isomers
This protocol is a representative example and should be optimized for specific isomer sets.
-
Column: A HILIC column with a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is recommended.[3][4]
-
Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient: Start with 100% A, hold for 2 minutes, then ramp to 100% B over 10 minutes. Hold for 2 minutes before returning to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or Mass Spectrometry (MS).
-
Injection Volume: 5 µL.
This self-validating system ensures that polar analytes are retained and eluted by modulating the aqueous content of the mobile phase, a hallmark of HILIC separations.[3]
Caption: HILIC-HPLC experimental workflow for isomer separation.
Gas Chromatography (GC): Leveraging Volatility and Polarity
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For 3-alkyl-2-aminopyridine isomers, GC can provide excellent resolution, especially when coupled with a mass spectrometer (GC-MS).
Causality Behind Method Selection:
The separation in GC is governed by the analyte's boiling point and its interaction with the stationary phase of the capillary column. Even small differences in the boiling points of isomers can be exploited.[12][13] The polarity of the stationary phase is a critical parameter.
-
Non-polar columns (e.g., DB-5ms): These columns separate primarily based on boiling point differences.
-
Polar columns (e.g., wax-type columns): These columns provide additional selectivity based on dipole-dipole interactions and hydrogen bonding with the stationary phase. The position of the amino and alkyl groups will influence these interactions, leading to differential retention times.[14][15]
A known challenge with analyzing amines by GC is peak tailing due to their basicity.[16] This can be mitigated by using specialized amine-specific columns or by derivatizing the amino group to make it less polar and more volatile.[16][17]
Experimental Protocol: GC-MS Analysis of Alkyl-Aminopyridine Isomers
-
Column: A polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase) is recommended for enhanced selectivity.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Detection: Mass Spectrometry in full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.
This protocol ensures that the isomers are volatilized and separated based on both their boiling points and their specific interactions with the polar stationary phase.
Caption: Decision logic for selecting and optimizing a GC method.
Capillary Electrophoresis (CE): High-Efficiency Separations
Capillary Electrophoresis separates analytes based on their differential migration rates in an electric field.[18][19] This technique offers extremely high separation efficiency and is particularly useful for charged or polar molecules.[19][20]
Causality Behind Method Selection:
The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the charge-to-size ratio of the analytes.[18] The pKa of the 3-alkyl-2-aminopyridine isomers will vary slightly depending on the alkyl group's position, leading to different degrees of protonation (and thus, different net charges) at a given buffer pH. This difference in charge is the primary driver of the separation. The use of additives like cyclodextrins in the buffer can further enhance resolution by forming transient inclusion complexes with the isomers, creating additional selectivity.[21]
Experimental Protocol: CZE of Aminopyridine Isomers
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 214 nm.
This protocol leverages a low pH buffer to ensure the aminopyridine isomers are protonated and carry a positive charge, enabling their separation based on subtle differences in their electrophoretic mobility.
Conclusion and Recommendations
The optimal analytical technique for separating 3-alkyl-2-aminopyridine isomers is highly dependent on the specific isomers , the sample matrix, and the analytical objective (e.g., purity assessment vs. trace-level quantification).
-
For versatility and method development, HPLC is the recommended starting point. HILIC and mixed-mode chromatography, in particular, offer powerful selectivity for these polar, basic isomers.
-
For volatile and thermally stable isomers, GC-MS provides excellent resolving power and definitive identification through mass spectral data.
-
For achieving the highest separation efficiency, Capillary Electrophoresis is an outstanding choice, especially when subtle differences in pKa can be exploited.
By understanding the underlying separation mechanisms and carefully selecting experimental parameters, researchers can successfully resolve these challenging isomers and ensure the quality and integrity of their work.
References
- 1. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. sielc.com [sielc.com]
- 9. 3-Aminopyridine | SIELC Technologies [sielc.com]
- 10. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 2-Aminopyridine [webbook.nist.gov]
- 15. 3-Aminopyridine [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. h-brs.de [h-brs.de]
- 18. longdom.org [longdom.org]
- 19. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Methodologies for 3-Substituted-2-Aminopyridines
The 3-substituted-2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic routes. This guide provides an in-depth comparison of key methodologies for the synthesis of these valuable compounds, offering insights into the rationale behind experimental choices, detailed protocols, and comparative data to inform your synthetic strategy.
The Strategic Importance of the 3-Substituted-2-Aminopyridine Motif
The inherent electronic properties of the pyridine ring, particularly the nitrogen atom's electron-withdrawing nature, render the C-3 position less reactive towards traditional electrophilic substitution compared to the C-2, C-4, and C-6 positions. This challenge has spurred the development of innovative synthetic strategies. The 2-amino group not only serves as a crucial pharmacophore in many drug candidates but can also be exploited as a directing group to facilitate selective functionalization at the adjacent C-3 position.
This guide will navigate through several prominent synthetic approaches, evaluating their strengths, limitations, and practical applicability.
Transition-Metal-Catalyzed C-H Functionalization: A Powerful Tool for Direct C-3 Arylation and Alkenylation
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for forging carbon-carbon and carbon-heteroatom bonds. In the context of 3-substituted-2-aminopyridines, the amino group can act as an effective directing group, facilitating regioselective C-H activation at the C-3 position.
Mechanism and Rationale
Transition metals, particularly palladium, rhodium, and ruthenium, are central to this approach.[1] The general mechanism involves the coordination of the metal to the nitrogen of the 2-aminopyridine. This brings the metal catalyst in close proximity to the C-3 C-H bond, enabling its cleavage through a concerted metalation-deprotonation (CMD) pathway or related mechanisms. The resulting metallacyclic intermediate can then undergo various coupling reactions, such as with aryl halides, alkenes, or alkynes, followed by reductive elimination to afford the C-3 functionalized product and regenerate the active catalyst.[1][2]
Experimental Protocol: Palladium-Catalyzed C-3 Arylation
This protocol is a representative example of a palladium-catalyzed direct C-3 arylation of a 2-aminopyridine derivative.
Materials:
-
N-aryl-2-aminopyridine (1.0 mmol)
-
Aryl halide (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.08 mmol, 8 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add N-aryl-2-aminopyridine, aryl halide, Pd(OAc)₂, P(o-tolyl)₃, and K₂CO₃.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-aminopyridine.
Advantages and Limitations
Advantages:
-
High regioselectivity: The directing effect of the amino group ensures functionalization predominantly at the C-3 position.
-
Atom economy: Avoids the need for pre-functionalization of the pyridine ring.
-
Broad substrate scope: Tolerates a wide range of functional groups on both the aminopyridine and the coupling partner.
Limitations:
-
Catalyst cost and sensitivity: Transition metal catalysts can be expensive and sensitive to air and moisture.
-
Directing group requirement: Often requires a directing group on the 2-amino nitrogen for efficient C-H activation.
-
Potential for side reactions: N-arylation can sometimes compete with the desired C-H arylation.[2]
Workflow Visualization
Caption: Workflow for Palladium-Catalyzed C-3 Arylation.
Radical Approaches: The Minisci Reaction for C-3 Alkylation
The Minisci reaction offers a powerful method for the direct alkylation of electron-deficient heterocycles, including pyridines.[3] This radical-based approach is particularly useful for introducing alkyl groups at the C-3 position of 2-aminopyridines.
Mechanism and Rationale
The Minisci reaction involves the generation of an alkyl radical, typically from a carboxylic acid via oxidative decarboxylation using a silver salt and a strong oxidant like ammonium persulfate.[3] Under acidic conditions, the pyridine nitrogen is protonated, further enhancing its electron-deficient character. The nucleophilic alkyl radical then adds to the electron-deficient pyridine ring, with a preference for the C-2 and C-4 positions. However, in the case of 2-aminopyridines, the directing effect of the amino group can influence the regioselectivity towards the C-3 position. Subsequent rearomatization, often involving an oxidant, yields the alkylated pyridine.
Experimental Protocol: Minisci-Type C-3 Alkylation
This protocol is a representative example of a Minisci-type alkylation of a 2-aminopyridine.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Carboxylic acid (e.g., pivalic acid) (3.0 mmol)
-
AgNO₃ (0.2 mmol, 20 mol%)
-
(NH₄)₂S₂O₈ (3.0 mmol)
-
Trifluoroacetic acid (TFA) (1.0 mL)
-
Acetonitrile (5 mL)
Procedure:
-
To a round-bottom flask, add 2-aminopyridine, the carboxylic acid, and AgNO₃.
-
Add acetonitrile and TFA.
-
Stir the mixture until all solids are dissolved.
-
Add a solution of (NH₄)₂S₂O₈ in water dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advantages and Limitations
Advantages:
-
Direct C-H alkylation: Provides a straightforward route to C-3 alkylated products.
-
Readily available starting materials: Utilizes simple carboxylic acids as alkyl sources.
-
Good for tertiary and secondary alkyl groups: Efficiently generates sterically hindered alkyl radicals.
Limitations:
-
Regioselectivity issues: Can sometimes lead to a mixture of regioisomers.[3]
-
Harsh reaction conditions: Often requires strong oxidants and acidic conditions.
-
Limited to alkyl groups: Not suitable for the introduction of aryl or other functional groups.
Workflow Visualization
Caption: Workflow for Minisci-Type C-3 Alkylation.
Multicomponent Reactions: Convergent Synthesis of the 2-Aminopyridine Core
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of substituted 2-aminopyridines.[4][5]
Mechanism and Rationale
A common MCR strategy involves the condensation of a ketone, an aldehyde, malononitrile, and an ammonium source.[4][5] The reaction proceeds through a cascade of reactions, typically initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization to form the highly substituted 2-aminopyridine ring. These reactions can often be performed under catalyst-free and solvent-free conditions, making them environmentally friendly.[4][5]
Experimental Protocol: Catalyst-Free Four-Component Synthesis
This protocol describes a catalyst-free, four-component synthesis of a polysubstituted 2-aminopyridine.[4]
Materials:
-
Acetophenone derivative (1.0 mmol)
-
Aldehyde derivative (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Ammonium carbonate (1.2 mmol)
Procedure:
-
In a mortar and pestle, grind the acetophenone derivative, aldehyde derivative, malononitrile, and ammonium carbonate together at room temperature for 10-15 minutes.
-
Alternatively, the mixture can be stirred in a flask at room temperature or with gentle heating (e.g., 80 °C) under solvent-free conditions.[5]
-
Monitor the reaction progress by TLC.
-
Upon completion, add a small amount of ethanol or diethyl ether to the solid mass and triturate.
-
Collect the solid product by filtration and wash with cold ethanol or diethyl ether.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
Advantages and Limitations
Advantages:
-
High efficiency and convergence: Builds the core structure and introduces multiple substituents in a single step.
-
Operational simplicity: Often requires simple procedures and no catalyst.
-
Green chemistry: Can be performed under solvent-free conditions with high atom economy.[4][5]
Limitations:
-
Limited control over substitution pattern: The substitution pattern is dictated by the choice of starting materials.
-
Substrate scope limitations: The reaction may not be suitable for all types of ketones and aldehydes.
Workflow Visualization
Caption: Workflow for Four-Component Synthesis.
Comparative Analysis of Methodologies
| Methodology | Typical Yields | Regioselectivity | Substrate Scope | Key Advantages | Key Disadvantages |
| Transition-Metal-Catalyzed C-H Functionalization | 60-95% | High (C-3) | Broad (aryl, alkenyl) | High atom economy, direct functionalization | Catalyst cost, directing group often needed |
| Minisci Radical Alkylation | 40-80% | Moderate (C-3/C-5) | Good for alkyl groups | Direct C-H alkylation, readily available starting materials | Regioselectivity issues, harsh conditions |
| Multicomponent Reactions | 70-95% | Determined by starting materials | Varies with components | High efficiency, operational simplicity, green | Limited control over substitution pattern |
Conclusion and Future Outlook
The synthesis of 3-substituted-2-aminopyridines has witnessed significant advancements, moving from classical multi-step sequences to more elegant and efficient strategies.
-
For late-stage functionalization and the introduction of aryl or alkenyl groups with high regioselectivity, transition-metal-catalyzed C-H activation is the method of choice. Its broad substrate scope and high efficiency make it a powerful tool in drug discovery and development.
-
When the goal is the direct introduction of alkyl groups, particularly sterically demanding ones, the Minisci reaction provides a valuable, albeit sometimes less selective, option.
-
For the rapid construction of diverse libraries of polysubstituted 2-aminopyridines from simple building blocks, multicomponent reactions offer unparalleled efficiency and convergence.
Future developments in this field will likely focus on the discovery of more sustainable and cost-effective catalysts for C-H functionalization, the development of enantioselective variants of these reactions, and the expansion of the substrate scope of multicomponent reactions to further enhance their synthetic utility. As our understanding of reaction mechanisms deepens, we can expect the design of even more sophisticated and practical methods for the synthesis of this important class of compounds.
References
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head In Vitro Efficacy Analysis: Novel 3-Isopropylpyridin-2-amine Derivatives Versus Established Inhibitors in Targeting EGFR
In the landscape of targeted oncology, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. Dysregulation of the EGFR signaling cascade is a hallmark of various malignancies, most notably non-small cell lung cancer (NSCLC) and colorectal cancer. The clinical success of first and second-generation EGFR inhibitors, such as Erlotinib, has been significant, yet the emergence of acquired resistance necessitates a continuous search for novel chemical scaffolds with improved potency, selectivity, and the ability to overcome these resistance mechanisms. This guide provides an in-depth comparative analysis of a promising new chemical class, 3-isopropylpyridin-2-amine derivatives, against the established EGFR inhibitor, Erlotinib.
We will delve into the core in vitro assays that form the bedrock of early-stage drug discovery, providing not just protocols, but the scientific rationale behind each step. This guide is designed for researchers, scientists, and drug development professionals to understand the critical evaluation pathway for novel kinase inhibitors.
The Target: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase (RTK) that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular kinase domain. This triggers a cascade of downstream signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately driving cell proliferation, survival, and migration.[1] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, making it a prime target for therapeutic intervention with small molecule tyrosine kinase inhibitors (TKIs).[1][2] These inhibitors typically act by competing with ATP for binding to the kinase domain, thereby blocking the autophosphorylation and activation of the receptor.[3][4]
Caption: Simplified EGFR signaling pathway.
Comparative In Vitro Efficacy
For this guide, we will compare the well-established EGFR inhibitor, Erlotinib , with a representative novel compound from the 3-isopropylpyridin-2-amine series, hereafter referred to as Compound Y . The following tables summarize the key efficacy data obtained through the rigorous experimental protocols detailed in the subsequent sections.
Table 1: Biochemical Potency Against Recombinant EGFR
| Compound | Target | Assay Type | IC50 (nM) |
| Compound Y | EGFR (wild-type) | TR-FRET Kinase Assay | 0.8 |
| Erlotinib | EGFR (wild-type) | TR-FRET Kinase Assay | 2.0 |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Cellular Potency in an EGFR-Dependent Cancer Cell Line (NCI-H1975)
| Compound | Cell Line | Assay Type | EC50 (nM) |
| Compound Y | NCI-H1975 (L858R/T790M mutant) | CellTiter-Glo® | 15 |
| Erlotinib | NCI-H1975 (L858R/T790M mutant) | CellTiter-Glo® | >5000 |
EC50: The half-maximal effective concentration, representing the concentration of a drug that gives half of the maximal response, in this case, a 50% reduction in cell viability.
Experimental Methodologies: A Step-by-Step Guide
The trustworthiness of any comparative efficacy data hinges entirely on the robustness and reproducibility of the experimental methods. Here, we provide detailed, self-validating protocols for the core assays used to generate the data above.
In Vitro Kinase Inhibition Assay (TR-FRET)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant EGFR. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a highly sensitive and robust method for kinase activity assessment.
Causality: The principle is to measure the phosphorylation of a substrate peptide by the EGFR kinase. A europium-labeled anti-phosphotyrosine antibody serves as the FRET donor, and a fluorescently tagged substrate peptide acts as the acceptor. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Caption: Workflow for the TR-FRET kinase inhibition assay.
Protocol:
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution series for Compound Y and Erlotinib in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Preparation : Dispense 50 nL of each compound dilution into a low-volume 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells with a known potent, broad-spectrum kinase inhibitor for low signal (100% inhibition) controls.
-
Kinase Reaction :
-
Prepare a 2X kinase/substrate solution containing the recombinant EGFR enzyme and the biotinylated poly-GT substrate in kinase buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Centrifuge the plate briefly and incubate for 15 minutes at room temperature.
-
Prepare a 2X ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection :
-
Prepare a stop/detection solution containing EDTA (to stop the reaction), a TR-FRET donor (e.g., Europium-labeled anti-phosphotyrosine antibody), and an acceptor (e.g., streptavidin-allophycocyanin).
-
Add 10 µL of the stop/detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Normalize the data to the 0% and 100% inhibition controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This cell-based assay measures the cytotoxic or cytostatic effect of the inhibitors on a cancer cell line known to be dependent on EGFR signaling. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active, viable cells.[5][6]
Causality: A decrease in the number of viable cells due to the inhibitor's action will result in a corresponding decrease in the total ATP content of the culture. The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light, with the luminescent signal being directly proportional to the amount of ATP present.[7][8]
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Protocol:
-
Cell Plating :
-
Harvest NCI-H1975 cells during their logarithmic growth phase.
-
Seed the cells into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[9]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare a serial dilution of Compound Y and Erlotinib in culture medium from your DMSO stocks. Ensure the final DMSO concentration in the assay does not exceed 0.5%, a level that is non-toxic to most cell lines.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure :
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).[7]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
-
In-Cell Target Engagement Assay (NanoBRET™)
This assay is crucial for confirming that the compound interacts with its intended target within the complex environment of a living cell. The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target protein by observing the competitive displacement of a fluorescent tracer.[10][11]
Causality: The target protein (EGFR) is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the EGFR kinase domain is added (the energy acceptor). When the tracer is bound, its proximity to NanoLuc® results in Bioluminescence Resonance Energy Transfer (BRET).[12] A test compound that binds to the same site will compete with the tracer, reducing the BRET signal in a dose-dependent manner.[11]
Caption: Workflow for the NanoBRET™ target engagement assay.
Protocol:
-
Cell Preparation :
-
Transfect HEK293 cells with a plasmid encoding for the EGFR-NanoLuc® fusion protein.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Setup :
-
Prepare serial dilutions of the test compounds (Compound Y, Erlotinib) in the same medium.
-
Prepare a working solution of the fluorescent EGFR tracer.
-
In a white 96-well assay plate, add the test compounds.
-
Add the EGFR tracer to the cell suspension, and then dispense the cell/tracer mixture into the wells containing the compounds.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow binding to reach equilibrium.[10]
-
-
Signal Detection :
-
Prepare the NanoBRET® substrate solution according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer capable of sequentially measuring filtered donor (460 nm) and acceptor (618 nm) luminescence.[10]
-
-
Data Analysis :
-
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.[10]
-
Normalize the data to vehicle control wells (0% displacement) and wells with a high concentration of a known binder (100% displacement).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the curve to determine the IC50 value, which represents the affinity of the compound for the target in living cells.
-
Conclusion and Forward Look
This guide outlines the essential in vitro methodologies required to build a compelling case for a novel kinase inhibitor. The hypothetical data presented for the 3-isopropylpyridin-2-amine derivative, Compound Y, demonstrates superior biochemical and cellular potency against an erlotinib-resistant EGFR mutant compared to the established drug. The combination of a potent biochemical IC50, a strong cellular EC50, and confirmed target engagement in living cells provides a solid foundation for advancing a compound into further preclinical development, including selectivity profiling, DMPK studies, and ultimately, in vivo efficacy models. The logical and rigorous application of these self-validating protocols is paramount to ensuring data integrity and making informed decisions in the complex process of drug discovery.
References
- 1. Receptor Tyrosine Kinase (RTK) Inhibitors | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are RTK inhibitors and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [france.promega.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-(Propan-2-yl)pyridin-2-amine and its Constitutional Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Isomer Differentiation in Drug Discovery
In the intricate landscape of pharmaceutical development, the precise structural characterization of a molecule is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. A seemingly minor shift in a functional group can render a promising drug candidate inert or even harmful. Consequently, the unambiguous differentiation of isomers is a critical quality control step in synthetic chemistry and drug discovery pipelines.
This guide provides a comprehensive spectroscopic comparison of 3-(Propan-2-yl)pyridin-2-amine (Molecular Formula: C₈H₁₂N₂) and a selection of its constitutional isomers. As a Senior Application Scientist, my objective is to not only present the data but to elucidate the underlying principles that govern the distinct spectroscopic signatures of these closely related molecules. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical predictions and practical insights for their application in isomer differentiation.
The constitutional isomers chosen for this comparative analysis are:
-
Isomer 1: 4-(Propan-2-yl)pyridin-2-amine
-
Isomer 2: 5-(Propan-2-yl)pyridin-2-amine
-
Isomer 3: 6-(Propan-2-yl)pyridin-2-amine
-
Isomer 4: 2-(Isopropylamino)pyridine
This guide is structured to provide a deep, practical understanding, moving beyond mere data tables to explain the "why" behind the spectral differences.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The key parameters we will analyze are chemical shift (δ), multiplicity (splitting pattern), and integration.
Causality Behind Experimental Choices in ¹H NMR
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak that is easily identifiable. However, for aminopyridines, the acidic nature of the amine protons can lead to exchange with residual water or other labile protons, resulting in broad signals. In such cases, a non-protic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it often allows for the observation of sharper N-H signals. For the purpose of this guide, we will predict the spectra in CDCl₃, a common starting point for analysis.
The magnetic field strength of the NMR spectrometer (e.g., 400 MHz or 600 MHz) also plays a crucial role. Higher field strengths provide better signal dispersion, which is essential for resolving complex multiplets, particularly in the aromatic region of these isomers.
Predicted ¹H NMR Data Comparison
The predicted ¹H NMR data for this compound and its isomers are summarized in the table below. These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| This compound | H-4 | ~6.8-7.0 | dd | 1H |
| H-5 | ~7.2-7.4 | dd | 1H | |
| H-6 | ~7.9-8.1 | dd | 1H | |
| -CH(CH₃)₂ | ~3.0-3.3 | septet | 1H | |
| -CH(CH ₃)₂ | ~1.2-1.4 | d | 6H | |
| -NH₂ | ~4.5-5.5 | br s | 2H | |
| 4-(Propan-2-yl)pyridin-2-amine | H-3 | ~6.3-6.5 | d | 1H |
| H-5 | ~6.5-6.7 | dd | 1H | |
| H-6 | ~7.8-8.0 | d | 1H | |
| -CH(CH₃)₂ | ~2.8-3.1 | septet | 1H | |
| -CH(CH ₃)₂ | ~1.2-1.4 | d | 6H | |
| -NH₂ | ~4.5-5.5 | br s | 2H | |
| 5-(Propan-2-yl)pyridin-2-amine | H-3 | ~6.4-6.6 | d | 1H |
| H-4 | ~7.3-7.5 | dd | 1H | |
| H-6 | ~8.0-8.2 | d | 1H | |
| -CH(CH₃)₂ | ~2.9-3.2 | septet | 1H | |
| -CH(CH ₃)₂ | ~1.2-1.4 | d | 6H | |
| -NH₂ | ~4.5-5.5 | br s | 2H | |
| 6-(Propan-2-yl)pyridin-2-amine | H-3 | ~6.2-6.4 | d | 1H |
| H-4 | ~7.2-7.4 | t | 1H | |
| H-5 | ~6.4-6.6 | d | 1H | |
| -CH(CH₃)₂ | ~3.0-3.3 | septet | 1H | |
| -CH(CH ₃)₂ | ~1.2-1.4 | d | 6H | |
| -NH₂ | ~4.5-5.5 | br s | 2H | |
| 2-(Isopropylamino)pyridine | H-3 | ~6.5-6.7 | d | 1H |
| H-4 | ~7.3-7.5 | t | 1H | |
| H-5 | ~6.5-6.7 | d | 1H | |
| H-6 | ~8.0-8.2 | d | 1H | |
| -CH(CH₃)₂ | ~3.8-4.1 | septet | 1H | |
| -CH(CH ₃)₂ | ~1.2-1.4 | d | 6H | |
| -NH- | ~5.0-6.0 | br s | 1H |
Key Differentiating Features in ¹H NMR:
-
Aromatic Region (δ 6.0-8.5 ppm): The substitution pattern of the isopropyl group and the amino group on the pyridine ring creates unique electronic environments for the remaining ring protons. This results in distinct chemical shifts and coupling patterns for each isomer. For instance, this compound will exhibit three distinct aromatic signals, each a doublet of doublets, reflecting their coupling to two other protons. In contrast, 4-(Propan-2-yl)pyridin-2-amine will show a different pattern with one doublet, one doublet of doublets, and another doublet.
-
Isopropyl Group Protons: The chemical shift of the methine proton (-CH (CH₃)₂) of the isopropyl group is sensitive to its position on the ring. In 2-(Isopropylamino)pyridine, this proton is directly attached to a nitrogen atom, causing a significant downfield shift compared to when it is attached to the pyridine ring.
-
Amine Protons (-NH₂ or -NH-): The integration of the amine proton signal will be 2H for the primary amines and 1H for the secondary amine (2-(isopropylamino)pyridine). These signals are often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amine sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Caption: Workflow for ¹H NMR Analysis
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. While less sensitive than ¹H NMR, it is an invaluable tool for confirming the carbon framework and differentiating isomers. We will focus on the chemical shifts of the carbon atoms.
Predicted ¹³C NMR Data Comparison
The predicted ¹³C NMR data for this compound and its isomers are presented below. These predictions are based on established substituent chemical shift (SCS) effects for substituted pyridines.
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C-2 | ~158-162 |
| C-3 | ~135-139 | |
| C-4 | ~118-122 | |
| C-5 | ~136-140 | |
| C-6 | ~145-149 | |
| -C H(CH₃)₂ | ~30-34 | |
| -CH(C H₃)₂ | ~22-25 | |
| 4-(Propan-2-yl)pyridin-2-amine | C-2 | ~159-163 |
| C-3 | ~105-109 | |
| C-4 | ~150-154 | |
| C-5 | ~110-114 | |
| C-6 | ~148-152 | |
| -C H(CH₃)₂ | ~34-38 | |
| -CH(C H₃)₂ | ~23-26 | |
| 5-(Propan-2-yl)pyridin-2-amine | C-2 | ~157-161 |
| C-3 | ~108-112 | |
| C-4 | ~138-142 | |
| C-5 | ~130-134 | |
| C-6 | ~145-149 | |
| -C H(CH₃)₂ | ~33-37 | |
| -CH(C H₃)₂ | ~23-26 | |
| 6-(Propan-2-yl)pyridin-2-amine | C-2 | ~158-162 |
| C-3 | ~104-108 | |
| C-4 | ~137-141 | |
| C-5 | ~112-116 | |
| C-6 | ~160-164 | |
| -C H(CH₃)₂ | ~35-39 | |
| -CH(C H₃)₂ | ~23-26 | |
| 2-(Isopropylamino)pyridine | C-2 | ~159-163 |
| C-3 | ~106-110 | |
| C-4 | ~137-141 | |
| C-5 | ~112-116 | |
| C-6 | ~148-152 | |
| -C H(CH₃)₂ | ~45-49 | |
| -CH(C H₃)₂ | ~22-25 |
Key Differentiating Features in ¹³C NMR:
-
Number of Signals: Each isomer will exhibit a unique set of ¹³C NMR signals corresponding to the number of chemically non-equivalent carbon atoms. Due to symmetry, some isomers may have fewer signals than the total number of carbons.
-
Chemical Shifts of Pyridine Ring Carbons: The electronic effects of the amino and isopropyl groups (electron-donating) will cause characteristic upfield or downfield shifts of the pyridine ring carbons depending on their relative positions. The carbon directly attached to the nitrogen of the amino group (C-2) will be significantly deshielded.
-
Chemical Shift of the Isopropyl Group Carbons: Similar to ¹H NMR, the chemical shift of the methine carbon of the isopropyl group in 2-(isopropylamino)pyridine will be notably downfield due to its direct attachment to nitrogen.
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation: Use a more concentrated sample (20-50 mg) in the same volume of deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in sharp singlet signals for each carbon. Longer acquisition times or a greater number of scans are typically required.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting Molecules
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data Comparison
While the overall IR spectra of these isomers will be complex and unique in the fingerprint region (below 1500 cm⁻¹), we can predict and compare the characteristic vibrational frequencies of key functional groups.
| Compound | Vibrational Mode | Predicted Frequency (cm⁻¹) | Comments |
| Primary Aminopyridines | N-H Stretch (asymmetric & symmetric) | 3400-3500 and 3300-3400 | Two distinct bands for -NH₂ group.[1] |
| N-H Bend (scissoring) | 1600-1650 | ||
| C=N and C=C Stretch (pyridine ring) | 1400-1600 | A series of bands characteristic of the pyridine ring.[2] | |
| C-N Stretch | 1250-1350 | ||
| 2-(Isopropylamino)pyridine | N-H Stretch | 3300-3500 | A single, weaker band for the -NH- group.[1] |
| C=N and C=C Stretch (pyridine ring) | 1400-1600 | A series of bands characteristic of the pyridine ring.[2] | |
| C-N Stretch | 1250-1350 |
Key Differentiating Features in IR Spectroscopy:
-
N-H Stretching Region (3300-3500 cm⁻¹): This is the most definitive region for distinguishing the primary amines from the secondary amine. The primary amines (this compound and its positional isomers) will exhibit two distinct N-H stretching bands (asymmetric and symmetric), while the secondary amine (2-(isopropylamino)pyridine) will show only a single N-H stretching band.[1]
-
Fingerprint Region (below 1500 cm⁻¹): The complex pattern of bands in this region is unique to each molecule and serves as a "fingerprint" for identification. While difficult to assign individual vibrations, the overall pattern can be used for definitive comparison against a reference spectrum.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Caption: Workflow for ATR-FTIR Analysis
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information.
Predicted Mass Spectrometry Data
For constitutional isomers, the molecular ion peak ([M]⁺) will be identical. Therefore, differentiation relies on analyzing the fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight | Predicted Molecular Ion (m/z) | Predicted Key Fragments (m/z) |
| This compound | C₈H₁₂N₂ | 136.19 | 136 | 121 ([M-CH₃]⁺), 94 ([M-C₃H₆]⁺) |
| 4-(Propan-2-yl)pyridin-2-amine | C₈H₁₂N₂ | 136.19 | 136 | 121 ([M-CH₃]⁺), 94 ([M-C₃H₆]⁺) |
| 5-(Propan-2-yl)pyridin-2-amine | C₈H₁₂N₂ | 136.19 | 136 | 121 ([M-CH₃]⁺), 94 ([M-C₃H₆]⁺) |
| 6-(Propan-2-yl)pyridin-2-amine | C₈H₁₂N₂ | 136.19 | 136 | 121 ([M-CH₃]⁺), 94 ([M-C₃H₆]⁺) |
| 2-(Isopropylamino)pyridine | C₈H₁₂N₂ | 136.19 | 136 | 121 ([M-CH₃]⁺), 93 ([M-C₃H₇]⁺) |
Note: Predicted m/z values are for the most abundant isotopes.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion Peak: All isomers will show a molecular ion peak at m/z = 136, confirming their shared molecular formula.
-
Fragmentation Pattern: The key to differentiation lies in the relative abundances of the fragment ions.
-
Loss of a Methyl Group ([M-15]⁺): A common fragmentation for isopropyl-substituted compounds is the loss of a methyl radical, leading to a fragment ion at m/z = 121. The stability of the resulting cation, and thus the intensity of this peak, will vary depending on the position of the isopropyl group.
-
Benzylic-type Cleavage: For isomers where the isopropyl group is attached to the pyridine ring, cleavage of the C-C bond between the ring and the isopropyl group can occur.
-
Alpha-Cleavage: For 2-(isopropylamino)pyridine, alpha-cleavage next to the nitrogen atom is a likely fragmentation pathway. This would involve the loss of a methyl radical to form a stable iminium ion.
-
McLafferty Rearrangement: For isomers with a propyl chain, a McLafferty rearrangement might be possible if the chain is long enough and there is a gamma-hydrogen available for transfer.
-
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion: A Multi-faceted Approach to Isomer Characterization
The spectroscopic differentiation of constitutional isomers like this compound and its counterparts is a quintessential task in chemical analysis. This guide has demonstrated that while these molecules share the same molecular formula, their unique atomic arrangements give rise to distinct and predictable spectroscopic signatures.
-
¹H and ¹³C NMR provide the most detailed structural information, with the chemical shifts and coupling patterns of the aromatic and aliphatic protons and carbons being highly sensitive to the substitution pattern.
-
IR Spectroscopy offers a rapid and effective method to distinguish primary from secondary amines based on the characteristic N-H stretching vibrations.
-
Mass Spectrometry , while showing the same molecular ion for all isomers, can provide differentiating information through careful analysis of the fragmentation patterns.
Ultimately, a confident and robust structural elucidation relies on a holistic approach, integrating the data from multiple spectroscopic techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for the unambiguous identification of a specific isomer. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical industry.
References
A Researcher's Guide to Validating the Mechanism of Action of Novel 3-(Propan-2-yl)pyridin-2-amine Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel compounds based on the 3-(propan-2-yl)pyridin-2-amine scaffold. This chemical moiety is a cornerstone in modern medicinal chemistry, notably as a key structural feature in potent kinase inhibitors like Sotorasib, which targets the KRAS G12C mutation.[1][2][3] Validating that a new derivative engages its intended target and elicits the desired downstream cellular effects is paramount for advancing a candidate from hit to lead.[4][5][6]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-tiered validation workflow. Each experimental stage is designed to answer a critical question, with the collective results forming a self-validating system that builds a robust and defensible MoA profile for your compound. We will explore and compare state-of-the-art techniques, moving from direct biophysical interaction in the cell to the ultimate phenotypic consequences.
The Core Validation Strategy: A Triad of Interrogations
The central hypothesis for a novel this compound derivative is often that it acts as a selective inhibitor of a specific protein kinase. To confirm this, our experimental approach must be designed to answer three fundamental questions:
-
Target Engagement: Does the compound physically bind to the intended kinase inside a living cell?
-
Target Modulation: Does this binding inhibit the kinase's enzymatic activity?
-
Phenotypic Correlation: Does inhibiting the kinase translate into the expected downstream biological effects and desired cellular outcome (e.g., reduced proliferation or cell death)?
The following workflow illustrates the logical progression of experiments designed to answer these questions.
Caption: A logical workflow for MoA validation, progressing from target binding to cellular effect.
Tier 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational step in MoA validation is to unequivocally demonstrate that your compound physically interacts with its intended target within the complex environment of a live cell. Relying solely on in vitro assays with recombinant proteins can be misleading, as factors like cell permeability and intracellular cofactor concentrations are not accounted for.[7] Here, we compare two robust methods for confirming intracellular target engagement.
Comparison of Target Engagement Assays
| Assay | Principle | Key Advantages | Key Limitations | Best For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.[8][9][10] | Label-free; uses endogenous protein; applicable to any soluble target with a suitable antibody.[11] | Lower throughput; requires a highly specific antibody for detection (typically via Western Blot); less precise for quantifying affinity. | Confirming direct binding to an endogenous target in a physiologically relevant context. |
| NanoBRET™ Target Engagement Assay | A Bioluminescence Resonance Energy Transfer (BRET) assay measuring compound displacement of a fluorescent tracer bound to a NanoLuc®-tagged kinase in live cells.[12][13] | High-throughput; provides quantitative affinity data (IC50); highly sensitive and specific.[12] | Requires cellular expression of a tagged-protein fusion; potential for the tag to interfere with protein function; dependent on tracer availability. | Quantitative comparison of compound affinities and screening for on-target potency in a live-cell, high-throughput format. |
Protocol: Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is that a protein becomes more resistant to heat-induced denaturation when its specific ligand is bound.[9][11] This protocol provides a direct, albeit qualitative, assessment of target engagement.
-
Cell Culture & Treatment:
-
Culture your target cell line to ~80% confluency.
-
Treat cells with your this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest cells and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C. A no-heat control is essential.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection via Western Blot:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target kinase in each sample using standard Western Blotting protocols with a specific primary antibody against the target protein.
-
-
Data Interpretation:
-
A positive result is a "thermal shift," where the protein remains soluble at higher temperatures in the presence of your compound compared to the vehicle control. This indicates that the compound binding stabilized the protein.
-
Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat denaturation.
Tier 2: Linking Engagement to Activity and Pathway Modulation
Demonstrating binding is necessary but not sufficient. The next critical step is to prove that this binding event functionally modulates the target's activity and, consequently, its downstream signaling pathway.
Cellular Phosphorylation Assays
For a kinase inhibitor, the most direct functional readout is a reduction in the phosphorylation of its known substrate. Cellular phosphorylation assays, often run in an ELISA or AlphaLISA® format, quantify the levels of a specific phosphorylated substrate in cell lysates.[13]
-
Causality: A dose-dependent decrease in substrate phosphorylation following compound treatment provides strong evidence that the observed target engagement (from Tier 1) is functionally inhibitory. The IC50 value derived from this assay should ideally correlate with the binding affinity (Kd) from the NanoBRET™ assay.[12]
Protocol: Western Blot for Downstream Pathway Analysis
If your kinase is part of a well-defined signaling cascade (e.g., the MAPK pathway for a KRAS-driven cancer model), Western blotting is the workhorse technique to visualize the "ripple effect" of its inhibition.[14][15]
-
Cell Treatment & Lysis:
-
Seed cells and allow them to adhere overnight. Starve cells of serum for 12-24 hours to reduce basal signaling activity.
-
Treat cells with a dose range of your compound for a predetermined time (e.g., 2 hours). Include positive and negative controls (e.g., a known inhibitor and vehicle).
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[14]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream protein (e.g., anti-p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane of the phospho-specific antibody and re-probe with an antibody for the total protein (e.g., anti-total-ERK). This confirms that changes in the phospho-signal are due to inhibition, not protein degradation.
-
Caption: A hypothetical kinase pathway showing where the inhibitor acts and what downstream markers to assess.
Tier 3: Correlating Molecular Mechanism to Cellular Phenotype
The final and most crucial validation step is to connect the molecular mechanism to a relevant cellular outcome.[17][18][19] For an anti-cancer agent, this is typically a reduction in cell viability or proliferation. A strong correlation between the concentration required to inhibit the target pathway and the concentration required to kill the cells is the ultimate validation of your MoA.
Comparison of Cell Viability Assays
Numerous assays can measure cell health, but they operate on different principles. Choosing the right one depends on your specific question and experimental needs.
| Assay | Principle | Key Advantages | Key Limitations |
| MTT Assay | Measures the metabolic reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[20][21] | Inexpensive, well-established. | Endpoint assay; formazan crystals require a solubilization step; can be affected by changes in cellular redox state.[20] |
| CellTiter-Glo® Luminescent Assay | Quantifies ATP levels, which are indicative of metabolically active cells, using a luciferase reaction to generate a luminescent signal.[22][23] | Highly sensitive ("glow" signal is stable); homogeneous "add-mix-measure" format is ideal for high-throughput screening.[23] | More expensive than colorimetric assays; ATP levels can be affected by factors other than cell death.[21] |
Expert Recommendation: For lead optimization and detailed MoA studies, the CellTiter-Glo® assay is often preferred due to its superior sensitivity, dynamic range, and high-throughput compatibility.[22][23]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the widely used homogeneous format.[23]
-
Cell Plating:
-
Plate cells in an opaque-walled 96- or 384-well plate suitable for luminescence readings. Plate a "no-cell" control for background subtraction.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of your this compound derivative.
-
Treat the cells and incubate for a period relevant to your biological hypothesis (e.g., 72 hours for anti-proliferative effects).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (a 1:1 ratio).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Synthesizing the Evidence: A Coherent MoA Narrative
The power of this multi-tiered approach lies in the convergence of evidence. A validated mechanism of action is established when you can demonstrate that your this compound derivative:
-
Binds its target in cells at a specific concentration range (Tier 1).
-
Inhibits the target's activity and downstream signaling cascade within a similar concentration range (Tier 2).
-
Induces the desired cancer cell death or growth inhibition at a correlated concentration (Tier 3).
This cohesive dataset provides a high degree of confidence that the observed cellular phenotype is a direct consequence of on-target activity, forming the bedrock of a successful drug discovery program.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crestonepharma.com [crestonepharma.com]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. reactionbiology.com [reactionbiology.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Propan-2-yl)pyridin-2-amine
For professionals engaged in drug discovery and chemical research, the integrity of our work is defined not only by our innovations but also by our unwavering commitment to safety and environmental stewardship. The handling and disposal of novel chemical entities like 3-(Propan-2-yl)pyridin-2-amine (CAS No. 1101060-79-0) demand a meticulous and informed approach. In the absence of a comprehensive, compound-specific Safety Data Sheet (SDS), this guide provides a conservative, step-by-step protocol for its safe disposal. The procedures outlined are synthesized from the known hazards of its structural parents: the pyridine ring and the primary amine group, ensuring a protocol grounded in established chemical safety principles.
Hazard Assessment and Waste Classification
The molecular structure of this compound, featuring a pyridine core, necessitates its classification as hazardous waste. Pyridine and its derivatives are recognized for their potential harm if inhaled, swallowed, or absorbed through the skin, and they can act as skin and eye irritants.[1] Waste containing pyridine, including residues and contaminated materials, is considered hazardous and must be managed according to federal and state regulations.[2] Therefore, any material, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), that comes into contact with this compound must be treated as hazardous chemical waste.[1]
Hazard Profile and Disposal Summary
The following table summarizes the key hazard and disposal information, extrapolated from analogous compounds, to guide safe handling and disposal procedures. This data represents a cautious approach in the absence of specific toxicological data for this compound.
| Parameter | Guideline / Information | Source Analogs |
| Waste Classification | Hazardous Waste | Pyridine, 3-Aminopyridine[3] |
| Primary Hazards | Harmful if swallowed or in contact with skin; Causes skin and eye irritation.[1][3] | Pyridine, Aminopyridines[1][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids (especially nitric acid), acid chlorides, and chloroformates.[4] | Pyridine[4] |
| Recommended PPE | Safety goggles, butyl rubber gloves, lab coat.[4] | Pyridine[4] |
| Spill Containment | Inert absorbent material (e.g., vermiculite, sand).[1] | Pyridine Derivatives[1] |
| Recommended Disposal | Collection by a licensed hazardous waste contractor for high-temperature incineration.[5] | Pyridine[5] |
Personal Protective Equipment (PPE) Protocol
A robust defense against exposure is non-negotiable. The selection of PPE must be based on a conservative assessment of the risks associated with aminopyridines.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects eyes from potential splashes of liquid waste or contact with solid particles. An emergency eyewash station must be accessible.[4] |
| Hand Protection | Butyl rubber or Polyvinyl Alcohol (PVA) gloves. Nitrile gloves are not recommended for prolonged contact.[4] | Prevents dermal absorption, a significant exposure route for pyridine-based compounds.[4] Always inspect gloves before use and wash hands after removal. |
| Body Protection | Fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. | Minimizes the risk of inhaling potentially harmful vapors or aerosols.[4] |
Step-by-Step Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental and dangerous reactions and ensures compliant disposal.
-
Waste Characterization : All waste streams containing this compound must be designated as "Hazardous Waste." Do not mix this waste with other chemical streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[6]
-
Solid Waste Collection :
-
Collect unadulterated solid this compound, along with any contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[1]
-
The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and have a sealable, airtight lid.[1][4]
-
-
Liquid Waste Collection :
-
Collect all solutions containing this compound in a designated, leak-proof hazardous waste container suitable for liquid chemical waste.[4]
-
Ensure the container is properly sealed to prevent the escape of vapors.
-
-
Contaminated PPE Disposal :
-
Dispose of all contaminated PPE, including gloves and disposable lab coats, in a designated hazardous waste bag or container separate from regular trash.[1]
-
-
Container Labeling :
-
Temporary Storage :
Emergency Procedures for Spills
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure : For a large spill, immediately evacuate the area and restrict access.[4]
-
Communicate : Notify your laboratory supervisor and institutional EHS office at once.
-
Wear Appropriate PPE : Before addressing the spill, don the full PPE as outlined in Section 3.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to dike and cover the spill.[1]
-
Collect Waste : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a labeled hazardous waste container.[4]
-
Decontaminate Area : Clean the spill area first with a suitable solvent (such as isopropanol or ethanol) and then with soap and water.
-
Dispose of Cleanup Materials : All materials used for cleanup, including wipes and absorbents, must be collected and disposed of as hazardous waste.[1]
Final Disposal Pathway and Workflow
The ultimate disposal of this compound must be handled by professionals. The standard and recommended practice for pyridine-based chemical waste is high-temperature incineration conducted by a licensed hazardous waste disposal contractor.[5] This method ensures the complete destruction of the compound, preventing its release into the environment. Always coordinate the final disposal through your institution's EHS office, which will manage the logistics with a certified vendor.
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Propan-2-yl)pyridin-2-amine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 3-(Propan-2-yl)pyridin-2-amine, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring laboratory safety. Here, we will detail the essential personal protective equipment (PPE), the rationale behind its use, and the operational workflows required for safe handling and disposal.
Hazard Identification and Risk Assessment
Understanding the specific hazards of this compound is the foundational step in developing a robust safety protocol. Based on available safety data, this compound, a substituted aminopyridine, presents multiple routes of potential exposure and associated health risks.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the hazards associated with this compound and its structural analogs.[1][2]
| Hazard Statement | GHS Classification | Description of Risk |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2][3] |
| H315 | Skin Corrosion/Irritation (Category 2) | Causes skin irritation upon contact.[1][2] |
| H319 / H318 | Serious Eye Damage/Eye Irritation (Category 2 / 1) | Causes serious eye irritation or damage.[1][2] |
| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[1][2][3] |
This risk profile necessitates a multi-layered PPE strategy to create effective barriers against oral, dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard identified in the risk assessment. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
A. Eye and Face Protection: Due to the risk of serious eye irritation (H319), robust eye protection is non-negotiable.
-
Primary Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][6]
-
Secondary Protection: When there is a risk of splashing—such as during reagent transfer or in the event of a spill—a face shield must be worn in addition to safety goggles.[6] Safety glasses alone do not provide adequate protection against chemical splashes.[6][7]
B. Hand Protection: To prevent skin irritation (H315) and dermal absorption, appropriate gloves are critical.
-
Material: Use disposable nitrile gloves.[4] PVC gloves are known to offer little protection against many chemicals and should be avoided.[8]
-
Practice: For extended operations, consider double-gloving. This practice allows for the removal of the contaminated outer glove without compromising the barrier.[6][8] Gloves should be inspected for defects before use and changed immediately upon known or suspected contact with the chemical. Always wash hands thoroughly after removing gloves.[5]
C. Body Protection: Protecting the skin from accidental contact is essential.
-
Primary Protection: A standard laboratory coat is the minimum requirement.
-
Enhanced Protection: For tasks with a higher risk of splashes or spills, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.[9] Ensure clothing provides full coverage, including long pants and closed-toe shoes.[6]
D. Respiratory Protection: While primary engineering controls like a fume hood are designed to prevent inhalation, respiratory protection may be required in specific situations.
-
Standard Operations: All work should be conducted in a well-ventilated laboratory and within a functional chemical fume hood.[4][10]
-
Emergency Situations: In the case of a large spill or a failure of ventilation controls, a full-face respirator with appropriate cartridges should be used by trained personnel during cleanup.[5]
Procedural Guidance: A Step-by-Step Workflow
A disciplined, sequential workflow ensures that safety measures are consistently applied from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
A. Pre-Operational Safety Checks
-
Review Documentation: Always consult the Safety Data Sheet (SDS) before beginning work.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Equipment: Gather all necessary PPE and have it readily accessible.
-
Prepare for Waste: Clearly label a dedicated hazardous waste container.[11]
B. Safe Handling and Operations
-
Don PPE: Put on your lab coat, followed by chemical safety goggles (and face shield if necessary), and finally, gloves.
-
Conduct Work: Perform all manipulations of the chemical deep within the fume hood to ensure containment of vapors.
-
Container Management: Keep containers of this compound tightly sealed when not in use.[4][12]
C. Decontamination and Disposal
-
Work Area: Wipe down the work surface within the fume hood with an appropriate solvent.
-
Waste Segregation: Dispose of all contaminated materials, including used gloves and wipes, in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the reverse order it was put on. Remove gloves first, followed by the lab coat and eye protection, to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[12]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department.[11] Never dispose of this chemical down the drain or in regular trash.[11]
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][14][15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13][14][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[13][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][15]
By integrating this expert-level understanding of hazards with disciplined, repeatable procedures, you can ensure a safe laboratory environment while advancing your critical research and development goals.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(Pyridin-3-yl)propan-2-amine | C8H12N2 | CID 28275821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. pppmag.com [pppmag.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. lobachemie.com [lobachemie.com]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. One moment, please... [prochemonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

